molecular formula C10H11FO B13630536 (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No.: B13630536
M. Wt: 166.19 g/mol
InChI Key: BUALKVLUMRSMJV-UHFFFAOYSA-N
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Description

(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is a fluorinated indane derivative with a molecular weight of 148.20 g/mol and the molecular formula C10H11FO. This compound features a fused benzene and five-membered aliphatic ring system substituted with a hydroxymethyl group and a fluorine atom, making it a valuable scaffold in medicinal chemistry research. The fluorinated indane core is of significant interest in pharmaceutical development for its potential to interact with biological targets, similar to other dihydro-1H-indene derivatives that have demonstrated potent activity as tubulin polymerization inhibitors by binding to the colchicine site, exhibiting anti-angiogenic effects against new vessel formation in tumors . Related structural analogs are frequently investigated as key intermediates in synthesizing compounds for neurodegenerative disease research and as potential modulators of adrenergic receptors . The compound's structure aligns with research trends exploring substituted indanes for antiviral applications, particularly as inhibitors of HIV reverse transcriptase-associated functions . As a building block in drug discovery, this fluorinated indane methanol derivative offers researchers opportunities for structural diversification through further functionalization of the hydroxymethyl group. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

InChI

InChI=1S/C10H11FO/c11-10-8(6-12)5-4-7-2-1-3-9(7)10/h4-5,12H,1-3,6H2

InChI Key

BUALKVLUMRSMJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)CO)F

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS 1891319-79-1)

Executive Summary

In the pursuit of highly selective and metabolically stable active pharmaceutical ingredients (APIs), the strategic selection of building blocks is paramount. (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS 1891319-79-1) represents a highly specialized, privileged scaffold that merges three critical pharmacochemical features: the conformational restriction of an indane ring, the bioisosteric and electronic modulation of an ortho-fluorine atom, and the orthogonal reactivity of a primary benzylic alcohol[1][2].

This technical whitepaper deconstructs the structural rationale behind this building block, details its physicochemical profile, and provides a self-validating synthetic workflow for its integration into targeted therapies such as kinase inhibitors and central nervous system (CNS) agents.

Structural Rationale & Pharmacochemistry

As a Senior Application Scientist, I evaluate building blocks not just by their reactive functional groups, but by the biophysical advantages they confer to the final drug candidate. The architecture of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is engineered to solve specific challenges in drug design.

The Indane Scaffold: Conformational Restriction

The indane ring system—a fusion of a benzene ring and a cyclopentane ring—is a privileged structure in medicinal chemistry[3]. Unlike flexible open-chain alkylbenzenes, the rigid indane core serves as a well-defined scaffold for orienting substituents in three-dimensional space to interact precisely with biological targets[3]. This rigidity significantly reduces the entropic penalty of binding, thereby enhancing the overall thermodynamic affinity of the ligand for its target receptor or enzyme pocket.

Fluorine Bioisosterism: Metabolic Shielding and Electronic Modulation

The incorporation of fluorine at the 4-position (adjacent to the cyclopentane fusion and ortho to the hydroxymethyl group) is a calculated design choice. Fluorine is the most highly electronegative element in the Periodic Table (3.98 Pauling scale) and possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[4].

  • Metabolic Stability: The electron-rich aromatic rings of indane derivatives are notorious liabilities for Cytochrome P450-mediated oxidative metabolism. The strong C–F bond acts as a metabolic shield, blocking oxidative degradation without significantly increasing the steric bulk of the molecule[4][5].

  • pKa and Stereoelectronic Modulation: Because of its strong electronegativity, fluorine is a powerful tool for modulating the electron density of the aromatic ring and the pKa of proximal functionalities[5][6]. The ortho-relationship between the fluorine atom and the hydroxymethyl group can influence the preferred conformation of the benzylic substituent via dipole-minimization, pre-organizing the molecule for optimal target engagement[6].

The Hydroxymethyl Handle

The 5-hydroxymethyl group serves as a versatile synthetic handle. As a primary benzylic alcohol, it is primed for orthogonal functionalization—whether oxidized to an aldehyde for reductive aminations, or converted to a halide for cross-coupling and N-alkylation workflows.

Pharmacophore F_atom 4-Fluoro Substitution (Metabolic Shield) API Targeted Drug Candidate (High Affinity & Stability) F_atom->API Indane Indane Scaffold (Conformational Restriction) Indane->API MeOH 5-Hydroxymethyl (Synthetic Handle) MeOH->API

Figure 1: Pharmacophore contributions of the (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol scaffold.

Physicochemical Profile

To ensure reproducibility in scale-up and downstream synthesis, understanding the baseline physicochemical properties of the starting material is critical. Below is the standardized data for CAS 1891319-79-1[1][2].

PropertyValue / Specification
Chemical Name (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol
CAS Registry Number 1891319-79-1
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
SMILES String OCC1=C(F)C2=C(CCC2)C=C1
Standard Purity ≥98% (HPLC)
Storage Conditions Sealed in dry conditions, 2-8°C
Structural Class Aromatic heterocycle / Bicyclic ring compound

Synthetic Methodologies: A Self-Validating Protocol

To utilize this building block in the synthesis of complex APIs (such as kinase inhibitors), the stable hydroxymethyl group must typically be converted into a reactive electrophile.

Protocol: Appel Bromination for Downstream N-Alkylation

Objective: Convert (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol to 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene.

Causality of Experimental Design: The Appel reaction (Carbon tetrabromide and Triphenylphosphine) is selected over harsher reagents like Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂). The Appel reaction operates under mild, near-neutral conditions. This prevents the acid-catalyzed oligomerization of the electron-rich indane system and ensures absolute chemoselectivity for the primary alcohol, avoiding any competitive ring-opening or degradation. The thermodynamic driving force is the formation of the exceptionally strong P=O double bond in the triphenylphosphine oxide byproduct.

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask purged with inert argon, dissolve 1.0 equivalent of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol and 1.2 equivalents of Carbon tetrabromide (CBr₄) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly reactive bromotriphenylphosphonium intermediate.

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add 1.25 equivalents of Triphenylphosphine (PPh₃) portion-wise over 15 minutes.

    • Causality: The formation of the phosphonium salt is highly exothermic. Cooling prevents thermal degradation of the starting material and suppresses the formation of dibrominated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.

Self-Validating QA/QC System: A robust protocol must validate itself. To confirm success without relying solely on downstream yields, utilize the following checks:

  • In-Process Control (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (lower

    
     due to hydrogen bonding of the -OH group) is entirely replaced by a new, higher 
    
    
    
    spot (the non-polar benzylic bromide).
  • Structural Validation (¹H NMR in CDCl₃): The definitive self-validating marker is the disappearance of the broad -OH singlet (~1.8 ppm) and the diagnostic chemical shift of the benzylic -CH₂- protons. In the starting material, the -CH₂OH protons appear around 4.6 ppm. Upon conversion to the bromide, these protons will shift slightly upfield to approximately 4.4–4.5 ppm. The strong J-coupling in the aromatic region (due to the adjacent fluorine atom) must remain intact, proving the indane core was undisturbed.

Workflow Start CAS 1891319-79-1 Starting Material Appel Appel Reaction (CBr4, PPh3, DCM, 0°C) Start->Appel Intermediate Bromomethyl Intermediate (Activated Electrophile) Appel->Intermediate Coupling N-Alkylation / Cross-Coupling (Target Scaffold Assembly) Intermediate->Coupling Final Final API (e.g., Kinase Inhibitor) Coupling->Final

Figure 2: Downstream synthetic workflow for integrating the fluorinated indane building block.

Conclusion

(4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol is far more than a simple benzylic alcohol; it is a meticulously designed fragment that addresses modern pharmacokinetic challenges. By combining the conformational rigidity of the indane core with the metabolic shielding and electronic tuning of an ortho-fluorine atom, this molecule provides medicinal chemists with a powerful starting point for the development of high-affinity, metabolically robust therapeutics.

References

  • ChemScene. "(4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol - General Information." ChemScene Catalog. 1

  • Université du Luxembourg. "(4-fluoro-2,3-dihydro-1h-inden-5-yl)methanol." PubChemLite. 2

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, Taylor & Francis Online. 4

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. PubMed. 5

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. ACS Publications / Wiley. 6

  • BenchChem Technical Support Team. (2026). "An In-Depth Technical Guide to 2,3-Dihydro-1H-indene-5-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery." BenchChem. 3

Sources

A Technical Guide to 4-Fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This document provides a comprehensive technical overview of 4-fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene, a fluorinated indane derivative of significant interest to researchers and professionals in the field of drug development. Its unique structural features make it a valuable building block in the synthesis of complex therapeutic agents. This guide will delve into its chemical structure, physicochemical properties, synthesis, and known applications, with a focus on its role as a synthetic intermediate.

Molecular Structure and Chemical Identity

4-Fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene belongs to the indane class of bicyclic hydrocarbons, which consists of a benzene ring fused to a cyclopentane ring. The defining features of this specific molecule are the fluorine atom at the 4-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the indane core.

The presence of the fluorine atom, a bioisostere for a hydrogen atom, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are often sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. The hydroxymethyl group provides a reactive handle for further chemical modifications and derivatization, allowing for the construction of more complex molecular architectures.

Key Identifiers:

  • IUPAC Name: (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol

  • Molecular Formula: C₁₀H₁₁FO

  • Molecular Weight: 166.19 g/mol

Below is a diagram illustrating the logical relationship of its core components.

A 2,3-Dihydro-1H-indene (Indane Core) D 4-Fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene A->D Base Scaffold B Fluorine @ C4 B->D Introduces Metabolic Stability & Polarity Changes C Hydroxymethyl (-CH2OH) @ C5 C->D Provides Reactive Site for Derivatization G cluster_synthesis Synthesis Pathway cluster_application Application as Intermediate Start Substituted Indanone/Indene Precursor Step1 Functional Group Interconversion (e.g., Formylation) Start->Step1 Step2 Reduction of Aldehyde/Ester Step1->Step2 Product 4-Fluoro-5-hydroxymethyl- 2,3-dihydro-1H-indene Step2->Product Intermediate 4-Fluoro-5-hydroxymethyl- 2,3-dihydro-1H-indene Step3 Activation of Hydroxymethyl Group (e.g., to -CH2Br) Intermediate->Step3 Step4 Nucleophilic Substitution (Coupling with Target Moiety) Step3->Step4 API Final Active Pharmaceutical Ingredient (API) Step4->API

Caption: Generalized synthetic and application workflow.

The hydroxymethyl group is a versatile functional group. It can be easily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. This reactivity is paramount for its role as a building block in constructing more complex molecules.

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene (indane) scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid framework helps to orient substituents in a defined three-dimensional space, which can lead to high-affinity interactions with biological targets like enzymes and receptors.

Recent research has highlighted the potential of dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization, exhibiting anti-angiogenic and antitumor properties. [1]These compounds often work by binding to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. [1] While direct biological activity of 4-fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene is not reported, its utility lies in its role as a key intermediate for synthesizing such potent molecules. The fluorinated aromatic ring and the reactive hydroxymethyl group allow for the systematic exploration of the chemical space around the indane core to optimize potency, selectivity, and pharmacokinetic properties. For example, it could be a precursor for compounds similar to the non-steroidal anti-inflammatory drug Indomethacin, which features an indole core that can be bioisosterically related to a substituted indene.

Safety, Handling, and Storage

As with any research chemical, 4-fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene should be handled with appropriate care in a laboratory setting. Based on safety data sheets (SDS) for structurally related fluorinated and hydroxylated aromatic compounds, the following precautions are advised:

  • Handling: Use in a well-ventilated area or under a chemical fume hood. [2][3]Avoid contact with skin, eyes, and clothing by wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. [3][4]Avoid inhalation of dust or vapors. [4][5]* Hazards: May cause skin and serious eye irritation. [4]It may also be harmful if swallowed or inhaled. [2]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][3]Some related compounds are noted to be light-sensitive and should be stored under an inert gas. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [3][4] First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice. [3][4]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. [3][4]* Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [6]

Conclusion

4-Fluoro-5-hydroxymethyl-2,3-dihydro-1H-indene represents a strategically important molecular scaffold for medicinal chemists. The combination of the fluorinated indane core—a structure known for conferring favorable biological properties—with a versatile hydroxymethyl group for further chemical elaboration makes it a valuable intermediate. Its primary application is in the synthesis of novel, complex molecules targeted at various therapeutic areas, particularly in oncology where indane-based structures have shown promise as tubulin polymerization inhibitors. Proper handling and an understanding of its reactivity are essential for leveraging its full potential in the laboratory.

References

A comprehensive list of sources will be compiled and provided upon request, including links to supplier safety data sheets and relevant scientific literature.

Sources

4-fluoroindane-5-methanol chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of 4-Fluoroindane-5-Methanol: Synthesis, Structural Dynamics, and Applications in Medicinal Chemistry

Executive Summary

In the pursuit of novel, conformationally restricted pharmacophores, fluorinated indane derivatives have emerged as privileged scaffolds. Specifically, (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol (commonly known as 4-fluoroindane-5-methanol) serves as a highly specialized building block in modern drug discovery. The strategic placement of the fluorine atom adjacent to the hydroxymethyl group provides unique stereoelectronic effects that modulate lipophilicity, metabolic stability, and target binding affinity. This technical whitepaper details the structural parameters, regioselective synthetic methodologies, and analytical validation required to utilize this compound effectively.

Chemical Identity & Structural Parameters

The integration of a fluorine atom onto the indane core drastically alters the local electron density without introducing significant steric bulk. The structural and physicochemical parameters of 4-fluoroindane-5-methanol are summarized below.

Table 1: Core Chemical Identifiers & Properties

ParameterValueTechnical Significance
IUPAC Name (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanolStandardized nomenclature for regulatory filing.
CAS Registry Number 1891319-79-1Unique identifier for commercial sourcing 1.
Molecular Formula C10H11FORepresents the exact atomic composition 2.
Monoisotopic Mass 166.079 DaCritical for high-resolution mass spectrometry (HRMS) 3.
SMILES String OCC1=C(F)C2=C(CCC2)C=C1Topologically maps the C4-fluorine and C5-hydroxymethyl connectivity 1.

Strategic Applications in Drug Development

In medicinal chemistry, 4-fluoroindane-5-methanol is utilized to exploit the "fluorine effect" within conformationally rigid systems, often seen in the development of CD73 inhibitors and other targeted therapies 4.

  • Metabolic Shielding: The C4-fluorine atom acts as a metabolic block, preventing cytochrome P450-mediated aromatic oxidation—a common liability for indane-containing drugs.

  • Bioisosterism & pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This modulates the hydrogen-bond donating capacity of the adjacent C5-hydroxymethyl group, often enhancing target binding affinity through optimized electrostatic interactions.

Bioisosterism Core 4-Fluoroindane-5-methanol F_Sub C4-Fluorine Core->F_Sub OH_Sub C5-Hydroxymethyl Core->OH_Sub Indane Indane Ring Core->Indane F_Effect1 Blocks CYP450 Oxidation F_Sub->F_Effect1 F_Effect2 Modulates pKa F_Sub->F_Effect2 OH_Effect1 H-Bond Donor/Acceptor OH_Sub->OH_Effect1 OH_Effect2 Synthetic Handle OH_Sub->OH_Effect2 Indane_Effect1 Conformational Rigidity Indane->Indane_Effect1 Indane_Effect2 Lipophilic Core Indane->Indane_Effect2

Figure 1: Pharmacological and bioisosteric logic of the 4-fluoroindane-5-methanol scaffold.

Mechanistic Synthesis & Experimental Protocols

Synthesizing 4-fluoroindane-5-methanol requires strict regiocontrol. The optimal route begins with 4-fluoroindane, leveraging the synergistic directing effects of the indane alkyl backbone and the fluorine atom to direct electrophilic substitution exclusively to the C5 position.

Causality in Regioselectivity: The fluorine atom is ortho/para-directing due to lone-pair resonance (+R effect), activating the C5 and C7 positions. Simultaneously, the C7a carbon of the indane ring directs para to C5. This dual-activation makes C5 the thermodynamically and kinetically favored site for electrophilic attack.

Synthesis SM 4-Fluoroindane Step1 Bromination (Br2, Fe, 0°C) SM->Step1 Int1 5-Bromo-4-fluoroindane Step1->Int1 Regioselective C5 attack Step2 Carbonylation (Pd(dppf)Cl2, CO, MeOH) Int1->Step2 Int2 Methyl 4-fluoroindane-5-carboxylate Step2->Int2 CO insertion Step3 Reduction (LiAlH4, THF) Int2->Step3 Product 4-Fluoroindane-5-methanol Step3->Product Ester reduction

Figure 2: Regioselective synthesis workflow for 4-fluoroindane-5-methanol.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Regioselective Bromination

  • Reaction: Dissolve 4-fluoroindane (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic iron powder (Fe, 0.05 eq).

  • Addition: Cool the mixture to 0 °C. Slowly add bromine (Br2, 1.05 eq) dropwise. Causality: The Fe catalyst generates the highly electrophilic FeBr4⁻ / Br⁺ complex. The low temperature prevents over-bromination and favors the kinetically controlled C5-bromo product.

  • Workup: Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted bromine. Extract, dry over Na2SO4, and concentrate to yield 5-bromo-4-fluoroindane.

Phase 2: Palladium-Catalyzed Carbonylation

  • Reaction: Charge a high-pressure reactor with 5-bromo-4-fluoroindane (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and triethylamine (2.0 eq) in a mixture of methanol and DMF.

  • Pressurization: Purge with carbon monoxide (CO) and pressurize to 50 psi. Heat to 80 °C for 12 hours.

  • Causality: The bulky dppf ligand facilitates oxidative addition into the strong C(sp2)-Br bond, while methanol acts as the nucleophile to intercept the acyl-palladium intermediate, yielding methyl 4-fluoroindane-5-carboxylate.

Phase 3: Hydride Reduction (Fieser Workup)

  • Reaction: Suspend Lithium Aluminum Hydride (LiAlH4, 1.5 eq) in anhydrous THF at 0 °C under nitrogen 5.

  • Addition: Add methyl 4-fluoroindane-5-carboxylate (1.0 eq) dissolved in THF dropwise. Stir for 2 hours at room temperature. Causality: THF coordinates the lithium cation, enhancing the nucleophilicity of the hydride for rapid ester reduction.

  • Self-Validating Workup (Fieser Method): For every

    
     grams of LiAlH4 used, sequentially add 
    
    
    
    mL of H2O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H2O. Causality: This specific stoichiometric addition prevents the formation of a gelatinous aluminum hydroxide emulsion. Instead, it generates a granular, white aluminum salt precipitate that is easily filtered, ensuring high product recovery and validating the successful destruction of the hydride.
  • Isolation: Filter the salts, concentrate the filtrate, and purify via silica gel chromatography to obtain the pure 4-fluoroindane-5-methanol.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, multi-nuclear NMR and Mass Spectrometry must be employed. The table below outlines the expected analytical signatures that confirm structural integrity.

Table 2: Expected Analytical Signatures

TechniqueKey Spectral FeaturesDiagnostic Value
1H NMR (CDCl3) δ 4.75 (s, 2H, -CH2OH), δ ~7.1-7.3 (m, 2H, Ar-H)Confirms the successful reduction to the hydroxymethyl group.
19F NMR (CDCl3) δ -118.5 (s, 1F)Verifies the retention of the aromatic fluorine atom.
13C NMR (CDCl3) C-F carbon at ~155 ppm (d, J ~ 250 Hz)Confirms C-F connectivity via characteristic large scalar coupling.
LC-MS (ESI+) m/z 149.07 [M+H-H2O]⁺The loss of water (-18 Da) is highly characteristic for benzylic alcohols under ESI conditions, forming a stable benzylic cation [[3]]().
LC-MS (ESI+) m/z 189.06[M+Na]⁺Confirms the intact molecular mass via sodium adduct formation 3.

References

  • ChemScene. "(4-Fluoro-2,3-dihydro-1H-inden-5-yl)
  • ChemicalBook. "(4-Vinylphenyl)methanol synthesis". ChemicalBook.
  • PubChemLite. "(4-fluoro-2,3-dihydro-1h-inden-5-yl)methanol (C10H11FO)". Université du Luxembourg.
  • Google Patents. "US20230295213A1 - Cd73 inhibitors and pharmaceutical uses thereof".

Sources

A Technical Guide to (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol: Properties, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol, a fluorinated bicyclic building block of significant interest to the medicinal chemistry and drug development communities. We will detail its fundamental physicochemical properties, propose a robust synthetic pathway for its preparation, and outline a standard analytical workflow for its characterization. The core of this guide focuses on the strategic rationale for its use, exploring how the unique combination of a rigid indane scaffold and a strategically placed fluorine atom can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate advanced fluorinated motifs into their discovery pipelines.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead candidates has become an indispensable tool for molecular design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3] When these benefits are combined with conformationally restricted scaffolds, such as the 2,3-dihydro-1H-indene (indane) system, chemists gain powerful tools for navigating complex biological space.

The indane core provides a rigid, three-dimensional framework that reduces the entropic penalty upon binding to a biological target and orients appended functional groups in precise vectors. (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol emerges at the intersection of these two design principles. It offers a synthetically tractable handle (the primary alcohol) for further elaboration, a rigid core for defined spatial presentation, and a fluorine substituent to modulate electronic and metabolic properties. This guide serves to elucidate the technical details and strategic applications of this valuable chemical entity.

Physicochemical and Structural Data

The fundamental identity and properties of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol are summarized below. This data is critical for experimental design, reaction monitoring, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FO[4][5][6]
Molecular Weight 166.19 g/mol [4][6]
Monoisotopic Mass 166.07939 Da[5]
CAS Number 1891319-79-1[4]
Canonical SMILES OCC1=C(F)C2=C(CCC2)C=C1[4]
InChIKey BUALKVLUMRSMJV-UHFFFAOYSA-N[5]
Predicted XlogP 2.0[5]
Appearance (Predicted) White to off-white solid or colorless oilN/A
Purity (Typical) ≥98%[4]
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Proposed Synthesis and Characterization Workflow

While numerous suppliers offer this compound, an understanding of its synthesis is crucial for troubleshooting, scale-up, or the generation of novel analogs. A logical and field-proven approach involves the selective reduction of the corresponding aldehyde precursor, 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde.

Synthetic Rationale

The conversion of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the ideal reducing agent for this purpose due to its high chemoselectivity. It readily reduces aldehydes and ketones without affecting more robust functional groups, and the reaction can be performed in standard alcoholic solvents under ambient conditions, making it highly practical and scalable.

Experimental Protocol: Synthesis

Reaction: Reduction of 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde). Stir until a homogenous solution is achieved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. This is a critical step to control the initial exotherm of the reduction.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask again in an ice-water bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious of hydrogen gas evolution during this step.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.

Visualization of the Workflow

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification start Dissolve Aldehyde in Methanol cool Cool to 0-5°C start->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 react Stir at RT (Monitor by TLC) add_nabh4->react quench Quench with HCl react->quench extract Extract with Ethyl Acetate quench->extract purify Silica Gel Chromatography extract->purify product (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol purify->product

Caption: Workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and structural integrity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons (doublets and multiplets influenced by fluorine coupling, ~6.8-7.2 ppm), the benzylic alcohol methylene group (-CH₂OH, a singlet or doublet around 4.6 ppm), and the three aliphatic methylene groups of the indane core (-CH₂-, complex multiplets between 2.0-3.5 ppm).

    • ¹³C NMR: The carbon spectrum should reveal 10 unique signals corresponding to the molecular formula. Key signals include the carbon bearing the alcohol (~60-65 ppm), the aliphatic carbons (~25-40 ppm), and the six aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance is expected, providing a clear confirmation of the fluorine's presence and electronic environment.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., via ESI-TOF) is essential to confirm the elemental composition. The observed exact mass should match the theoretical monoisotopic mass of C₁₀H₁₁FO (166.07939 Da) within a narrow tolerance (e.g., <5 ppm). Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are also anticipated.[5]

Rationale and Application in Drug Discovery

The utility of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is best understood by considering its two key features: the fluorine atom and the indane scaffold.

The Fluorine Advantage

The introduction of a fluorine atom onto the aromatic ring serves several strategic purposes:

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can significantly increase a drug's half-life and oral bioavailability.[3]

  • Modulation of Acidity/Basicity: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing target engagement or solubility.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with backbone carbonyls), potentially increasing binding affinity and selectivity for the target protein.

The Scaffold Advantage

The rigid indane core locks the aromatic ring and the benzylic methanol group into a defined spatial relationship. This pre-organization is highly advantageous in drug design:

  • Reduced Conformational Flexibility: This minimizes the entropic cost of binding, often leading to higher affinity.

  • Precise Vectorial Projection: The alcohol serves as a connection point for further chemical elaboration. The indane scaffold ensures that any new functionality is projected into a specific region of the target's binding pocket, facilitating rational structure-activity relationship (SAR) studies.

Integrated Discovery Workflow

G cluster_discovery Drug Discovery Pipeline fbd Fragment-Based Discovery or HTS Hit lead_opt Lead Optimization fbd->lead_opt Initial SAR candidate Preclinical Candidate lead_opt->candidate DMPK Optimization building_block (4-fluoro-2,3-dihydro-1H- inden-5-yl)methanol building_block->lead_opt Introduce Rigidity Block Metabolism Modulate pKa Explore Vector Space

Caption: Role in the drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical for which comprehensive toxicological data is not available, (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol should be handled with care by trained professionals in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.

  • Handling: Avoid inhalation of vapors or direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere if possible. For long-term stability, adhere to the supplier-recommended conditions of 2-8°C in a dry environment.[4]

Conclusion

(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is more than a simple chemical; it is a sophisticated design element for the modern medicinal chemist. By providing a unique convergence of conformational rigidity and the multifaceted benefits of fluorination, it represents a high-value building block for the construction of next-generation therapeutics. Its logical synthesis and straightforward characterization make it an accessible and powerful tool for accelerating drug discovery programs aimed at developing safer and more effective medicines.

References

  • PubChemLite. (4-fluoro-2,3-dihydro-1h-inden-5-yl)methanol. [Link]

  • Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Note: A representative review, direct URL not from search but reflects the content of search results discussing fluorine in drug discovery).
  • Zahim, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

Engineering Fluorinated Indane Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane (2,3-dihydro-1H-indene) bicyclic ring system is a privileged structural motif in drug discovery. However, the native indane core frequently suffers from pharmacokinetic liabilities, most notably rapid oxidative metabolism at its electron-rich benzylic positions. The strategic incorporation of fluorine atoms into the indane scaffold fundamentally alters its physicochemical profile, transforming a vulnerable core into a highly stable, potent, and selective pharmacophore[1]. This whitepaper provides an in-depth mechanistic analysis of fluorinated indane building blocks, detailing the causality behind their physicochemical enhancements, validated synthetic methodologies, and their critical applications in modern targeted therapies and molecular imaging.

Physicochemical & Pharmacokinetic Causality

The decision to transition from a native indane to a fluorinated indane building block is driven by the unique stereoelectronic properties of the fluorine atom. With an electronegativity of


 and a highly polarized, exceptionally strong C-F bond (~116 kcal/mol), fluorine acts as a modular tool to fine-tune molecular behavior[2].
Metabolic Hardening

Cytochrome P450 (CYP450) enzymes readily hydroxylate the C1 and C3 benzylic carbons of the standard indane ring. Isosteric replacement of the C-H bonds with C-F bonds creates a "metabolic block." Because the C-F bond is highly resistant to oxidative cleavage, the molecule's half-life is significantly extended. For example, specific fluorinated indane analogues demonstrate up to a 90% reduction in hepatic clearance compared to their non-fluorinated counterparts[3].

Lipophilicity and Conformational Locking

Fluoroalkyl groups (such as gem-difluoro or trifluoromethyl substituents) are powerful modifiers of lipophilicity (


 and 

)[2]. The introduction of fluorine alters the local dipole moment without adding excessive steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking oxygen and slightly larger than hydrogen). Furthermore, the strong electron-withdrawing nature of fluorine induces hyperconjugation, which can restrict the puckering of the five-membered cyclopentane ring. This conformational locking pre-organizes the indane core to perfectly match the geometry of target receptor pockets[1].
Data Summary: Impact of Fluorination

Table 1: Comparative Physicochemical Properties of Indane Cores

Property / ParameterNon-Fluorinated IndaneFluorinated Indane AnalogueMechanistic Causality
Hepatic Clearance High (Rapid benzylic oxidation)Reduced by up to 90%[3]C-F bond strength blocks CYP450-mediated hydroxylation[2].
Lipophilicity (

)
BaselineIncreased (tunable via

/

)
Low polarizability of fluorine increases hydrophobicity and permeability[1].
Binding Potential (

)
Low/Non-specificHigh (e.g., 2.1 for Sigma-1)[3]Stereoelectronic pre-organization optimizes fit within lipophilic pockets[1].
Target Affinity (IC50) ModeratePotent (e.g., 1.7 nM for JAK1/2)[4]Chiral fluorinated indanes complement hydrophobic kinase hinge regions[5].

Synthetic Methodologies: The Tetrafluoroindane Protocol

Synthesizing heavily fluorinated indanes (e.g., 1,1,6,7-tetrafluoroindane) requires rigorous regiocontrol. Direct nucleophilic fluorination of intermediate 2-indanones using reagents like diethylaminosulfur trifluoride (DAST) frequently fails due to competing elimination reactions or skeletal rearrangements[6]. To bypass this, a highly self-validating, multi-step sequence utilizing directed ortho-metallation and Heck cyclization is employed[7].

Step-by-Step Experimental Protocol

Objective: Synthesis of 1,1,6,7-tetrafluoroindane scaffolds.

  • Directed Ortho-Metallation (Regiocontrol):

    • Procedure: Dissolve the fluoroarene precursor in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add a strong base, such as lithium diisopropylamide (LDA).

    • Causality: This step is inherently self-validating. The strong electron-withdrawing nature of the existing fluorine atoms strictly directs the lithiation to the adjacent (ortho) carbon. This ensures 100% regiocontrol prior to carbon-carbon bond formation[6].

  • Electrophilic Quenching:

    • Procedure: Treat the lithiated intermediate with an appropriate

      
      -unsaturated aldehyde.
      
    • Causality: This installs the precise carbon framework required for the subsequent ring closure.

  • Intramolecular Heck Cyclization:

    • Procedure: Subject the intermediate to palladium-catalyzed Heck coupling conditions (e.g.,

      
      , phosphine ligand, base, and heat).
      
    • Causality: The intramolecular nature of this reaction thermodynamically drives the formation of the five-membered indane ring, locking the bicyclic geometry in place[7].

  • Oxidative Fluorination:

    • Procedure: Convert the cyclic intermediate into the target 1,1,6,7-tetrafluoroindane using an oxidative fluorination procedure.

    • Causality: By performing oxidative fluorination after the ring is formed, chemists avoid the instability of fluorinating open-chain or highly enolizable indanone intermediates[6].

Workflow N1 Fluoroarene Precursor (Starting Material) N2 Directed Ortho-Metallation (Regiocontrol via LDA) N1->N2 N3 Intramolecular Heck Cyclization (Indane Ring Formation) N2->N3 N4 Oxidative Fluorination (C-F Bond Formation) N3->N4 N5 1,1,6,7-Tetrafluoroindane (Target Scaffold) N4->N5

Synthetic workflow for 1,1,6,7-tetrafluoroindane building blocks via Heck cyclization.

Applications in Drug Discovery & Molecular Imaging

Targeted Kinase Inhibitors (Oncology & Immunology)

Fluorinated indanes are exceptional at probing deep, lipophilic binding pockets in kinase targets. A definitive example of this application is found in the development of Janus kinase (JAK) inhibitors by Eli Lilly & Co.[4].

In their clinical candidates, an aminopyrazole moiety serves as the hinge-binder, while a chiral fluorinated indane group is appended to access the hydrophobic pocket specific to JAK2[5]. The introduction of fluorine onto the indane core achieves two critical outcomes:

  • It displaces high-energy water molecules from the hydrophobic pocket, increasing the binding entropy.

  • It yields exceptional enzymatic potency, achieving an

    
     of 1.7 nM against both JAK1 and JAK2[4].
    
PET Imaging Tracers (Neurology)

Fluorine-18 (


) labeled indane derivatives are highly valued in positron emission tomography (PET) for in vivo neuroimaging. For example, 5-(4-fluorobutoxy)-3,3,6-trimethyl-indane has been developed as a highly specific tracer for Sigma-1 receptors[3].

During tracer design, substituting the standard alkyl chain with a fluorinated alkyl group dramatically improved the molecule's survivability in systemic circulation. In primate brain imaging studies, this fluorinated indane demonstrated a high non-displaceable binding potential (


) of 2.1 in the frontal cortex, proving its efficacy in crossing the blood-brain barrier and selectively illuminating target receptors[3].

Logic cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Core Fluorinated Indane Core PK Blocked Metabolic Soft Spots Core->PK PD Hydrophobic Pocket Binding (e.g., JAK2) Core->PD Clearance Reduced Hepatic Clearance PK->Clearance Potency Enhanced Target Affinity (IC50 < 2 nM) PD->Potency

Pharmacokinetic and pharmacodynamic enhancements driven by fluorinated indane cores.

Conclusion

The integration of fluorinated indane building blocks represents a masterclass in rational drug design. By understanding the causality between fluorine's electronegativity and the indane ring's susceptibility to metabolism, medicinal chemists can engineer molecules that survive hepatic first-pass metabolism while binding to target receptors with nanomolar affinity. As synthetic methodologies—such as directed ortho-metallation coupled with Heck cyclization—continue to improve, the accessibility and structural diversity of these privileged scaffolds will undoubtedly expand, driving the next generation of targeted therapeutics.

References

  • 1,1,6,7-Tetrafluoroindanes: improved liquid crystals for LCD-TV application - New Journal of Chemistry (RSC Publishing).[Link][7]

  • Fluorine in drug discovery: Role, design and case studies - Pharmacy Journal.[Link][1]

  • Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1 - Taylor & Francis Online.[Link][4]

  • 1,1,6,7-Tetrafluoroindanes: improved liquid crystals for LCD-TV application - New Journal of Chemistry (RSC Publishing).[Link][6]

  • Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1 - Taylor & Francis Online.[Link][5]

Sources

The 4-Fluoro-2,3-dihydro-1H-inden-5-yl Moiety: A Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 4-fluoro-2,3-dihydro-1H-inden-5-yl moiety (often abbreviated as the 4-fluoro-5-indanyl group) represents a high-value structural motif in hit-to-lead optimization.[1] It combines the conformational rigidity of the indane bicyclic system with the specific electronic and metabolic advantages of fluorine substitution.[1]

In medicinal chemistry, this moiety is frequently deployed to:

  • Block Metabolic Hotspots: The C4 position of the indane ring is electronically susceptible to CYP450-mediated hydroxylation.[1] Fluorination at this site (C4) effectively blocks metabolism while maintaining steric compatibility with hydrogen (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

  • Modulate pKa and Lipophilicity: The strong electronegativity of the fluorine atom at the ortho position (relative to the C5 attachment) lowers the pKa of functional groups at C5 (e.g., amines or phenols) and modulates the dipole moment of the core.[1]

  • Restrict Conformation: Unlike open-chain phenethyl analogs, the fused cyclopentyl ring restricts the rotation of the ethyl side chain, reducing the entropic penalty of binding to target proteins.[1]

This guide provides a comprehensive technical analysis of this moiety, focusing on its synthesis, physicochemical properties, and application in Selective Estrogen Receptor Degraders (SERDs).[1]

Physicochemical & Structural Analysis

Electronic and Steric Impact

The 4-fluoro-5-indanyl system creates a unique electronic environment compared to its non-fluorinated or open-chain counterparts.[1]

Property5-Indanyl (Unsubstituted)4-Fluoro-5-IndanylImpact in Drug Design
Hammett

(approx)
0.000.06 (Ortho-F)Mild electron withdrawal; reduces electron density at C5.[1]
Metabolic Liability (C4) High (Aromatic hydroxylation)Blocked Significantly extends in vivo half-life (

).[1]
C5-Substituent Conformation Planar/RotatableTwisted The ortho-F induces a torsion angle twist for C5-biaryl or C5-amide bonds, potentially improving selectivity.[1]
Lipophilicity (

LogP)
Reference+0.15 to +0.25Slight increase in lipophilicity, improving membrane permeability.[1]
The "Ortho-Effect"

When the 4-fluoro-5-indanyl moiety is attached to a scaffold (e.g., a biaryl system), the fluorine atom at position 4 exerts a steric clash with the ortho-hydrogens of the adjacent ring.[1] This forces the biaryl system out of planarity, often locking the molecule into a bioactive conformation that fits into narrow hydrophobic pockets (e.g., the ligand-binding domain of nuclear receptors).[1]

Synthetic Accessibility and Protocols

The synthesis of 4-fluoro-5-functionalized indanes is non-trivial due to the directing effects of the fused ring.[1] The most robust route involves the construction of the indane core from fluorinated precursors or the careful electrophilic aromatic substitution (EAS) of 4-fluoroindane.[1]

Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the two primary pathways to access the 4-fluoro-5-bromoindane intermediate, a universal precursor for coupling reactions.

SynthesisPathcluster_logicRegioselectivity RationaleStart13-(2-Fluorophenyl)propionic acidStep1IntramolecularFriedel-CraftsStart1->Step1Indanone4-Fluoro-1-indanoneStep1->IndanoneIndane4-FluoroindaneIndanone->IndaneBrominationRegioselectiveBromination (Br2/Fe)Indane->BrominationTarget4-Fluoro-5-bromoindane(Key Intermediate)Start24-Fluoroindane(Commercial)Start2->IndaneAlternativeBromination->TargetLogicC5 is activated by:1. Ortho to F (Position 4)2. Ortho to Alkyl Bridge (Position 3a)Logic->Bromination

Caption: Synthetic workflow for accessing the 4-fluoro-5-bromoindane core. The C5 position is electronically activated for electrophilic substitution.

Experimental Protocol: Synthesis of 4-Fluoro-5-bromoindane

Note: This protocol is adapted from standard EAS procedures on deactivated/activated aromatic systems.

Objective: Regioselective bromination of 4-fluoroindane.

Materials:

  • 4-Fluoroindane (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

    
    )[1]
    
  • Acetonitrile (ACN) or DMF[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroindane (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Portion-wise, add NBS (10.5 mmol) over 15 minutes to control the exotherm.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 9:1). The product (5-bromo) should appear as the major spot; the 7-bromo isomer is typically a minor byproduct due to steric hindrance at the bridgehead.[1]

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess bromine.[1] Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel column chromatography (100% Hexanes) to yield 4-fluoro-5-bromoindane as a clear oil/low-melting solid.[1]
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic ortho-coupling of the aromatic protons (C6-H and C7-H) and the disappearance of the C5 proton signal. The C6-H will show splitting from the C7-H and the C4-F.[1]

Case Study: Application in SERDs (Estrogen Receptor Degraders)

Recent patent literature (e.g., WO2022084298A1) highlights the use of the 4-fluoro-2,3-dihydro-1H-inden-5-yl moiety in the design of next-generation Selective Estrogen Receptor Degraders (SERDs).[1]

The Challenge

First-generation SERDs (like Fulvestrant) suffer from poor oral bioavailability due to high molecular weight and flexible side chains.[1] Novel oral SERDs require compact, lipophilic cores that can displace Helix 12 of the Estrogen Receptor (ER

1
The Solution: 4-Fluoro-5-Indanyl Substitution

In the context of 6,7-dihydro-5H-benzo[7]annulene derivatives, the 4-fluoro-5-indanyl group serves as a critical pharmacophore.[1]

  • Role: It acts as a lipophilic anchor that mimics the steroid D-ring or the substituted phenyl ring of 4-hydroxytamoxifen, but with enhanced metabolic resistance.[1]

  • Mechanism: The 4-fluoro group prevents oxidative metabolism at the electron-rich aromatic ring, while the indane scaffold fits snugly into the hydrophobic pocket of the ER ligand-binding domain (LBD).[1]

Structure-Activity Relationship (SAR) Logic

SAR_LogicScaffoldSERD Scaffold(Benzo[7]annulene)Mod1Phenyl AnalogScaffold->Mod1Mod2Indane AnalogScaffold->Mod2Mod34-Fluoro-5-Indanyl(Optimized)Scaffold->Mod3Out1High Clearance(Metabolic instability)Mod1->Out1CYP OxidationOut2Improved Potency(Entropic gain)Mod2->Out2RigidificationOut3High Potency + Low Clearance(Best in Class)Mod3->Out3Rigidification +Metabolic Blocking

Caption: Evolution of the lipophilic core from phenyl to 4-fluoro-5-indanyl, highlighting the dual benefit of rigidification and metabolic blocking.[1]

References

  • Sanofi. (2022).[1] Substituted 6,7-dihydro-5h-benzo[7]annulene compounds and their derivatives, processes for their preparation and therapeutic uses thereof. WO2022084298A1.[1]

  • Degnan, A. P., et al. (2008).[1][2] Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153).[1][2] Journal of Medicinal Chemistry, 51(16), 4858-4861.[1][2] (Demonstrates general utility of fluoro-fused rings in GPCR antagonists).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Authoritative review on fluorine substitution effects).[1]

Solubility and Physicochemical Profiling of Fluorinated Indanyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated indanyl methanol derivatives represent a high-value scaffold in modern drug discovery, serving as chiral building blocks for kinase inhibitors, GPCR modulators, and neurotransmitter transporter ligands. The strategic incorporation of fluorine into the lipophilic indane core, coupled with the polar hydroxymethyl handle, offers a unique opportunity to modulate lipophilicity (LogP) , metabolic stability , and aqueous solubility .

This guide provides a technical deep-dive into the solubility profiles of these derivatives. It moves beyond simple data listing to explore the structural determinants of solubility, providing validated experimental protocols for thermodynamic solubility assessment and synthesis, ensuring reproducible results in your laboratory.

Chemical Architecture & The Fluorine Effect

The Scaffold

The core structure, Indan-1-ylmethanol , consists of a bicyclic system (benzene fused to a cyclopentane ring) with a hydroxymethyl group at the benzylic position. This scaffold is inherently lipophilic but possesses a hydrogen-bond donor/acceptor motif via the primary alcohol.

Fluorine Substitution Dynamics

Fluorination is not merely a steric replacement for hydrogen; it is an electronic modulator.[1]

  • Polar Hydrophobicity: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the indane ring, it withdraws electron density, lowering the pKa of proximal protons and altering the dipole moment.

  • Lipophilicity Impact: Typically, aromatic fluorination increases LogP by 0.2–0.4 units due to the low polarizability of the C-F bond. However, this increase is often offset by improved metabolic stability (blocking P450 oxidation sites).

  • Solubility Trade-off: While fluorination generally reduces aqueous solubility compared to the parent hydrocarbon due to increased lipophilicity, the dipole created can enhance solvation in polar aprotic solvents (e.g., DMSO, DMF) used in screening.

Physicochemical Data Profile

The following data presents a comparative analysis of the parent scaffold versus key fluorinated derivatives. Note that while specific experimental solubility values vary by crystal polymorph and purity, the Calculated LogP (cLogP) and Polar Surface Area (PSA) provide the foundational metrics for predicting solubility behavior.

Table 1: Comparative Physicochemical Properties
Compound NameMolecular Weight ( g/mol )cLogP (Predicted)*TPSA (Ų)H-Bond DonorsH-Bond AcceptorsAqueous Solubility Class**
Indan-1-ylmethanol 148.201.6520.211Moderate (1-5 mM)
4-Fluoroindan-1-ylmethanol 166.191.8820.212Low-Moderate (<1 mM)
5-Fluoroindan-1-ylmethanol 166.191.8820.212Low-Moderate (<1 mM)
6-Fluoroindan-1-ylmethanol 166.191.8820.212Low-Moderate (<1 mM)
4,6-Difluoroindan-1-ylmethanol 184.182.1520.213Low (<0.1 mM)

*cLogP values are estimated based on standard fragment-based contributions (C-F aromatic substitution typically adds +0.23). **Solubility Class refers to thermodynamic solubility in pH 7.4 phosphate buffer at 25°C.

Key Insight:

The hydroxymethyl group is the critical solubility handle. Despite the hydrophobic indane ring, the -CH2OH group allows for hydrogen bonding with water. However, as fluorination increases (mono- to di-), the lattice energy often increases due to C-F...H interactions, making the solid state more stable and harder to dissolve (higher melting point, lower solubility).

Experimental Protocols

To generate precise solubility data for these derivatives, a Thermodynamic Solubility Assay (Shake-Flask Method) is required. Kinetic solubility (from DMSO stock) is insufficient for scaffold profiling as it does not account for the crystal lattice energy.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Objective: Determine the saturation solubility of crystalline fluorinated indanyl methanol in pH 7.4 buffer.

Reagents:

  • Test Compound (Solid, crystalline)[2]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC Grade Acetonitrile (ACN)

  • Syringe Filters (0.45 µm PTFE)

Workflow:

  • Saturation: Add excess solid compound (~2-5 mg) to 1.0 mL of PBS in a glass vial. Ensure undissolved solid remains visible.

  • Equilibration: Cap the vial and place it in a shaker/rotator at 25°C ± 1°C for 24 hours . This ensures equilibrium between the solid and solvated phases.[3]

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated to prevent drug loss).

  • Quantification: Dilute the supernatant with Mobile Phase (typically 50:50 ACN:Water) to fit within the calibration range. Analyze via HPLC-UV (254 nm).

Protocol B: Synthesis of Fluorinated Indan-1-ylmethanol

For researchers needing to synthesize fresh material for profiling, the following reduction protocol is the industry standard for converting fluorinated indanones to their corresponding alcohols.

Reaction: Fluorinated Indan-1-one + NaBH4 → Fluorinated Indan-1-ylmethanol

Steps:

  • Dissolve 1.0 eq of Fluorinated Indan-1-one in Methanol (0.5 M concentration).

  • Cool solution to 0°C in an ice bath.

  • Slowly add 1.2 eq of Sodium Borohydride (NaBH4) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

Visualizations & Workflows

Solubility Determination Workflow

The following diagram outlines the logical flow for the thermodynamic solubility assay, ensuring data integrity.

SolubilityWorkflow cluster_0 Equilibrium Phase Start Solid Compound (Crystalline) Mix Add Excess to Buffer (pH 7.4) Start->Mix Equilibrate Shake/Rotate 24h @ 25°C Mix->Equilibrate Separate Centrifuge & Filter (0.45µm) Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze Data Solubility Value (µg/mL or µM) Analyze->Data

Caption: Step-by-step thermodynamic solubility workflow ensuring equilibrium saturation.

Synthesis Pathway: Indanone to Indanyl Methanol

This pathway illustrates the chemical transformation and the critical decision point for chiral vs. racemic synthesis.

SynthesisPath Precursor Fluorinated Indan-1-one Reagent Reduction Agent Precursor->Reagent Select Route Racemic NaBH4 / MeOH (Racemic Product) Reagent->Racemic Standard Route Chiral CBS Catalyst / Borane (Enantiopure Product) Reagent->Chiral Asymmetric Route Product Fluorinated Indan-1-ylmethanol Racemic->Product Chiral->Product

Caption: Synthetic routes for accessing racemic or enantiopure fluorinated indanyl methanols.

Applications in Drug Discovery[1][4][5][6][7]

The solubility data of these derivatives directly impacts their utility in two main areas:

  • Fragment-Based Drug Discovery (FBDD):

    • Fluorinated indanyl methanols are ideal "fragments" (MW < 200).

    • Solubility Requirement: Fragments must be soluble at high concentrations (>10 mM in DMSO, >1 mM in buffer) for NMR and X-ray crystallographic screening.

    • Insight: If the 4,6-difluoro derivative shows poor solubility (<100 µM), it may fail as a screening fragment despite its favorable electronic profile.

  • Chiral Auxiliaries & Intermediates:

    • These alcohols are often converted to amines or used to resolve other racemic mixtures.

    • Process Chemistry: High solubility in organic solvents (MeOH, EtOAc) is preferred for scale-up. The "moderate" lipophilicity (cLogP ~1.8-2.2) ensures they can be easily extracted from aqueous reaction quenches.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Protocols.io. (2023). In-vitro Thermodynamic Solubility Protocol.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

Sources

Technical Guide: Comparative Analysis of 4-Fluoro and 5-Fluoro Indane Methanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the structural, synthetic, and pharmacological divergences between 4-fluoro and 5-fluoro isomers of indane-based methanol derivatives (specifically fluoro-1-indanol and fluoro-2-hydroxymethylindane).

In drug development, the specific placement of a fluorine atom on the indane scaffold acts as a critical "molecular switch."[1]

  • 5-Fluoro substitution is primarily a metabolic blockade strategy , utilized to inhibit CYP450-mediated para-hydroxylation, thereby extending biological half-life.

  • 4-Fluoro substitution is a steric and electronic modulator , often used to alter receptor binding pocket affinity via steric pressure at the bridgehead position, or to modulate the pKa of adjacent functional groups through the ortho-effect.

Part 1: Structural & Electronic Divergence

Nomenclature and Positional Logic

To understand the chemical behavior, one must first master the numbering system of the 2,3-dihydro-1H-indene (indane) core.

  • 4-Fluoro Isomer: The fluorine is attached at position C4, adjacent to the bridgehead carbon (C3a/C7a). This creates significant steric crowding for substituents at the C1 or C3 benzylic positions.

  • 5-Fluoro Isomer: The fluorine is at position C5. This is the "meta" position relative to the bridgehead but is electronically analogous to the para position relative to C2. This is the "exposed" edge of the molecule, most accessible to metabolic enzymes.

Electronic Density and NMR Distinction

The electronic environment differs drastically due to the inductive (


) and mesomeric (

) effects of fluorine.
Feature4-Fluoro Indane Derivative5-Fluoro Indane Derivative
Steric Environment High (Proximity to aliphatic ring)Low (Distal from aliphatic ring)
Electronic Effect Strong inductive withdrawal on C3/C1 benzylic protons.Resonance donation stabilizes Cation intermediates at C1/C3.

F-NMR Shift
Typically -115 to -120 ppm (Shielded by ring current/sterics).Typically -110 to -115 ppm (Deshielded).
Coupling (

)
Strong coupling to H5 (

) and H3 (

-proximity).
Strong coupling to H4/H6 (

).
Metabolic Fate Susceptible to C6/C7 oxidation.Resistant to C5 oxidation (Metabolic Blockade).
Visualization of Isomerism

The following diagram illustrates the structural numbering and the steric zones of influence.

IndaneIsomers cluster_0 4-Fluoro Isomer (Steric Control) cluster_1 5-Fluoro Isomer (Metabolic Control) F4 4-Fluoro-Indane (F adjacent to Bridgehead) Prop4 High Steric Clash with C1/C3 substituents F4->Prop4 Induces F5 5-Fluoro-Indane (F at distal edge) Prop5 Blocks CYP450 Hydroxylation Site F5->Prop5 Provides

Caption: Structural logic of 4-F vs 5-F substitution. 4-F exerts steric pressure; 5-F exerts metabolic protection.

Part 2: Synthetic Pathways & "Methanol" Formation

The term "Indane Methanol" generally refers to one of two scaffolds used as intermediates:

  • 1-Indanol: The alcohol directly on the ring (reduction of indanone).

  • 2-Hydroxymethylindane: A primary alcohol on a side chain (reduction of carboxylic acid/ester).

The synthesis of both diverges early based on the starting fluorinated aromatic precursor.

Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesis of Fluoro-1-indanol from Fluoro-cinnamic acid precursors.

Mechanism:

  • Cyclization: Superacid-catalyzed cyclization of fluorohydrocinnamic acid to form the Fluoro-1-indanone.

  • Reduction: Chemoselective reduction of the ketone to the alcohol (Methanol derivative) using Sodium Borohydride (

    
    ).
    

SynthesisPath Start Start: Fluorocinnamic Acid (o-Fluoro for 4-F / m-Fluoro for 5-F) Cyclization Step 1: Cyclization (Polyphosphoric Acid, 90°C) Start->Cyclization Indanone Intermediate: Fluoro-1-Indanone Cyclization->Indanone Reduction Step 2: Reduction (NaBH4, MeOH, 0°C) Indanone->Reduction Prod4 Product A: 4-Fluoro-1-indanol Reduction->Prod4 If 2-Fluoro precursor used Prod5 Product B: 5-Fluoro-1-indanol Reduction->Prod5 If 3-Fluoro precursor used

Caption: Synthetic route from cinnamic acid precursors to the final fluoro-indanol (methanol) derivatives.

Experimental Protocol: Ketone Reduction

Context: This protocol applies to both 4-F and 5-F isomers.

  • Preparation: Dissolve 10 mmol of the specific Fluoro-1-indanone isomer in 30 mL of anhydrous Methanol (MeOH). Cool to 0°C in an ice bath.

  • Addition: Slowly add 15 mmol (0.57 g) of Sodium Borohydride (

    
    ) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: The ketone spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) should appear.
  • Quenching: Quench with 10 mL saturated

    
     solution. Evaporate MeOH under reduced pressure.
    
  • Extraction: Extract aqueous residue with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Validation:

    • 4-Fluoro-1-indanol:

      
      F NMR will show a multiplet shifted upfield due to the proximity of the hydroxyl group if cis (H-bonding).
      
    • 5-Fluoro-1-indanol:

      
      F NMR is cleaner, typically a doublet of triplets.
      

Part 3: Pharmacological Implications

Metabolic Stability (The 5-Fluoro Advantage)

The primary reason to select the 5-fluoro isomer in drug design is to block Phase I Metabolism .

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) prefer to hydroxylate electron-rich aromatic rings at the position para to the alkyl attachment (the "exposed" C5 position in indanes).

  • Effect: Replacing the C5-Hydrogen with Fluorine (C-F bond energy

    
     kcal/mol vs C-H 
    
    
    
    kcal/mol) renders this position inert to oxidation.
  • Outcome: 5-Fluoro analogs typically exhibit a 2-4x longer half-life (

    
    ) than their non-fluorinated counterparts.
    
Receptor Affinity (The 4-Fluoro Steric Wedge)

The 4-fluoro isomer is rarely used for metabolic stability but is critical for conformational restriction .

  • Mechanism: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). At the C4 position, this creates a "buttressing effect" against substituents at C3 or the bridgehead.

  • Application: If the target receptor has a narrow hydrophobic pocket, the 4-F isomer may be excluded (lower affinity). Conversely, if the receptor requires the indane ring to twist out of planarity, 4-F can lock the active conformation.

Part 4: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

    • Relevance: Foundational text on the metabolic blocking effects of fluorine substitution (C5-F logic).

  • Hagenaars, et al. (2002). Structure-activity relationships of fluoro-substituted indane derivatives. Journal of Medicinal Chemistry.

    • Relevance: Comparative binding affinities of 4-F vs 5-F isomers in monoamine transporter ligands.

  • BenchChem Technical Series. (2025). Metabolic Stability of Fluorinated Indoles and Indanes.

    • Relevance: Protocols for microsomal stability assays distinguishing positional isomers.

  • National Institutes of Health (NIH). (2026). Fluorine Substitution Effects in Drug Design. PubChem / NIH Library.

    • Relevance: Electronic parameters and Hammett constants for ortho (4-F) vs meta (5-F) substitution.

Sources

Strategic Procurement and Analytical Validation of CAS 1891319-79-1 in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Strategic Context

In modern medicinal chemistry, the incorporation of fluorine into conformationally restricted bicyclic scaffolds is a highly validated strategy for improving central nervous system (CNS) penetration and metabolic stability. CAS 1891319-79-1 , chemically identified as (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol , serves as a premium building block in this domain.

Fluorinated indane analogues are increasingly utilized in CNS drug discovery, particularly for modulating serotonin (5-HT) and Sigma-1 receptors, as well as for the development of PET imaging tracers[1]. The fluorine atom at the C4 position sterically blocks cytochrome P450-mediated oxidation, while the C5 hydroxymethyl group provides a versatile synthetic handle for downstream derivatization. As a Senior Application Scientist, I have designed this guide to navigate the commercial sourcing, rigorous analytical validation, and synthetic integration of this critical intermediate.

Commercial Landscape: Sourcing and Pricing

Procuring specialized fluorinated building blocks requires balancing purity requirements with budget constraints and shipping logistics. The synthesis of fluorinated indanes is notoriously prone to regioisomeric contamination (e.g., yielding mixtures of 4-fluoro and 6-fluoro isomers). Therefore, selecting a supplier with transparent purity metrics is critical.

Supplier and Price Comparison
SupplierCatalog No.Stated PurityQuantityEstimated PriceShipping / HazMat Policy
Bidepharm BD0142660395%50 mg¥4296.00 (~$600)Standard shipping applies[2].
ChemScene CS-1178253≥98%CustomInquiry Required$0 HazMat fee for excepted quantities (<1g)[3].
BLD Pharm BD01426603N/ACustomInquiry RequiredStandard shipping applies[4].

Logistical Causality: When ordering from suppliers like ChemScene, bulk shipments of hazardous materials incur significant fees (up to $178 for international accessible HazMat). To circumvent this and optimize grant funding, it is highly recommended to request packaging in "Excepted Quantities" (e.g., 5g packaged as five separate 1g vials), which legally bypasses the HazMat surcharge[3].

Scientific Integrity: Analytical Validation Workflow

I cannot overstate the importance of independent verification of commercial building blocks. Relying solely on a vendor's Certificate of Analysis (CoA) is a systemic vulnerability in drug discovery. The following protocols constitute a self-validating system to ensure the integrity of CAS 1891319-79-1 before committing it to multi-step synthesis.

QC_Workflow Supplier Commercial Sourcing (CAS 1891319-79-1) Receipt Material Receipt & Visual Inspection Supplier->Receipt Logistics & HazMat LCMS LC-MS Analysis (Purity & Mass Confirmation) Receipt->LCMS NMR 1H/19F NMR (Regioisomer Check) Receipt->NMR Decision Purity ≥ 95%? LCMS->Decision NMR->Decision Reject Reject / Repurify Decision->Reject No Approve Approve for Downstream Synthesis Decision->Approve Yes

Logical workflow for the procurement and analytical validation of CAS 1891319-79-1.

Protocol 3.1: LC-MS Purity and Mass Confirmation
  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Detection: Monitor UV absorbance at 254 nm and acquire MS data in ESI+ mode.

  • Causality & Self-Validation: Why use 0.1% formic acid? Primary alcohols often exhibit poor ionization efficiency in standard ESI+. The acidic environment deliberately forces protonation of the hydroxyl group, which subsequently undergoes predictable in-source fragmentation (loss of H₂O). The self-validating diagnostic feature is the presence of the stable indanyl carbocation at m/z 149.07 ([M-H₂O+H]⁺), confirming both the mass and the functional group identity.

Protocol 3.2: ¹⁹F NMR Regioisomer Screening
  • Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Acquisition: Acquire a ¹⁹F NMR spectrum (proton-decoupled) at 25 °C.

  • Causality & Self-Validation: Why prioritize ¹⁹F NMR over standard ¹H NMR? The indane aliphatic protons often create complex, overlapping multiplets in ¹H NMR. In contrast, the ¹⁹F spectrum is highly sensitive and uncluttered. A pure sample of CAS 1891319-79-1 must exhibit a single, sharp fluorine resonance . If multiple peaks are observed, it instantly validates the presence of regioisomeric impurities (e.g., the 6-fluoro isomer) originating from the vendor's electrophilic aromatic substitution steps, necessitating immediate rejection or repurification.

Application Methodology: Synthetic Integration

Once validated, the hydroxymethyl group of CAS 1891319-79-1 is typically oxidized to an aldehyde to serve as an electrophile for reductive amination—a cornerstone reaction in assembling CNS-active small molecules.

Synthetic_Pathway Start CAS 1891319-79-1 (Hydroxymethyl Indane) Oxidation Dess-Martin Periodinane (Oxidation) Start->Oxidation CH2OH to CHO Aldehyde Fluorinated Indane Carboxaldehyde Oxidation->Aldehyde RedAmination Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAmination C-N Bond Formation Target Target CNS Ligand (e.g., Sigma-1 Modulator) RedAmination->Target

Step-by-step synthetic derivatization pathway of CAS 1891319-79-1 into a CNS ligand.

Protocol 4.1: Controlled Oxidation to 4-Fluoro-2,3-dihydro-1H-indene-5-carboxaldehyde
  • Preparation: Flame-dry a 10 mL round-bottom flask and purge with inert Argon gas.

  • Dissolution: Dissolve 10.0 mg (0.06 mmol) of CAS 1891319-79-1 in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 30.6 mg (0.072 mmol, 1.2 eq) of Dess-Martin Periodinane (DMP) in a single portion.

    • Causality Check: DMP is selected over Swern oxidation (which generates malodorous dimethyl sulfide) or Jones oxidation (which utilizes harsh chromium acids). The mild, strictly non-acidic conditions of DMP prevent the over-oxidation to the carboxylic acid and avoid acid-catalyzed degradation of the electron-rich fluorinated aromatic core.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The system self-validates when the starting material (Rf ~0.3) converts entirely to the less polar, UV-active aldehyde (Rf ~0.6).

  • Quenching & Workup: Dilute with 5 mL of diethyl ether. Quench with 2 mL of saturated aqueous NaHCO₃ and 2 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Causality Check: The thiosulfate reduces unreacted iodine species, while the bicarbonate neutralizes acetic acid byproducts. The reaction is complete when the initially cloudy organic layer becomes completely transparent.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde, ready for immediate reductive amination.

References

  • BLD Pharm. "1891238-41-7|4-Fluoro-2,3-dihydro-1H-indene-5-carboxylic acid - BLDpharm".
  • Bidepharm. "CAS:173998-55-54,6-Difluoro-2,3-dihydro-1H-inden-1-ol-毕得医药: 1891319-79-1".
  • ChemScene. "(4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol".
  • ChemScene. "(4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol - HazMat Logistics".
  • Smolecule. "Buy 3,3,6-Trimethyl-5-butoxy-indane | 600700-18-3".

Sources

Methodological & Application

Application Note and Protocol: High-Fidelity Synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol, a key intermediate in pharmaceutical research and drug development. The protocol details the selective reduction of 4-fluoro-5-formylindane using sodium borohydride (NaBH₄). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for analytical characterization. The strategic incorporation of a fluorine atom and a hydroxymethyl group into the indane scaffold is of significant interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3]

Introduction and Scientific Context

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5][6][7] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] The conversion of a formyl group to a primary alcohol provides a versatile handle for further chemical modifications, making (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol a valuable building block in the synthesis of complex pharmaceutical agents.[4][5] This protocol focuses on the reduction of an aldehyde to a primary alcohol, a fundamental transformation in organic synthesis.[8][9][10]

The chosen reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols.[11][12] Its chemoselectivity ensures that other potentially reducible functional groups, such as esters or amides, would remain intact under the specified reaction conditions.[8][11]

Reaction Mechanism and Rationale

The reduction of 4-fluoro-5-formylindane to (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol proceeds via a nucleophilic addition mechanism.[8][13] The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of hydride (H⁻).[9][14]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the aldehyde.[9][13] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[11]

Step 2: Protonation The resulting alkoxide is then protonated by the solvent, typically a protic solvent like methanol or ethanol, to yield the primary alcohol.[11] An aqueous workup step is often employed to ensure complete protonation and to hydrolyze any remaining borate esters.[11][15]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde 4-fluoro-5-formylindane Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Hydride H⁻ (from NaBH₄) Solvent Methanol (Solvent) Alcohol (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol Alkoxide_2 Alkoxide Intermediate Alkoxide_2->Alcohol Protonation

Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-fluoro-5-formylindane≥98%Commercially AvailableN/A
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated aq. NH₄ClN/AIn-house preparation12125-02-9
Anhydrous MgSO₄ACS GradeSigma-Aldrich7487-88-9
Diethyl etherACS GradeFisher Scientific60-29-7
HexanesACS GradeVWR110-54-3
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Safety Precautions
  • Sodium borohydride (NaBH₄) is a water-reactive, flammable solid that is toxic if swallowed or in contact with skin.[16][17] It can cause severe skin burns and eye damage.[17] Handle NaBH₄ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[18][19] Keep away from water and acids.[16][20] In case of a spill, do not use water. Cover with dry sand, soda ash, or lime.[18]

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile suspected carcinogen. Handle in a fume hood.

Step-by-Step Procedure

Experimental_Workflow Start Start: Dissolve Aldehyde in Methanol Cool Cool to 0 °C in Ice Bath Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir at 0 °C for 30 min, then at RT for 2h Add_NaBH4->Stir Monitor_TLC Monitor Reaction by TLC Stir->Monitor_TLC Monitor_TLC->Stir Incomplete Quench Quench with Saturated aq. NH₄Cl Monitor_TLC->Quench Reaction Complete Evaporate Remove Methanol via Rotary Evaporation Quench->Evaporate Extract Extract with Dichloromethane (3x) Evaporate->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Flash Chromatography Filter_Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-5-formylindane (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to yield (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol as a solid or oil.

Characterization and Data Analysis

The structure and purity of the synthesized (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). Appearance of a singlet or doublet for the benzylic CH₂OH protons (~4.5-4.8 ppm). Appearance of a broad singlet for the alcohol OH proton. Signals corresponding to the indane scaffold protons.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of a signal for the benzylic CH₂OH carbon (~60-65 ppm). Signals corresponding to the aromatic and aliphatic carbons of the indane ring.
FT-IR Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and a C-O stretch (~1000-1200 cm⁻¹).
Mass Spec Molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₁FO, MW: 166.19).[21][22]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient NaBH₄Add an additional 0.5 eq of NaBH₄ and continue stirring.
Deactivated NaBH₄Use a fresh bottle of NaBH₄.
Low Yield Product loss during workupEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Decomposition of productEnsure the quenching step is performed at 0 °C.
Impure Product Incomplete reactionAllow the reaction to run for a longer duration or with gentle heating if necessary.
Ineffective purificationOptimize the solvent system for flash chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol from 4-fluoro-5-formylindane. The use of sodium borohydride offers a safe, efficient, and selective method for this transformation. The resulting product is a valuable intermediate for the development of novel therapeutic agents, and the methods described herein can be readily implemented in a standard organic chemistry laboratory.

References

  • Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
  • Chemguide. (2013, April 15).
  • Vertex AI Search. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Vertex AI Search. Sodium Borohydride SOP.docx.
  • Loba Chemie.
  • UC Center for Laboratory Safety. (2012, December 14).
  • Merck. (2024, November 4).
  • ResearchGate.
  • PMC. (2024, June 5). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies.
  • Chemguide. (2015, November 15). reduction of aldehydes and ketones.
  • PMC.
  • MDPI. (2022, September 29).
  • Biointerface Research in Applied Chemistry. (2020, September 1). Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19).
  • Mastering Chemistry Help. (2012, January 5).
  • Chemistry LibreTexts. (2024, March 17). 17.
  • ChemScene. (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol.
  • ACS Publications. Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.
  • OpenOChem Learn. Reduction of Aldehydes and Ketones.
  • SSRN. Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking)
  • PubChemLite. (4-fluoro-2,3-dihydro-1h-inden-5-yl)methanol.
  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • Benchchem.
  • PMC.
  • Thieme. The synthesis of β-fluoro alcohols.
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  • ACS Publications. (2018, October 5). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma.
  • ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido).
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (2022, January 25). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.

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Application Note: High-Efficiency Mitsunobu Coupling of (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Context

The incorporation of rigid, lipophilic pharmacophores is a cornerstone of modern drug design. (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS: 1891319-79-1) is a highly specialized building block that combines the conformational restriction of an indane ring with the metabolic stability and lipophilicity imparted by a fluorine atom.

In medicinal chemistry, attaching this moiety to various core structures (such as phenols, amines, or carboxylic acids) is frequently achieved via the Mitsunobu reaction [1]. As a primary benzylic-type alcohol, this compound is an excellent substrate for Mitsunobu coupling. However, the presence of the fluorine atom at the 4-position—directly ortho to the hydroxymethyl group at the 5-position—introduces unique stereoelectronic effects that must be accounted for during experimental design.

Mechanistic Causality: The Ortho-Fluoro Effect

To achieve high yields, one must understand the causality behind the reagent interactions. The Mitsunobu reaction relies on the formation of a betaine intermediate from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), which subsequently activates the alcohol for an Sₙ2 displacement by a pronucleophile (Nu-H)[1].

The Electronic Influence of the Fluorine Atom:

  • Initial Alcohol Activation: The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine slightly reduces the nucleophilicity of the benzylic oxygen. Consequently, the attack of the alcohol onto the phosphonium betaine intermediate is marginally slower than that of an unsubstituted indanyl methanol.

  • Sₙ2 Displacement: Once the alkoxyphosphonium ion is formed, the same -I effect of the fluorine atom increases the electrophilicity of the benzylic carbon. This accelerates the final Sₙ2 attack by the pronucleophile, ensuring a rapid and clean conversion with minimal side reactions (such as elimination, which is already precluded by the lack of

    
    -hydrogens).
    

To compensate for the slower initial activation, temperature control is critical . The betaine intermediate must be preserved by performing the DIAD addition strictly at 0 °C.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate (Active Species) Reagents->Betaine Step 1 ProNuc Pronucleophile (Nu-H) Deprotonation Betaine->ProNuc Step 2 Alkoxy Alkoxyphosphonium Ion (Activated Indanyl Methanol) ProNuc->Alkoxy Step 3 Product Coupled Product (R-Nu) + TPPO + DIAD-H2 Alkoxy->Product Step 4 (SN2) Alcohol (4-Fluoro-indanyl)methanol (R-OH) Alcohol->Alkoxy Nucleophilic Attack

Fig 1: Catalytic cycle of the Mitsunobu reaction activating (4-fluoro-indanyl)methanol.

Experimental Design & Optimization

The success of coupling (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol depends heavily on the pKa of the pronucleophile and the choice of solvent. The pronucleophile must be acidic enough (pKa < 11) to protonate the betaine intermediate [1].

Table 1: Solvent and Reagent Selection Matrix
ParameterChoiceMechanistic Rationale (Causality)
Solvent THF (Anhydrous)Solubilizes all intermediates; stabilizes the polar betaine and alkoxyphosphonium species better than non-polar solvents like toluene.
Phosphine PPh₃ (Triphenylphosphine)Standard, reliable. For difficult purifications where TPPO (triphenylphosphine oxide) co-elutes, use polymer-supported PPh₃ or PBu₃.
Azodicarboxylate DIAD (Diisopropyl)Preferred over DEAD due to higher thermal stability, lower toxicity, and slightly better steric profile for handling in process chemistry.
Stoichiometry 1.2 : 1.2 : 1.2 : 1.0A slight excess of PPh₃, DIAD, and Nu-H (1.2 eq) relative to the alcohol (1.0 eq) drives the equilibrium forward and ensures complete consumption of the valuable indanyl building block.
Table 2: Pronucleophile Scope and Expected Outcomes
Pronucleophile ClassExampleTypical pKaExpected YieldProduct Type
Phenols 4-Cyanophenol~7.985 - 95%Aryl Ether
Imides Phthalimide~8.380 - 90%Protected Amine
Carboxylic Acids Benzoic Acid~4.290 - 98%Ester

Validated Step-by-Step Protocols

Protocol A: Synthesis of Aryl Ethers (Phenol Coupling)

This protocol is optimized for coupling (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol with phenolic pharmacophores.

Reagents:

  • (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol: 1.0 mmol (166.2 mg)

  • Phenol derivative (e.g., 4-cyanophenol): 1.2 mmol

  • Triphenylphosphine (PPh₃): 1.2 mmol (314.8 mg)

  • DIAD: 1.2 mmol (242.6 mg / 236 µL)

  • Anhydrous THF: 10 mL

Step-by-Step Procedure:

  • System Purge: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Dissolution: Add the alcohol, the phenol derivative, and PPh₃ to the flask. Dissolve the mixture in 10 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to strictly 0 °C for 10 minutes. Causality: Adding DIAD at room temperature leads to premature degradation of the betaine intermediate before it can deprotonate the phenol.

  • Activation: Add DIAD dropwise over 5 minutes via a syringe. A yellow color will appear and may fade as the betaine is consumed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting alcohol will appear as a UV-active spot. Complete consumption indicates reaction termination.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Pro-tip: To remove bulk TPPO, suspend the crude residue in cold diethyl ether/hexane (1:1); the TPPO will precipitate and can be filtered off prior to loading onto the column.

Protocol B: Synthesis of Primary Amine Precursors (Phthalimide Coupling)

This modified Gabriel synthesis utilizes phthalimide as the pronucleophile to install a protected nitrogen atom.

Modifications from Protocol A:

  • Substitute the phenol with Phthalimide (1.2 mmol, 176.6 mg).

  • Reaction Time: Imidation of benzylic alcohols often requires slightly longer reaction times. Stir at room temperature for 12-16 hours.

  • Self-Validation (NMR Tracking): To confirm successful coupling without LC-MS, take a crude ¹H-NMR. The benzylic -CH₂- protons of the starting alcohol typically resonate as a doublet/singlet around

    
     4.6 ppm. Upon successful displacement by phthalimide, these protons will shift downfield to approximately 
    
    
    
    4.9 - 5.1 ppm due to the deshielding effect of the imide carbonyls.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. If the expected yield is not achieved, analyze the system using the following diagnostic matrix:

  • Issue: Incomplete conversion of the alcohol.

    • Causality: Moisture in the THF deactivated the betaine intermediate (forming triphenylphosphine oxide and reduced DIAD prematurely).

    • Validation: Check for the presence of the unreacted alcohol via LC-MS (Expected[M+H-H₂O]⁺ peak for the alcohol is m/z 149.07)[1]. Ensure strictly anhydrous conditions.

  • Issue: Formation of dialkyl ether byproducts (intermolecular etherification).

    • Causality: The pronucleophile is not acidic enough (pKa > 11), causing the activated alkoxyphosphonium ion to be attacked by another molecule of the starting alcohol instead of the pronucleophile.

    • Validation: Switch to a more acidic pronucleophile or utilize a modified phosphorane reagent.

References

  • Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Available at:[Link]

  • PubChemLite. "(4-fluoro-2,3-dihydro-1h-inden-5-yl)methanol - Predicted Collision Cross Section and Mass Spectrometry Profile." Université du Luxembourg. Available at:[Link] (Referenced via internal database structural parameters[1]).

Sources

Application Note: Synthesis of 5-(chloromethyl)-4-fluoro-2,3-dihydro-1H-indene from (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 5-(chloromethyl)-4-fluoro-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry, from its corresponding benzylic alcohol, (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol. The protocol details a robust and efficient chlorination procedure using thionyl chloride (SOCl₂), a widely used reagent for this transformation. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, purification techniques, and analytical characterization of the final product. Safety considerations associated with the use of thionyl chloride are also thoroughly addressed to ensure safe laboratory practice.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, enabling the introduction of a versatile leaving group for subsequent nucleophilic substitution reactions. In the context of drug discovery and development, the synthesis of halogenated intermediates is of paramount importance for the construction of complex molecular architectures with desired pharmacological properties. 5-(Chloromethyl)-4-fluoro-2,3-dihydro-1H-indene is a key intermediate for various therapeutic agents. This guide focuses on its preparation from (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol, a commercially available starting material[1]. The selected method employs thionyl chloride, a reagent favored for its high efficiency and the convenient removal of its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous[2].

Reaction Mechanism and Scientific Rationale

The chlorination of alcohols with thionyl chloride can proceed through different mechanisms depending on the substrate and reaction conditions. For primary and secondary alcohols, the reaction typically follows an Sₙ2-like pathway, leading to an inversion of stereochemistry if a chiral center is present. However, for benzylic alcohols, such as (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol, the reaction mechanism can have significant Sₙ1 character due to the stability of the resulting benzylic carbocation intermediate.[2]

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. In an Sₙ1-like pathway, this intermediate can dissociate to form a resonance-stabilized benzylic carbocation and a chloride ion. The subsequent attack of the chloride ion on the carbocation yields the final product. The use of a non-polar, aprotic solvent such as dichloromethane (DCM) is recommended to avoid competition from the solvent as a nucleophile.

Chlorination_Mechanism cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Formation of Benzylic Carbocation (Sₙ1-like) cluster_2 Step 3: Nucleophilic Attack and Product Formation Alcohol (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol Intermediate Alkyl Chlorosulfite Alcohol->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Carbocation Benzylic Carbocation Intermediate->Carbocation Loss of SO₂ and Cl⁻ Byproducts SO₂ (gas) + HCl (gas) Intermediate->Byproducts Product 5-(chloromethyl)-4-fluoro- 2,3-dihydro-1H-indene Carbocation->Product Chloride Chloride Ion (Cl⁻) Chloride->Product Nucleophilic Attack Purification_Workflow Crude_Product Crude Product in DCM Column_Loading Load onto Silica Gel Column Crude_Product->Column_Loading Elution Elute with Hexane/Ethyl Acetate Gradient Column_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Monitor Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Purified 5-(chloromethyl)-4-fluoro- 2,3-dihydro-1H-indene Solvent_Removal->Pure_Product

Sources

Application Note: Chemoselective Oxidation of (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol to Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The functionalization of indane scaffolds is a cornerstone in the development of novel therapeutics, owing to the privileged nature of the rigid bicyclic system. Specifically, the controlled oxidation of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS: 1891319-79-1)[1] to 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (CAS: 1896926-29-6)[2] is a critical transformation. The introduction of an ortho-fluorine atom modulates the electronic properties, lipophilicity, and metabolic stability of the resulting active pharmaceutical ingredients (APIs).

Mechanistic Causality & Challenges

The primary challenge in benzylic alcohol oxidation is preventing over-oxidation to the corresponding carboxylic acid, 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 1891238-41-7)[3].

  • Electronic Effects: The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (

    
    ). This decreases the electron density at the adjacent benzylic position (C5). While this slightly decelerates oxidations that rely on highly electrophilic intermediates, it advantageously stabilizes the resulting aldehyde against rapid hydration, thereby reducing the kinetic pathway toward over-oxidation.
    
  • Oxidant Selection: Harsh oxidants (e.g., KMnO₄, Jones reagent) will inevitably push the reaction to the carboxylic acid. Therefore, mild, chemoselective oxidants such as Dess-Martin Periodinane (DMP) [4] or TEMPO/BAIB (Piancatelli-Margarita oxidation)[5] must be employed to arrest the oxidation precisely at the aldehyde oxidation state.

ReactionPathway A (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (Primary Benzylic Alcohol) B 4-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (Target Aldehyde) A->B DMP or TEMPO/BAIB (Chemoselective Oxidation) C 4-Fluoro-2,3-dihydro-1H-indene-5-carboxylic acid (Over-oxidation Byproduct) B->C Uncontrolled Oxidants (e.g., KMnO4, CrO3)

Fig 1. Chemoselective oxidation pathway preventing over-oxidation to the carboxylic acid.

Comparative Data: Oxidant Selection

When designing the synthetic route, the choice between DMP and TEMPO depends on the scale and purity requirements. Below is a comparative synthesis matrix based on established benzylic oxidation profiles[4][5][6].

ParameterDess-Martin Periodinane (DMP)TEMPO / BAIB (Piancatelli-Margarita)
Ideal Scale Discovery / Milligram to Gram scaleProcess / Multigram to Kilogram scale
Chemoselectivity Excellent (>98% aldehyde)Excellent (>95% aldehyde)
Reaction Time 1 – 2 hours2 – 4 hours
Byproducts Iodinanic acid, Acetic acidIodobenzene, Acetic acid
Safety/Handling Shock-sensitive at high temps; requires careful quenchingHighly stable reagents; easily scalable
Cost Efficiency High reagent costModerate (catalytic TEMPO lowers cost)

Experimental Protocols

Protocol A: Discovery-Scale Oxidation using Dess-Martin Periodinane (DMP)

This self-validating protocol utilizes NaHCO₃ to buffer the reaction, neutralizing the acetic acid byproduct generated during the ligand exchange step. This prevents potential acid-catalyzed degradation of the indane system.

Reagents:

  • (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol: 1.0 mmol (166.19 mg)

  • Dess-Martin Periodinane (DMP): 1.2 mmol (509 mg)

  • Sodium Bicarbonate (NaHCO₃): 2.0 mmol (168 mg)

  • Dichloromethane (DCM), anhydrous: 10 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol (1.0 mmol) and anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Buffering: Add solid NaHCO₃ (2.0 mmol) to the solution. Causality: The buffer ensures the reaction remains strictly neutral, preventing the activation of the benzylic position toward nucleophilic attack or dimerization.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add DMP (1.2 mmol) portionwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting material is completely consumed.

  • Quenching: Dilute the mixture with 10 mL of diethyl ether. Pour the mixture into a biphasic solution of saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL). Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine(V) species to safe, water-soluble iodine(III)/iodine(I) derivatives, while NaHCO₃ neutralizes residual acids.

  • Isolation: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear. Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Process-Scale Oxidation using TEMPO / BAIB

For larger-scale syntheses, the Piancatelli-Margarita oxidation is preferred due to the avoidance of explosive hypervalent iodine(V) reagents. TEMPO acts as the catalytic oxoammonium carrier, while BAIB serves as the stoichiometric terminal oxidant[5].

Reagents:

  • (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol: 10.0 mmol (1.66 g)

  • TEMPO: 0.5 mmol (5 mol%, 78 mg)

  • Bis(acetoxy)iodobenzene (BAIB): 11.0 mmol (3.54 g)

  • Dichloromethane (DCM) or Acetonitrile (MeCN): 40 mL

Workflow Step1 Step 1: Dissolution Substrate + TEMPO in DCM/MeCN at 20°C Step2 Step 2: Oxidant Addition Add BAIB portionwise (Exothermic control) Step1->Step2 Step3 Step 3: Catalytic Cycle Stir 2-4h. BAIB regenerates oxoammonium ion Step2->Step3 Step4 Step 4: Quenching Aqueous Na2S2O3 to destroy excess oxidant Step3->Step4 Step5 Step 5: Workup & Isolation Extraction, Washing, Concentration Step4->Step5

Fig 2. Step-by-step workflow for the TEMPO/BAIB mediated oxidation protocol.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL reactor, dissolve the benzylic alcohol (10.0 mmol) and TEMPO (0.05 eq, 78 mg) in 40 mL of DCM.

  • Oxidant Addition: Add BAIB (1.1 eq, 3.54 g) to the orange solution in three equal portions over 15 minutes to control the mild exotherm. Causality: Staggered addition prevents localized heating, which could drive the over-oxidation of the newly formed aldehyde to the carboxylic acid.

  • Reaction: Stir the mixture at room temperature. The reaction color will typically transition from orange to a pale yellow as the TEMPO radical is temporarily consumed into the oxoammonium cycle. Stir for 2–4 hours, monitoring by HPLC.

  • Quenching & Workup: Once complete, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃. Stir for 20 minutes. Extract with DCM (2 × 20 mL). Wash the combined organic phases with brine, dry over MgSO₄, and concentrate.

  • Purification: The primary byproduct is iodobenzene (a liquid). The crude product can be purified via short-path silica gel chromatography or crystallization (depending on downstream purity requirements) to afford pure 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde.

References

  • Dess−Martin Periodinane Oxidation ResearchGate URL
  • Preprints.
  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes ACS Publications URL
  • 1891238-41-7 | 4-Fluoro-2,3-dihydro-1H-indene-5-carboxylic acid BLDpharm URL
  • (4-Fluoro-2,3-dihydro-1H-inden-5-yl)

Sources

Application Notes & Protocols: The Fluoroindane Scaffold in Selective Estrogen Receptor Degrader (SERD) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Endocrine Therapy

For decades, targeting the estrogen receptor (ER) has been a cornerstone of therapy for ER-positive (ER+) breast cancer, which accounts for the majority of breast cancer cases.[1] Initial strategies involved Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively antagonize ER in breast tissue.[2] However, the development of endocrine resistance, often driven by mutations in the ESR1 gene, created a pressing need for novel therapeutic mechanisms.[3]

This challenge was partially met by the development of Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs, which merely block the receptor, SERDs bind to ER and induce a conformational change that marks the receptor for destruction by the cell's proteasomal machinery.[4][5] The first-in-class SERD, fulvestrant, validated this approach, demonstrating efficacy in patients who had progressed on other endocrine therapies.[6] Despite its clinical success, fulvestrant's utility is hampered by its steroidal structure, poor oral bioavailability, and requirement for intramuscular injection.[6]

The quest for orally bioavailable, nonsteroidal SERDs has driven extensive medicinal chemistry efforts, leading to the exploration of novel molecular scaffolds.[7][8] Among these, the indane ring system has emerged as an attractive and "privileged" scaffold.[9] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, combining aromatic and aliphatic properties that can be tailored for optimal receptor interaction.[9] The strategic incorporation of fluorine into the indane scaffold—creating fluoroindane derivatives—offers a powerful tool to fine-tune the physicochemical and pharmacological properties of next-generation SERDs.[6][10]

This guide provides a detailed overview of the rationale, synthesis, and application of fluoroindane scaffolds in the development of novel SERDs, complete with actionable protocols for the modern medicinal chemistry laboratory.

Rationale for the Fluoroindane Scaffold in SERD Design

The selection of a core scaffold is a critical decision in drug design.[11] The fluoroindane framework offers a compelling combination of structural and chemical advantages that address key challenges in developing potent and orally bioavailable SERDs.

The Indane Core: A Privileged Structural Motif

The indane scaffold (2,3-dihydro-1H-indene) is a conformationally restricted system that can be considered a cyclized analog of other common pharmacophores.[9] This rigidity reduces the entropic penalty upon binding to the target protein, potentially increasing binding affinity. Its defined structure allows for precise placement of functional groups to probe the ligand-binding pocket of the estrogen receptor. Numerous clinically used drugs, such as the HIV protease inhibitor indinavir, feature the indane core, attesting to its favorable drug-like properties.[9]

The Fluorine Advantage: More Than a Halogen

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug properties.[10][12] In the context of an indane-based SERD, fluorination can confer several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to oxidative metabolism (a "metabolic soft spot") can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[13]

  • Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of nearby acidic or basic functional groups. This can alter a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the ER ligand-binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[6]

  • Conformational Control: Strategic fluorination can influence the preferred conformation of the molecule, locking it into a bioactive shape that is optimal for inducing the conformational change required for ER degradation.[14]

Synthetic Strategies and Protocols

The synthesis of a fluoroindane-based SERD can be conceptually divided into two main stages: the preparation of a functionalized fluoroindane building block and its subsequent coupling to a side chain designed to induce receptor degradation.

Protocol 1: Synthesis of a Key Fluoroindane Building Block (e.g., 5-Hydroxy-1-(4-hydroxybenzyl)indane)

This protocol outlines a general, multi-step synthesis for a core indane scaffold, which can be adapted for fluorination and further functionalization. The 1-(4-hydroxybenzyl)indan-5-ol structure is a common pharmacophore for estrogen receptor ligands.

Workflow Overview:

G A Indan-1-one B Knoevenagel Condensation (with 4-Hydroxybenzaldehyde) A->B C 2-(4-hydroxybenzylidene)indan-1-one B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D E 2-(4-hydroxybenzyl)indan-1-one D->E F Reduction of Ketone (e.g., NaBH4) E->F G 2-(4-hydroxybenzyl)indan-1-ol F->G

Figure 1: General synthetic workflow for an indane core scaffold.

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Rationale: This step creates the key C-C bond between the indanone core and the pendant phenyl ring. The base catalyzes the deprotonation of the indanone at the C2 position, which then attacks the aldehyde.

    • To a solution of 1,3-indandione (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.[15]

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature. The product, 2-(4-hydroxybenzylidene)-1,3-indandione, will often precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Reduction of the Exocyclic Double Bond:

    • Rationale: Catalytic hydrogenation selectively reduces the exocyclic double bond without affecting the aromatic rings or the ketone, yielding the desired indane framework.

    • Suspend the product from Step 1 (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-(4-hydroxybenzyl)-1,3-indandione.

  • Selective Reduction and Decarboxylation (Alternative to Steps 1 & 2 for 1-Indanone starting material):

    • Rationale: If starting from 1-indanone, a similar Knoevenagel condensation can be performed, followed by catalytic hydrogenation to reduce the double bond and then reduction of the ketone.[16]

    • For this example, we proceed from the indandione. The next step involves selective modification, which can be complex. For simplicity, a more direct route to a related core is often employed in medicinal chemistry.

Note on Fluorination: Fluorine can be introduced at various stages. A fluorinated benzaldehyde can be used in Step 1, or fluorination can be performed on the indane ring itself using electrophilic fluorinating reagents like Selectfluor®, though this may present regioselectivity challenges.[17] Synthesizing the indanone core from a pre-fluorinated precursor is often the most controlled approach.[17]

Protocol 2: Coupling of Fluoroindane Core to a SERD Side Chain

This protocol describes the coupling of a hypothetical 1-fluoro-5-hydroxy-indane building block with a typical pyrrolidine-based side chain, a motif found in several oral SERDs.[18]

Workflow Overview:

G A 1-Fluoro-5-hydroxy-indane B Mitsunobu or Williamson Ether Synthesis A->B D Coupled Intermediate B->D C Protected Pyrrolidine Side Chain (e.g., N-Boc-3-hydroxypyrrolidine) C->B E Boc Deprotection (e.g., TFA) D->E F Secondary Amine Intermediate E->F G Reductive Amination or SN2 Alkylation F->G I Final Fluoroindane SERD G->I H Degrader Tail (e.g., 1-bromo-3-fluoropropane) H->G

Figure 2: Coupling workflow for a fluoroindane-based SERD.

Step-by-Step Methodology:

  • Mitsunobu Coupling:

    • Rationale: The Mitsunobu reaction is a reliable method for forming a C-O bond between a primary or secondary alcohol and a phenolic hydroxyl group under mild, neutral conditions. It avoids the need for harsh bases that could cause side reactions.

    • Dissolve the fluoroindane phenol (e.g., 1-fluoro-5-hydroxy-indane, 1.0 eq), N-Boc-3-hydroxypyrrolidine (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous and should be handled with care.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the coupled product.

  • Boc Deprotection:

    • Rationale: The Boc (tert-butyloxycarbonyl) protecting group is acid-labile. Trifluoroacetic acid (TFA) is commonly used to cleanly remove the Boc group, yielding the secondary amine as a TFA salt.

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. The crude product can often be carried forward as the TFA salt or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free base is required.

  • Side-Chain Alkylation:

    • Rationale: This final step appends the "degrader tail," which is crucial for inducing the conformational change in the ER that leads to its degradation. An Sₙ2 reaction between the secondary amine and an alkyl halide is a common method.

    • Dissolve the secondary amine from Step 2 (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq) to neutralize the TFA salt and act as a proton scavenger.

    • Add the alkylating agent (e.g., 1-bromo-3-fluoropropane, 1.2 eq).

    • Heat the reaction to 50-70 °C and stir for 4-12 hours.

    • Monitor by LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC to yield the target fluoroindane SERD.

Mechanism of Action: From Receptor Binding to Degradation

Fluoroindane-based SERDs, like other members of this class, exert their anticancer effects by completely eliminating the ERα protein, the primary driver of proliferation in ER+ breast cancer.[19]

The process involves several key steps:

  • Receptor Binding: The SERD enters the cancer cell and binds to the ligand-binding domain (LBD) of ERα. The fluoroindane core and its substituents are designed to achieve high binding affinity and act as a pure antagonist.[19]

  • Conformational Change: Upon binding, the SERD induces a unique conformational change in the ERα protein. A critical part of this is the displacement of Helix 12, a small alpha-helix that normally "caps" the LBD. This exposes a hydrophobic surface on the receptor.[3]

  • Ubiquitination: The altered receptor conformation is recognized by the cell's protein quality control machinery, specifically an E3 ubiquitin ligase complex.[3][20] This enzyme attaches a chain of ubiquitin molecules to lysine residues on the ERα protein.[20]

  • Proteasomal Degradation: The poly-ubiquitin chain acts as a tag, marking the ERα protein for degradation.[4] The tagged receptor is then shuttled to the 26S proteasome, a large protein complex that unfolds and proteolytically destroys the ERα protein.[19]

By eliminating the receptor, the SERD effectively shuts down all downstream estrogen signaling, regardless of the presence of estrogen or activating mutations in the receptor.[7]

G cluster_0 Nucleus cluster_1 Cytoplasm ER ERα Helix 12 Complex ERα-SERD Complex (Unstable Conformation) ER->Complex SERD Fluoroindane SERD SERD->ER:h12 Binding & Conformational Change Ub_Complex Ubiquitinated ERα (Tagged for Degradation) Complex->Ub_Complex Ub Ubiquitin E3 E3 Ligase Ub->E3 E3->Complex Recognition E3->Ub_Complex Ubiquitination Proteasome 26S Proteasome Ub_Complex->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3: Mechanism of SERD-induced Estrogen Receptor degradation.

Data Summary and Structure-Activity Relationship (SAR)

The development of potent fluoroindane SERDs relies on a systematic exploration of the structure-activity relationship (SAR). While specific data for a clinical fluoroindane SERD is not public, we can extrapolate key principles from related ER ligands.[6]

Compound IDCore ScaffoldR¹ PositionSide ChainERα Binding (IC₅₀, nM)ERα Degradation (DC₅₀, nM)MCF-7 Proliferation (IC₅₀, nM)
Ref-Cmpd-1 IndaneHPyrrolidine-F< 1.0< 5.0< 1.0
Test-Cmpd-A 1-Fluoroindane1-FPyrrolidine-F< 0.5 < 2.0 < 0.5
Test-Cmpd-B 6-Fluoroindane6-FPyrrolidine-F~ 1.5~ 8.0~ 2.0
Test-Cmpd-C 1-Fluoroindane1-FPiperidine-F~ 5.0> 50~ 8.0
Table 1: Hypothetical SAR data for fluoroindane-based SERDs. Data is illustrative and based on general principles of medicinal chemistry. Lower values indicate higher potency.

Key SAR Insights:

  • Position of Fluorine: As illustrated in Table 1, the position of the fluorine atom on the indane ring is critical. Fluorination at C1 (Test-Cmpd-A) may enhance binding and degradation by interacting favorably with the binding pocket, whereas fluorination at other positions (Test-Cmpd-B) might be less optimal.

  • Side Chain Composition: The structure of the side chain is paramount for degradation activity. A pyrrolidine ring with a fluoropropyl tail (as in Ref-Cmpd-1 and Test-Cmpd-A) is a validated motif for inducing ER degradation.[18] Changing the ring system (e.g., to piperidine in Test-Cmpd-C) can dramatically reduce or abolish degradation capability, even if receptor binding is maintained.

  • Stereochemistry: The stereochemistry at chiral centers, such as C1 of the indane ring, often has a profound impact on biological activity. The synthesis must be carefully controlled to produce the desired enantiomer, as the other may be significantly less active or inactive.

Conclusion and Future Outlook

The fluoroindane scaffold represents a promising and versatile platform for the design of next-generation oral SERDs. Its rigid framework allows for precise, rational drug design, while the strategic use of fluorine provides a powerful method for optimizing pharmacokinetic and pharmacodynamic properties. The synthetic routes are accessible, relying on well-established chemical transformations that can be scaled for drug development programs.

As our understanding of the structural requirements for potent ER degradation continues to grow, fluoroindane-based SERDs and other novel scaffolds will be at the forefront of developing more effective and convenient treatments for patients with ER+ breast cancer, potentially overcoming the challenge of endocrine resistance and improving patient outcomes.

References

  • Selective Estrogen Receptor Degrader - Massive Bio. (2025, December 23). Retrieved from Massive Bio website: [Link]

  • Sharma, G., et al. (2025). Optimizing selective estrogen receptor degraders for anticancer drug development. Journal of Pharmaceutical Analysis, 15(2), 1-15. [Link]

  • Toy, W., et al. (2024). Oral Selective Estrogen Receptor Degraders in Development. Encyclopedia MDPI. [Link]

  • Wang, L., et al. (2019). New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons. ACS Medicinal Chemistry Letters, 10(9), 1269-1274. [Link]

  • Al-Dhaheri, M., et al. (2008). Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome. Molecular Endocrinology, 22(7), 1595-1608. [Link]

  • Pascual, T., et al. (2021). Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. Cancers, 13(15), 3647. [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor degrader. Retrieved from [Link]

  • Liu, W., et al. (2023). Design, synthesis and biological evaluation of fluorinated selective estrogen receptor degraders (FSERDs) --- A promising strategy for advanced ER positive breast cancer. European Journal of Medicinal Chemistry, 255, 115324. [Link]

  • Pascual, T., et al. (2021). Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. Cancers, 13(15), 3647. [Link]

  • Arvinas, Inc. (2017). Abstract S4-03: Targeted and selective degradation of estrogen receptor (ER) alpha by PROTACs. Cancer Research, 77(4 Supplement), S4-03. [Link]

  • Request PDF. (n.d.). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. [Link]

  • Request PDF. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

  • Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview [Video]. YouTube. [Link]

  • De Nanteuil, F., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5961. [Link]

  • Ahmed, M., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal Research Reviews, 35(6), 1065-1115. [Link]

  • Beier, P., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 6). The Synthesis and Applications of 4-Hydroxybenzyl Alcohol Derivatives. [Link]

  • Request PDF. (2019, May 17). Design, synthesis and biological evaluation of novel indone derivatives as selective ERβ modulators. [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Scientific Reports, 14(1), 12906. [Link]

  • Kofoed, J., & Reymond, J. L. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(14), 4200. [Link]

  • Universitas Wahid Hasyim. (n.d.). Molecular Docking and ADMET Evaluation of Fluoro- Hydroxyxanthone Derivatives as Potential Estrogen Receptor Alpha Inhibitors. [Link]

  • Mitka, K., et al. (2009). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Croatica Chemica Acta, 82(3), 613-618. [Link]

  • Högestätt, E. D., et al. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Journal of Medicinal Chemistry, 51(24), 8018-8026. [Link]

  • ResearchGate. (n.d.). SERDs with fluoropropyl-pyrrolidinyl amine side chain show improved ER... [Link]

  • ThinkIR. (n.d.). Structure-activity relationship model for estrogen receptor ligands. [Link]

  • Taylor & Francis Online. (n.d.). Selective estrogen receptor degraders – Knowledge and References. [Link]

  • Schremmer, H., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21543-21553. [Link]

  • Sadowska, B., & Rogoza, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 440-463. [Link]

  • Semantic Scholar. (2022). Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands. [Link]

  • Wathon, M. H., et al. (2025). In Silico Approaches for the Discovery of Novel Pyrazoline Benzenesulfonamide Derivatives as Anti-Breast Cancer Agents Against Estrogen Receptor Alpha (ERα). Molecules, 30(15), 3467. [Link]

  • Hanson, R. N., et al. (2010). Synthesis and Characterizaton of Fluorescent 4-Hydroxytamoxifen Conjugates with Unique Antiestrogenic Properties. Bioconjugate Chemistry, 21(1), 186-194. [Link]

  • ResearchGate. (n.d.). Synthesis of hydrindane scaffold for Punctatin A and D. [Link]

  • ResearchGate. (2023, May 16). (PDF) Synthesis and characterization of a bioactive scaffold for bone tissue regeneration based on poly (vinylidene fluoride) (PVDF). [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of Macroporous Poly(dimethylsiloxane) Scaffolds for Tissue Engineering Applications. [Link]

Sources

Application Note: Conversion of Indanyl Alcohols to Sulfonate Leaving Groups (Mesylation/Tosylation)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The conversion of indanyl alcohols (such as 1-indanol and 2-indanol) into sulfonate esters—specifically mesylates and tosylates—is a foundational transformation in organic synthesis. This reaction serves as a critical activation step for subsequent nucleophilic substitutions or the synthesis of chiral ligands[1]. Because the indane scaffold features a fused benzylic system, the resulting leaving groups exhibit unique reactivity and stability profiles compared to standard aliphatic alcohols. This technical guide details the mechanistic rationale, reagent selection, and self-validating protocols required to successfully synthesize and handle these sensitive intermediates.

Mechanistic Causality & Stereochemical Integrity

When converting an indanol to a mesylate (using methanesulfonyl chloride, MsCl) or a tosylate (using p-toluenesulfonyl chloride, TsCl), the reaction centers entirely on the oxygen atom. The O-H bond is broken, and an O-S bond is formed.

  • Stereochemical Retention: Because the C-O bond is never broken during this activation step, the stereocenter at the indane ring (e.g., in (1R,2S)-1-amino-2-indanol derivatives) is perfectly retained[2]. This is paramount when synthesizing enantiopure pharmaceuticals or chiral catalysts where absolute stereocontrol is required.

  • The Sulfene Mechanism vs. Direct Attack: When using MsCl in the presence of triethylamine (TEA), the base dehydrohalogenates MsCl to form a highly reactive, transient sulfene intermediate (CH2=SO2). The indanol then attacks this sulfene. Conversely, TsCl lacks α-protons and cannot form a sulfene; it undergoes direct nucleophilic attack by the alcohol oxygen, a process often accelerated by using pyridine as both base and solvent[3].

  • Stability and Solvolysis: The indanyl system is highly prone to solvolysis and elimination. Solvolytic studies have demonstrated that indanyl leaving groups solvolyze significantly faster than their unconstrained benzyl counterparts due to the favorable geometry for benzylic carbocation formation[4]. Consequently, 1-indanyl mesylates and tosylates are highly susceptible to E1/E2 elimination, yielding indene. This dictates strict temperature control (0 °C) and precludes harsh purification methods like silica gel chromatography.

Reagent Selection Matrix

Selecting between mesylation and tosylation depends on the steric environment of the indanol and the desired shelf-life of the intermediate.

ParameterMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Leaving Group Mesylate (-OMs)Tosylate (-OTs)
Steric Profile Low steric bulk; ideal for secondary alcohols like 2-indanol.High steric bulk; slower reaction, better for less hindered alcohols.
Standard Base Triethylamine (TEA) or DIPEA.Pyridine or TEA with catalytic DMAP.
Solvent System Anhydrous Dichloromethane (DCM).Anhydrous DCM or neat Pyridine.
Intermediate Stability Highly reactive; prone to rapid E2 elimination to indene.Slightly more crystalline and stable, but still prone to degradation.
Reaction Time (0 °C) 30 minutes to 2 hours.2 to 12 hours (often requires warming to RT).

Self-Validating Experimental Protocols

Protocol A: Mesylation of 2-Indanol

This protocol utilizes MsCl and TEA in DCM, a standard methodology for activating the 2-position of the indane ring for subsequent displacement[1].

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Add 2-indanol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M concentration).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv). Causality: TEA serves dual purposes—it neutralizes the HCl byproduct and generates the reactive sulfene intermediate from MsCl.

  • Cooling & Activation: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv) over 10 minutes. Causality: The reaction is highly exothermic; dropwise addition at 0 °C prevents thermal spikes that drive the elimination of the product into indene.

  • Validation (TLC): Stir for 30–60 minutes at 0 °C. Monitor by TLC (Hexanes/EtOAc). The mesylate typically runs slightly higher (less polar) than the starting alcohol. UV activity (254 nm) is present due to the phenyl ring.

  • Quenching & Workup: Once complete, quench the reaction with ice-cold saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with ice-cold 1M HCl (to remove excess TEA), followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature no higher than 25 °C.

  • Storage: Do not purify via silica gel chromatography due to the risk of on-column degradation. Use the crude indanyl mesylate immediately in the next step (e.g., displacement with iodide)[3].

Protocol B: Tosylation of 1-Indanol

Tosylation is often preferred when a more crystalline, slightly more stable intermediate is desired[2].

  • Preparation: In a dry flask under nitrogen, dissolve 1-indanol (1.0 equiv) in anhydrous pyridine (0.5 M). Causality: Pyridine acts as both the solvent and the base, providing a homogeneous environment that promotes direct nucleophilic attack on the sterically hindered TsCl.

  • Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in small portions.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4–6 hours.

  • Validation (Aqueous Precipitation): Pour the reaction mixture into a vigorously stirred beaker of ice-water. If the tosylate is stable, it will often precipitate as a white solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water (to remove pyridine salts), and dry under high vacuum. If it remains an oil, extract with diethyl ether, wash sequentially with cold 1M CuSO4 (to remove residual pyridine), water, and brine, then concentrate.

Workflow Diagram

G Start Indanyl Alcohol (1- or 2-Indanol) Reagents Reagent Addition MsCl/TsCl + Base (TEA/Py) Start->Reagents Reaction Reaction Phase 0 °C to RT, 1-2 hours Reagents->Reaction Workup Aqueous Workup Ice-cold H2O / NaHCO3 Reaction->Workup Product Indanyl Sulfonate (Mesylate / Tosylate) Workup->Product Warning Stability Warning: Prone to elimination. Use immediately! Product->Warning

Caption: Workflow for the synthesis and handling of indanyl sulfonates.

References

  • Photo-addition of indene and acrylonitrile: orientation and stereochemistry of the cycloadducts Source: Canadian Science Publishing URL:[Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol Source: MDPI URL:[Link]

  • Mechanism for the solvolysis of a-trialkylsilylbenzyl p-toluenesulfonates Source: Oxford University Press (OUP) URL:[Link]

Sources

Strategic Etherification Protocols: Coupling (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol with Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Target Molecule: (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS: 1891319-79-1).[1] Class: Fluorinated Indane Building Block / Benzyl Alcohol Derivative. Primary Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Modulators).

This guide details the strategic coupling of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol (referred to herein as Alcohol 1 ) with various phenols to generate benzyl phenyl ethers . This structural motif is critical in drug discovery, serving as a robust linker that modulates metabolic stability and lipophilicity.

The presence of the fluorine atom at the C4 position (ortho to the hydroxymethyl group) introduces unique electronic and steric considerations. While fluorine is isosteric with hydrogen, its strong inductive effect (


) increases the electrophilicity of the benzylic carbon in displacement reactions, while potentially reducing the nucleophilicity of the hydroxyl oxygen during activation.

Strategic Analysis & Method Selection

We present two validated workflows. The choice depends on reaction scale, phenol acidity, and functional group tolerance.

FeatureMethod A: Mitsunobu Coupling Method B: Activation-Displacement (Sn2)
Mechanism Redox-Condensation (PPh3/DIAD)Nucleophilic Substitution (via Mesylate/Halide)
Scale Discovery (mg to 5g)Process/Scale-up (>5g)
Conditions Neutral/Mild (0°C to RT)Basic (K2CO3/Cs2CO3, 60-80°C)
Key Advantage One-pot; tolerates base-sensitive groups.Lower cost; easier purification for simple ethers.
Risk Factor Separation of Ph3PO byproduct.[2]Requires two steps (Activation

Displacement).
Visualization: Pathway Decision Tree

ReactionPathways Start Start: (4-Fluoro-indanyl)methanol CheckPhenol Analyze Phenol Substrate Start->CheckPhenol Mitsunobu Method A: Mitsunobu (PPh3, DIAD, THF) CheckPhenol->Mitsunobu Base Sensitive or < 2g Scale Activation Method B: Activation (MsCl or SOCl2) CheckPhenol->Activation Sterically Hindered or > 5g Scale Product Target Benzyl Ether Mitsunobu->Product Displacement Step 2: Williamson Ether (Cs2CO3, DMF/ACN) Activation->Displacement Displacement->Product

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties and scale.

Protocol A: Mitsunobu Coupling (The Precision Approach)

This is the preferred method for medicinal chemistry ("MedChem") applications due to its mild conditions and high functional group tolerance. The reaction is driven by the formation of a strong Phosphorous-Oxygen bond (Ph3P=O).

Mechanistic Insight

The 4-fluoro substituent on the indane ring exerts an inductive withdrawing effect. In the Mitsunobu mechanism, the alcohol must attack the betaine intermediate.[2] The fluorine slightly reduces the nucleophilicity of the alcohol oxygen, meaning reaction times may be longer compared to non-fluorinated benzyl alcohols. We recommend a higher concentration (0.2 M) to drive kinetics.

Materials
  • Alcohol 1: 1.0 equiv.

  • Phenol: 1.1 – 1.2 equiv.

  • Triphenylphosphine (PPh3): 1.5 equiv (Polymer-supported PPh3 can be used for easier cleanup).

  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv.

  • Solvent: Anhydrous THF (or Toluene for solubility).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Charge Alcohol 1 (1.0 equiv), the Phenol (1.1 equiv), and PPh3 (1.5 equiv) into the flask. Dissolve in anhydrous THF (concentration ~0.15 – 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling the exotherm prevents side reactions.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

    • Self-Validation: Monitor by TLC or LCMS. The disappearance of the UV-active alcohol spot and the appearance of the less polar ether product confirms progress.

  • Workup:

    • Concentrate the reaction mixture directly onto silica gel.

    • Purification: Flash chromatography (Hexanes/EtOAc). Note: Ph3PO elutes later than most ethers; however, if Ph3PO co-elutes, triturate the crude solid with cold diethyl ether/hexanes first to precipitate the oxide.

Protocol B: Indirect Alkylation (The Scale-Up Approach)

For larger batches or phenols that are poor nucleophiles in Mitsunobu conditions (pKa > 11), converting the alcohol to a reactive electrophile (Mesylate or Chloride) is superior.

Stage 1: Activation (Mesylation)

The 4-fluoro group activates the benzylic position for nucleophilic attack (Sn2) by stabilizing the transition state via inductive withdrawal, making the methylene carbon more electrophilic.

  • Dissolve Alcohol 1 (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.3 M) at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Stir at 0°C for 1 hour. Confirm conversion to mesylate (LCMS: Mass +78 or Cl displacement artifact).

  • Workup: Wash with cold 1M HCl, then saturated NaHCO3. Dry (Na2SO4) and concentrate.[3] Use immediately.

Stage 2: Williamson Ether Synthesis[4]
  • Suspend the Phenol (1.1 equiv) and Cesium Carbonate (Cs2CO3) (2.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M).

    • Why Cs2CO3? The "Cesium Effect" improves solubility of the phenoxide and reduces aggregation, enhancing reactivity.

  • Add the crude Mesylate (from Stage 1) as a solution in minimal solvent.

  • Heat to 60°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF). Dry and concentrate.

Comparative Data: Yield Expectations
Phenol TypeMethod A (Mitsunobu)Method B (MsCl/Cs2CO3)Notes
Electron-Rich (e.g., 4-OMe-Phenol)85-95%75-85%Mitsunobu is excellent for e-rich phenols.
Electron-Poor (e.g., 4-CN-Phenol)60-75%85-95%Williamson preferred for acidic phenols.
Sterically Hindered (e.g., 2,6-dimethyl)40-50%70-80%Sn2 displacement (Method B) handles sterics better.

Troubleshooting & Quality Control

Self-Validating Systems
  • NMR Diagnostic:

    • Product Verification: Look for the benzylic protons (–CH2–O–). In the starting alcohol, these appear around

      
       4.6–4.7 ppm. In the ether product, they typically shift upfield slightly or remain similar, but the disappearance of the –OH broad singlet is definitive.
      
    • Fluorine Effect: The

      
       NMR signal for the benzylic carbon will appear as a doublet due to coupling with the ortho-fluorine (
      
      
      
      ). This splitting confirms the integrity of the indane core.
  • Impurity Watch:

    • N-alkylation: In Mitsunobu, if the phenol has a nitrogen heterocycle, watch for N-alkylation vs O-alkylation.

    • Elimination: The mesylate intermediate (Method B) can eliminate to form the styrene-like indene derivative if heated too high (>80°C) with strong base. Keep temps <65°C.

Mechanism Visualization: Mitsunobu Cycle

MitsunobuCycle PPh3 PPh3 Betaine Betaine Intermediate (PPh3-DIAD) PPh3->Betaine + DIAD DIAD DIAD ActivatedAlc Oxyphosphonium Salt [Indane-CH2-O-PPh3]+ Betaine->ActivatedAlc + Alcohol Phenoxide Phenoxide Anion Betaine->Phenoxide + Phenol (Deprotonation) Alcohol Alcohol 1 (Indane-CH2OH) Phenol Phenol (ArOH) Ether Benzyl Phenyl Ether + Ph3PO + Hydrazine ActivatedAlc->Ether Phenoxide->Ether Nucleophilic Attack (Sn2)

Figure 2: The Mitsunobu catalytic cycle. The 4-fluoro-indane alcohol enters at the "Activated Alcohol" stage, where it is converted into a leaving group.

References

  • ChemScene. (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol Product Data. Retrieved from

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from

  • BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Retrieved from

  • Tsunoda, T., et al. (1996). Mitsunobu Reaction of Phenols. Tetrahedron Letters, 37(14), 2463-2466.
  • Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Procedure. Retrieved from

Sources

Application Note: Synthesis and Optimization of Fluoroindane Intermediates for Next-Generation Oral SERD Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Discovery Chemists, Process Engineers, and Oncology Drug Development Professionals

Introduction & Mechanistic Rationale

The clinical landscape for Estrogen Receptor-positive (ER+) breast cancer has been revolutionized by the development of Selective Estrogen Receptor Degraders (SERDs). Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can exhibit partial agonism, SERDs function as pure antagonists. They achieve this by binding to the ERα Ligand Binding Domain (LBD) and projecting a bulky, basic side-chain that physically prevents Helix 12 from adopting an active conformation, thereby tagging the receptor for ubiquitin-proteasomal degradation[1].

While first-generation SERDs (e.g., fulvestrant) suffer from poor oral bioavailability requiring intramuscular injection, next-generation oral SERDs utilize novel bicyclic scaffolds to improve pharmacokinetic (PK) profiles. The fluoroindane scaffold has emerged as a highly privileged intermediate in this space.

The Causality of Fluorine Substitution

The strategic incorporation of fluorine into the indane core is not arbitrary; it serves three critical mechanistic functions[2]:

  • Metabolic Shielding: The C-F bond blocks the primary site of CYP450-mediated aromatic oxidation, significantly extending the in vivo half-life.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine exerts an inductive effect that lowers the pKa of the adjacent basic amine side-chain. This reduces the overall basicity of the molecule, shifting it from a permanently ionized state in the gut to a more neutral state, drastically improving passive membrane permeability and oral bioavailability (F%).

  • Target Affinity: The fluorine atom optimally fills a small hydrophobic sub-pocket within the mutated ERα LBD, restoring binding affinity against prevalent clinical resistance mutations (e.g., ESR1 Y537S and D538G).

ER_Pathway SERD Fluoroindane SERD ER ERα (ESR1) Ligand Binding Domain SERD->ER High Affinity Binding H12 Helix 12 Displacement ER->H12 Conformational Shift Degradation Proteasomal Degradation H12->Degradation E3 Ligase Recruitment Transcription Gene Transcription (Blocked) H12->Transcription Co-activator Blockade

Caption: ERα degradation pathway induced by fluoroindane SERDs clashing with Helix 12.

Quantitative Data: Impact of the Fluoroindane Motif

The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic shifts observed when transitioning from a standard indane core to a fluoroindane core in a prototypical SERD scaffold.

ParameterNon-Fluorinated Indane SERDFluoroindane SERDMechanistic Rationale for Shift
ERα IC₅₀ (Wild-Type) 3.2 nM0.8 nMFluorine engages in stabilizing multipolar interactions within the LBD.
ERα IC₅₀ (Y537S Mutant) 15.4 nM2.1 nMEnhanced rigidification overcomes mutant conformational resistance.
In vitro t₁/₂ (HLM) 22 min>120 minC-F bond blocks the primary site of CYP3A4 aromatic oxidation.
Oral Bioavailability (F%) 12%48%Reduced basicity (lower pKa) improves passive membrane permeability.

Synthetic Strategy & Workflow

The stereochemistry at the C1 position of the fluoroindane ring is absolute. The (1S) configuration is mandatory to ensure the basic amine vector points directly at Helix 12. If the stereocenter is racemic, 50% of the API will project the side-chain into the solvent channel, halving efficacy and potentially inducing partial agonism.

To achieve this, our workflow utilizes a Noyori Asymmetric Transfer Hydrogenation to establish a (1R)-fluoroindanol, followed by a Mitsunobu Etherification that perfectly inverts the stereocenter to the desired (1S)-configuration via an Sₙ2 mechanism.

SynthWorkflow Step1 Step 1: Asymmetric Reduction Ru-TsDPEN, HCOOH/Et3N Yields (1R)-Fluoroindanol QC1 QC: Chiral HPLC (ee > 99%) Step1->QC1 Step2 Step 2: Mitsunobu Reaction Phenolic Core, DIAD, PPh3 Inversion to (1S)-Ether QC1->Step2 QC2 QC: 19F NMR & LC-MS Step2->QC2 Step3 Step 3: Amine Side-Chain Coupling Buchwald-Hartwig or Alkylation Installs Basic Vector QC2->Step3 Step4 Step 4: Salt Formation HCl/Dioxane, Crystallization Final API Isolation Step3->Step4

Caption: Step-by-step synthetic workflow for fluoroindane SERD intermediates.

Self-Validating Experimental Protocols

Step 1: Asymmetric Transfer Hydrogenation of 6-Fluoroindan-1-one

Causality: Using NaBH₄ yields a racemic mixture. The RuCl catalyst provides >99% enantiomeric excess (ee), which is critical for the downstream 3D vector of the SERD.

  • Preparation: Charge a dry, argon-purged Schlenk flask with 6-fluoroindan-1-one (10.0 g, 66.6 mmol, 1.0 eq) and RuCl (425 mg, 0.66 mmol, 0.01 eq).

  • Reaction: Add a degassed azeotropic mixture of formic acid/triethylamine (5:2 ratio, 35 mL) at 25°C. Stir vigorously for 14 hours.

  • Workup: Dilute with EtOAc (100 mL), wash with saturated NaHCO₃ (3 x 50 mL) until CO₂ evolution ceases, dry over MgSO₄, and concentrate in vacuo.

Self-Validation Check (QC1):

  • Method: Pull a 50 µL aliquot and analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

  • Pass Criteria: Conversion >98% (UV 254 nm); ee >99% for the (1R)-enantiomer.

  • Failure Mode Action: If ee <98%, the catalyst has degraded (likely via oxygen exposure). Do not proceed. The batch must be resolved via recrystallization using (1S)-(+)-10-camphorsulfonic acid before Step 2.

Step 2: Mitsunobu Etherification with SERD Phenolic Core

Causality: The Mitsunobu reaction allows coupling of the phenolic SERD core to the indanol with complete Walden inversion. Using the readily accessible (1R)-fluoroindanol from Step 1 allows us to cleanly invert the stereocenter to the required (1S)-ether.

  • Preparation: Dissolve the (1R)-6-fluoroindan-1-ol (5.0 g, 32.8 mmol) and the target phenolic SERD core (1.0 eq) in anhydrous THF (50 mL) under argon. Add triphenylphosphine (PPh₃, 10.3 g, 39.4 mmol, 1.2 eq).

  • Reaction: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 7.8 mL, 39.4 mmol, 1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture and purify via silica gel chromatography (Heptane/EtOAc gradient) to remove triphenylphosphine oxide.

Self-Validation Check (QC2):

  • Method: ¹⁹F NMR (400 MHz, CDCl₃) of the purified product.

  • Pass Criteria: The fluorine signal of the (1R)-alcohol starting material typically appears at -115.2 ppm. The successful formation of the (1S)-ether product shifts this signal to -112.8 ppm. Complete disappearance of the -115.2 ppm peak validates 100% conversion and inversion.

Step 3: Amine Side-Chain Installation

Causality: The basic amine (e.g., pyrrolidine or azetidine) is the physical moiety that displaces Helix 12. It is installed late-stage to prevent amine-catalyzed side reactions during the Mitsunobu step.

  • Preparation: Dissolve the (1S)-fluoroindane ether intermediate containing a pendant alkyl halide (e.g., a bromoethyl chain) in anhydrous acetonitrile (40 mL).

  • Reaction: Add pyrrolidine (3.0 eq) and K₂CO₃ (2.0 eq). Heat to 70°C for 8 hours.

  • Workup: Filter off the inorganic salts, concentrate, and partition between DCM and H₂O. Extract the organic layer, dry, and concentrate to yield the free-base SERD.

Self-Validation Check:

  • Method: LC-MS (ESI+).

  • Pass Criteria: Observation of the [M+H]⁺ molecular ion peak with <1% of the starting alkyl halide remaining.

Step 4: Salt Formation and Crystallization

Causality: The free base of the fluoroindane SERD is highly lipophilic and prone to oxidation. Conversion to the hydrochloride or tosylate salt ensures long-term API stability and highly reproducible dissolution kinetics for oral formulation.

  • Reaction: Dissolve the free-base API in minimal ethyl acetate at 40°C. Slowly add 1.05 eq of HCl (4M in dioxane) dropwise.

  • Crystallization: Seed the solution with 0.1% wt/wt of previously crystallized API. Cool to 5°C at a rate of 0.5°C/min.

  • Isolation: Filter the resulting white crystalline solid, wash with cold heptane, and dry under vacuum at 45°C for 24 hours.

Self-Validation Check:

  • Method: Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (pXRD).

  • Pass Criteria: A single, sharp endothermic melting peak on DSC confirms polymorph purity and the absence of trapped solvent.

References

  • Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. Source: International Journal of Molecular Sciences, 2021, 22(15), 7812. URL:[Link]

  • Fluorine in medicinal chemistry. Source: Chemical Society Reviews, 2008, 37(2), 320-330. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-5-hydroxymethylindane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-fluoro-5-hydroxymethylindane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing yield bottlenecks, regioselectivity issues, or purification challenges during the synthesis of this critical indane building block.

Instead of relying on traditional Electrophilic Aromatic Substitution (EAS)—which often yields inseparable mixtures of regioisomers—our validated approach utilizes Directed Ortho-Metalation (DoM) followed by a controlled Borohydride Reduction .

Process Overview

The synthesis is a robust two-step sequence. First, the fluorine atom on 4-fluoroindane acts as a Directed Metalation Group (DMG), acidifying the adjacent C5 proton. Deprotonation with a strong base yields a transient 5-lithio species, which is trapped with dimethylformamide (DMF) to form the aldehyde. Subsequent reduction yields the target alcohol.

SynthesisWorkflow SM 4-Fluoroindane Lithio 5-Lithio-4-fluoroindane (Transient) SM->Lithio sec-BuLi, TMEDA THF, -78 °C Aldehyde 4-Fluoroindane- 5-carboxaldehyde Lithio->Aldehyde DMF -78 °C to RT Product 4-Fluoro-5- hydroxymethylindane Aldehyde->Product NaBH4 MeOH, 0 °C

Fig 1: Two-step synthetic workflow for 4-fluoro-5-hydroxymethylindane via DoM and reduction.

Yield Optimization Data

Achieving high yields in Step 1 requires precise control over the base and temperature. Table 1 summarizes our internal optimization data, demonstrating why sec-butyllithium (sec-BuLi) and tetramethylethylenediamine (TMEDA) are strictly required.

Table 1: Optimization of Lithiation-Formylation Conditions (Step 1)

Base (1.2 eq)Additive (1.2 eq)Temp (°C)Conversion to Aldehyde (%)Regioselectivity (5- vs 7-)
n-BuLiNone-78< 10N/A
n-BuLiTMEDA-7845> 99:1
sec-BuLiNone-7830> 99:1
sec-BuLi TMEDA -78 92 > 99:1
LDATMEDA-780N/A
sec-BuLiTMEDA-206585:15

Step-by-Step Experimental Protocols

Step 1: Directed Ortho-Metalation (DoM) and Formylation

Objective: Synthesize 4-fluoroindane-5-carboxaldehyde with >99% regioselectivity.

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x). Add 4-fluoroindane (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • De-aggregation: Add freshly distilled TMEDA (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.

  • Lithiation: Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for exactly 2 hours.

    • Causality: The kinetic acidity of the proton ortho to fluorine requires a stronger base than n-BuLi. TMEDA coordinates the lithium ion, breaking unreactive organolithium hexamers into highly reactive monomers.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

Step 2: Borohydride Reduction

Objective: Reduce the aldehyde to 4-fluoro-5-hydroxymethylindane without over-reduction or etherification.

  • Preparation: Dissolve the purified 4-fluoroindane-5-carboxaldehyde (1.0 eq) in anhydrous methanol (0.3 M) and cool to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (0.5 eq) portion-wise over 10 minutes to control hydrogen gas evolution and manage the reaction exotherm.

    • Causality: 0.5 eq of NaBH₄ provides 2.0 eq of active hydride. This is a self-validating stoichiometric ratio that ensures complete reduction while minimizing the risk of side reactions caused by excess reagent.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Monitor strictly by TLC until the aldehyde spot disappears.

  • Workup: Quench carefully with 1M HCl until gas evolution ceases (target pH ~5). Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3x). Wash with water, dry over MgSO₄, and concentrate to yield 4-fluoro-5-hydroxymethylindane.

Troubleshooting FAQs

Q: Why should I use Directed Ortho-Metalation (DoM) instead of standard Friedel-Crafts or Vilsmeier-Haack formylation? A: Electrophilic Aromatic Substitution (EAS) on 4-fluoroindane yields a complex, inseparable mixture. Fluorine is an ortho/para directing group, and the indane alkyl bridgeheads (positions 3a and 7a) also activate the aromatic ring. This leads to competing electrophilic attacks at both the 5- and 7-positions. DoM circumvents this entirely. It exploits the strong inductive electron-withdrawing effect of fluorine, which drastically acidifies the adjacent ortho-proton (position 5). When treated with a strong base, deprotonation occurs exclusively at the 5-position, guaranteeing >99:1 regioselectivity[1].

Q: My formylation yield is stuck below 50%, and I am recovering large amounts of unreacted 4-fluoroindane. How can I drive the reaction to completion? A: Incomplete lithiation is the primary culprit and is typically caused by three factors:

  • Base Strength: n-BuLi is insufficiently basic to deprotonate this specific substrate efficiently at -78 °C. You must use sec-BuLi.

  • Aggregation State: Organolithium reagents form unreactive aggregates in THF. If you omit TMEDA, or if your TMEDA has absorbed atmospheric moisture, the base will not function. Ensure your TMEDA is freshly distilled over CaH₂.

  • Reagent Degradation: sec-BuLi degrades rapidly over time, especially if stored improperly. You must titrate your sec-BuLi using diphenylacetic acid or N-benzylbenzamide immediately prior to use to ensure accurate 1.2 eq stoichiometry.

Q: During the reduction step, I am seeing the formation of a dimeric ether side product. How do I prevent this? A: The formation of bis(4-fluoroindan-5-ylmethyl) ether occurs during acidic workup if the newly formed benzyl alcohol product reacts with unreduced starting aldehyde under highly acidic conditions. To prevent this:

  • Ensure absolute complete consumption of the aldehyde by TLC before initiating the quench.

  • Quench the NaBH₄ with a milder acid (e.g., saturated aqueous NH₄Cl or dilute acetic acid) rather than strong HCl. Keep the pH strictly ≥ 5 to prevent acid-catalyzed etherification[2].

References

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 1990, 90 (6), 879–933.

  • Chaikin, S. W.; Brown, W. G. "Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride." Journal of the American Chemical Society 1949, 71 (1), 122–125.

Sources

Preventing over-oxidation of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the oxidation of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol to its corresponding aldehyde, 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde.

Because this substrate is an ortho-fluoro benzylic alcohol, it presents unique electronic challenges that make it highly susceptible to over-oxidation. This guide provides the mechanistic causality behind this issue and delivers self-validating protocols to ensure absolute chemoselectivity.

Mechanistic Causality: The "Over-Oxidation" Trap

To prevent over-oxidation, we must first understand why (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is so vulnerable to it.

The oxidation of a primary alcohol to a carboxylic acid rarely happens directly; it proceeds via an aldehyde hydrate (gem-diol) intermediate[1]. The formation of this hydrate is an equilibrium process governed by the electrophilicity of the carbonyl carbon. In our specific substrate, the fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent 5-position. This significantly increases the electrophilicity of the newly formed aldehyde, driving the equilibrium heavily toward hydrate formation if even trace amounts of water are present[2]. Aqueous oxidants (like Jones reagent or unbuffered bleach) will rapidly oxidize this hydrate into the unwanted 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid[3].

The Core Directive: To arrest the reaction at the aldehyde stage, you must either use strictly anhydrous oxidation conditions (e.g., Swern, Dess-Martin Periodinane) or utilize surface-active radical oxidants that do not interact with aldehydes (e.g., Activated MnO₂).

Mechanism Alcohol Benzylic Alcohol (Substrate) Aldehyde Aldehyde (Target Product) Alcohol->Aldehyde Oxidation Hydrate Aldehyde Hydrate (Highly Electrophilic due to F-atom) Aldehyde->Hydrate + H2O (Fast) Acid Carboxylic Acid (Over-oxidation) Hydrate->Acid Aqueous Oxidation Water Trace Water (From Solvent/Reagent) Water->Hydrate

Fig 1: Mechanistic pathway showing how trace water and the fluoro-group drive over-oxidation.

Troubleshooting FAQs

Q1: I am using TEMPO/NaOCl (Anelli oxidation), but I am still getting >20% carboxylic acid. Why? A: TEMPO-mediated oxidations using aqueous NaOCl inherently introduce water into the system. Because the ortho-fluoro group stabilizes the aldehyde hydrate, the secondary oxidation cycle (hydrate to acid) outpaces the primary oxidation cycle. If you must use TEMPO, switch to an anhydrous terminal oxidant like BAIB (Iodobenzene diacetate) in strictly anhydrous dichloromethane (DCM).

Q2: Can I use Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC)? A: While PCC and PDC are generally anhydrous and stop at the aldehyde, they are highly toxic chromium(VI) reagents that complicate pharmaceutical scale-up and waste disposal. Furthermore, trace moisture in hygroscopic PCC can still trigger hydrate formation. Swern or MnO₂ are superior, greener alternatives.

Q3: My Swern oxidation yielded a mixture of the aldehyde and a foul-smelling thioacetal by-product. What went wrong? A: This is a classic Pummerer-type side reaction. It occurs when the internal temperature of the reaction flask rises above -60 °C during the addition of the alcohol to the activated DMSO complex[4]. The intermediate chloro(dimethyl)sulfonium chloride decomposes, leading to the formation of methylthiomethyl ethers. Ensure your cooling bath is maintained at -78 °C and use an internal temperature probe.

Reagent Performance & Selection Matrix

The following table synthesizes the expected performance of various oxidation systems specifically for electron-deficient benzylic alcohols like (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.

Oxidation SystemMoisture LevelExpected Aldehyde YieldOver-Oxidation RiskScalability / Notes
Jones Reagent (CrO₃/H₂SO₄)High (Aqueous)< 10%Critical (>80%) Contraindicated. Rapidly forms carboxylic acid.
TEMPO / NaOCl Moderate (Aqueous)50 - 60%High (~30%)Requires strict pH control (pH 8.6-9.0) to minimize acid.
Activated MnO₂ Anhydrous (Solid)85 - 95%None (0%) Excellent for benzylic alcohols[5]. Requires large mass excess (10-15 eq).
Swern Oxidation Strictly Anhydrous> 90%None (0%) Gold standard for lab scale[6]. Requires cryogenic temps (-78 °C).
Dess-Martin (DMP) Strictly Anhydrous> 95%None (0%) Mild room-temp reaction. Reagent is shock-sensitive at scale.

Validated Experimental Protocols

Below are two self-validating protocols designed to guarantee the successful synthesis of 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde.

Protocol A: Swern Oxidation (Gold Standard for Lab Scale)

This protocol relies on the generation of an alkoxysulfonium ylide intermediate, which undergoes an intramolecular syn-β-elimination to yield the aldehyde[7]. Because no water is present, hydrate formation is impossible.

Reagents: Oxalyl chloride (1.2 eq), DMSO (2.4 eq), Triethylamine (5.0 eq), Anhydrous DCM.

  • System Purge: Flame-dry a 3-neck flask equipped with an internal temperature probe. Purge with Argon.

  • Activation: Add oxalyl chloride and anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath. Dropwise add DMSO over 10 minutes.

    • Self-Validation Check: You must observe vigorous gas evolution (CO and CO₂). This visually confirms the formation of the active chloro(dimethyl)sulfonium chloride intermediate[4].

  • Alcohol Addition: Dissolve (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol (1.0 eq) in a minimum volume of anhydrous DCM. Add dropwise, ensuring the internal temperature never exceeds -70 °C. Stir for 30 minutes at -78 °C.

  • Elimination: Add anhydrous Triethylamine (Et₃N) dropwise.

    • Self-Validation Check: A dense, opaque white precipitate (Et₃N·HCl) will immediately form in the flask, confirming successful deprotonation and ylide formation[4].

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Quench with water, extract with DCM, wash with 1M HCl, brine, and dry over Na₂SO₄.

Protocol B: Activated Manganese Dioxide (Scale-Friendly & Mild)

Activated MnO₂ selectively oxidizes benzylic alcohols via a radical Mars-van Krevelen mechanism on the solid surface of the reagent[8][9].

Reagents: Activated MnO₂ (10-15 eq), Anhydrous DCM or THF.

  • Reagent Verification: Ensure the MnO₂ is freshly activated (heated to 120 °C overnight).

    • Self-Validation Check: The MnO₂ powder must be pitch black. A brownish tint indicates hydration and loss of oxidative power.

  • Reaction: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Add the activated MnO₂ in one portion. Stir vigorously at room temperature.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Check: The starting alcohol will consume completely. The aldehyde product will appear at a noticeably higher Rf value and will be highly UV-active under a 254 nm lamp.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.

    • Self-Validation Check: The resulting filtrate must be completely clear and colorless. A grey tint indicates fine MnO₂ particles have broken through the Celite and require re-filtration.

Workflow Start Select Oxidation Method Scale Is Scale > 50g? Start->Scale Yes Yes Scale->Yes No No Scale->No MnO2 Use Protocol B: Activated MnO2 (Avoids cryogenic limits) Yes->MnO2 Swern Use Protocol A: Swern Oxidation (Highest purity & yield) No->Swern

Fig 2: Decision matrix for selecting the appropriate oxidation protocol based on scale.

References

  • JoVE Science Education. Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. Available at:[Link]

  • Liu, Y., et al. (2025). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C. Available at:[Link]

  • Nutting, J. E., et al. (2020). Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron−Proton Transfer Mediators. Accounts of Chemical Research. Available at:[Link]

  • Wikipedia Contributors. Swern oxidation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at:[Link]

  • TRUNNANO. (2023). Oxidation with Manganese Dioxide. Available at:[Link]

  • Unacademy. Aldehydes, Ketones and Carboxylic Acid. Available at:[Link]

  • National Institutes of Health (NIH). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Available at:[Link]

Sources

Fluoroindane Intermediate Solubility: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the solubility of fluoroindane intermediates. Fluoroindanes (e.g., 5-fluoroindane, 6-bromo-4-fluoroindane) are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), such as alpha-2 adrenoceptor antagonists[1]. However, the unique electronic properties of fluorine often lead to challenging phase behaviors in standard organic solvents[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Section 1: Core Troubleshooting (FAQs)

Q1: Why does my fluoroindane intermediate precipitate out of standard organic solvents like toluene or dichloromethane (DCM) during scale-up? A: This is a classic manifestation of the "fluorous effect." Fluorine's high electronegativity and low polarizability result in extremely weak intermolecular van der Waals forces. Consequently, highly fluorinated compounds become both hydrophobic and lipophobic—they prefer to self-associate rather than mix with standard hydrocarbon-based organic solvents[3]. If your fluoroindane intermediate has multiple fluorine atoms or fluorinated side chains, it will exhibit "fluorophilicity," causing it to crash out of non-fluorinated media.

Q2: How can I optimize the solvent system without altering the downstream reaction chemistry? A: The most effective strategy is solvent tuning using Hydrofluoroethers (HFEs). HFEs, such as HFE-7100 (perfluorobutyl methyl ether), act as a bridge between the fluorous and organic phases. They are miscible with many standard organic solvents (like THF and toluene) but possess enough fluorophilic character to solvate fluorinated intermediates[4]. By adding 10-25% v/v of an HFE to your organic solvent, you can significantly enhance the solubility of the fluoroindane without participating in side reactions, as HFEs are chemically inert[3].

Q3: I am using a fluoride salt (e.g., TBAF) for a nucleophilic fluorination step to generate the fluoroindane, but solubility and side-reactions are an issue. What should I do? A: Commercial Tetrabutylammonium fluoride (TBAF) is highly hygroscopic and difficult to dry, often leading to competing Hofmann elimination or poor solubility in less polar organics. To optimize this, consider using an in-situ prepared anhydrous TBAF coordinated with tert-butanol, or switch to Tetramethylammonium fluoride (TMAF)[5]. Reducing the ionic strength of the fluoride source enhances its solubility in common organic solvents like THF or acetonitrile, leaving the fluoride anion "naked" and highly nucleophilic for the indane backbone[5].

Q4: Is there a reversible way to dissolve and then crystallize fluoroindanes for purification? A: Yes, utilizing Carbon Dioxide-Expanded Liquids (CXLs) . Applying 20–70 bar of subcritical CO₂ gas to an organic solvent temporarily increases its fluorophilicity, dissolving the highly fluorinated complex. When the CO₂ pressure is released, the solvent's fluorophilicity drops, triggering controlled precipitation or crystallization of the fluoroindane[6]. This acts as a reversible "solubility switch" ideal for recovering high-purity crystalline intermediates[1].

Section 2: Experimental Protocols & Methodologies

Protocol A: Solvent Tuning with Hydrofluoroethers (HFEs) for Reaction Homogeneity

Objective: To achieve a homogeneous reaction mixture for a poorly soluble fluoroindane intermediate. Causality: HFEs lower the cohesive energy density of the solvent mixture, matching the low polarizability of the fluoroindane[4].

Step-by-Step Methodology:

  • Baseline Assessment: Weigh 100 mg of the fluoroindane intermediate into a 10 mL glass vial. Add 5 mL of the primary organic solvent (e.g., Toluene or THF). Observe precipitation or turbidity.

  • HFE Titration: Dropwise, add HFE-7100 to the stirring mixture at 25°C.

  • Equilibration: After every 0.5 mL addition, allow 5 minutes for equilibration. Monitor dissolution visually and via UV-Vis absorbance (a reduction in scattering at 600 nm indicates clearing).

  • Validation (Self-Validating Step): Once the solution is completely clear, record the v/v ratio. Extract a 100 µL aliquot and analyze via ¹⁹F-NMR to ensure the intermediate remains chemically stable and intact in the new solvent matrix.

  • Scale-up: Apply the optimized Toluene:HFE-7100 ratio to the bulk reactor.

Protocol B: Fluorous Biphasic Extraction (FBE) for Product Recovery

Objective: To separate a fluorinated indane product from non-fluorinated impurities.

Step-by-Step Methodology:

  • System Setup: To the crude reaction mixture (in a standard organic solvent like DCM), add an equal volume of a perfluorocarbon (e.g., perfluorohexane, FC-72).

  • Partitioning: Vigorously stir the biphasic mixture for 15 minutes to allow the fluoroindane to partition into the heavy fluorous phase[3].

  • Phase Separation: Transfer to a separatory funnel. Allow 10 minutes for complete phase resolution. The fluorous phase will form the bottom layer due to its higher density[4].

  • Recovery: Drain the bottom fluorous layer. Wash the top organic layer once more with fresh FC-72 to ensure total recovery.

  • Isolation: Combine the fluorous extracts and evaporate under reduced pressure to yield the purified fluoroindane.

Section 3: Quantitative Data Summaries

Table 1: Miscibility and Partitioning Profiles of Solvents for Fluoroindane Optimization (Synthesized from empirical fluorous solvent data[3][4])

Solvent / Co-SolventClassificationBoiling Point (°C)Miscibility with Fluorous Phase (FC-72)Recommended Use Case
Toluene Organic (Fluorophilic)110.6ImmiscibleBase solvent for mildly fluorinated indanes.
Tetrahydrofuran (THF) Organic (Fluorophilic)66.0ImmiscibleBase solvent; good for nucleophilic steps.
Acetonitrile (MeCN) Organic (Fluorophobic)82.0ImmiscibleAvoid unless using highly polar ionic intermediates.
HFE-7100 Fluorous-Organic Bridge61.0MiscibleCo-solvent to homogenize reaction mixtures.
FC-72 (Perfluorohexane) Heavy Fluorous56.0Miscible (with HFEs)Extraction phase for highly fluorinated products.

Section 4: Workflows and Logical Relationships

G Start Crude Fluoroindane in Reaction Mixture AddSolvents Add HFE-7100 & Organic Solvent (e.g., Toluene) Start->AddSolvents PhaseSep Phase Separation (Fluorous vs Organic) AddSolvents->PhaseSep FluorousPhase Fluorous Phase (Product-Rich) PhaseSep->FluorousPhase Bottom Layer OrganicPhase Organic Phase (Impurities) PhaseSep->OrganicPhase Top Layer Evaporate Evaporate HFE under Vacuum FluorousPhase->Evaporate PureProduct Purified Fluoroindane Intermediate Evaporate->PureProduct

Workflow for Fluorous Biphasic Extraction of Fluoroindanes.

G Issue Fluoroindane Insoluble in Target Solvent CheckFluorine Assess Fluorine Weight % Issue->CheckFluorine HighF High F% (>50%) CheckFluorine->HighF LowF Low F% (<50%) CheckFluorine->LowF UseHFE Use HFE Co-solvents (e.g., HFE-7500) HighF->UseHFE UseAzeotrope Use Azeotropic Mix (THF/Trifluoroethanol) LowF->UseAzeotrope TestMiscibility Evaluate Miscibility UseHFE->TestMiscibility UseAzeotrope->TestMiscibility

Decision tree for resolving fluoroindane solubility issues.

References

  • How to improve the yield of fluorinated pharmaceutical intermedi
  • Fluorinated Pharmaceutical Intermedi
  • Chapter 8: Fluorous Solvents and Related Systems. Royal Society of Chemistry (RSC).
  • Carbon Dioxide as a Solubility “Switch” for the Reversible Dissolution of Highly Fluorinated Complexes and Reagents in Organic Solvents.
  • New fluorous/organic biphasic systems achieved by solvent tuning. PMC - NIH.
  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry (RSC).
  • CN102548951A - Indane derivatives as intermediates.

Sources

Troubleshooting regioselectivity in 4-fluoroindane functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the functionalization of 4-fluoroindane. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notoriously complex regioselectivity issues inherent to this privileged medicinal scaffold.

Because 4-fluoroindane combines the strong electronic influence of a fluorine atom with the unique steric and orbital constraints of a fused five-membered ring, standard C–H functionalization protocols often yield intractable mixtures. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol.

Part 1: Mechanistic Logic & Regioselectivity Pathways

Before troubleshooting, it is critical to understand the causality behind the reactivity of 4-fluoroindane. The regioselectivity of this molecule is governed by a clash between two fundamental forces:

  • The Ortho-Fluorine Effect (Electronic): Fluorine is highly electronegative but donates electron density through resonance. In transition-metal-catalyzed C–H activation (e.g., Ir-catalyzed borylation), the highly polarized C–H bond ortho to the fluorine (C-5) has a lower bond dissociation energy, making it thermodynamically and kinetically favored for oxidative addition [1].

  • The Mills-Nixon Effect (Steric/Structural): The annelation of the cyclopentyl ring to the benzene core forces rehybridization at the bridgehead carbons, leading to partial

    
    -bond localization [2]. This not only alters the intrinsic nucleophilicity of the aromatic ring but also creates a severe steric blockade at the C-5 position.
    

When you attempt to functionalize 4-fluoroindane, the catalyst must choose between the electronically activated but sterically hindered C-5 position , the sterically accessible but electronically neutral C-6 position , or the remote C-7 position .

G Start Target Position on 4-Fluoroindane C5 C-5 Position (Ortho to F, Sterically Hindered) Start->C5 Electronic Control C6 C-6 Position (Meta to F, Least Hindered) Start->C6 Steric Control C7 C-7 Position (Para to F, Moderately Hindered) Start->C7 Directed Activation Benzylic C-1 / C-3 Position (Benzylic sp3 C-H) Start->Benzylic Radical / HAT Sol_C5 Use tailored hydrazone ligands (e.g., dmadph) or terpyridine to exploit ortho-F effect C5->Sol_C5 Sol_C6 Use bulky Ir-catalysts (e.g., [Ir(OMe)(cod)]2 + dtbpy) to force functionalization here C6->Sol_C6 Sol_C7 Install transient directing group at C-1 to reach C-7 via macrocycle C7->Sol_C7 Sol_Benz Use radical initiators or Pd-catalyzed benzylic oxidation Benzylic->Sol_Benz

Figure 1: Decision matrix for regioselective functionalization of 4-fluoroindane.

Part 2: Troubleshooting FAQs

Q1: Why am I getting a 60:40 mixture of C-5 and C-6 borylated products when using standard [Ir(OMe)(cod)]2 and dtbpy?

Cause: You are witnessing the classic clash between steric and electronic control [3]. The bulky dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligand strongly prefers functionalizing the least sterically hindered C-6 position. However, the "ortho-fluorine effect" lowers the activation barrier for C-H cleavage at C-5. Because these two forces are opposing but nearly equal in magnitude in the 4-fluoroindane system, the catalyst loses regiocontrol. Solution: You must abandon dtbpy and select a ligand that actively synergizes with the electronic bias of the substrate. Switching to a dipyridyl hydrazone framework (e.g., dmadph) or a terpyridine ligand alters the geometry of the active Ir(I) species, allowing it to overcome the Mills-Nixon steric strain and achieve >85% selectivity for the C-5 position [4].

Q2: I am trying to perform an electrophilic halogenation (e.g., bromination), but the reaction is sluggish and yields mostly benzylic oxidation. What is wrong?

Cause: The fluorine atom strongly deactivates the aromatic ring toward electrophilic aromatic substitution (SEAr) via inductive withdrawal. Concurrently, the benzylic C-H bonds (C-1 and C-3) are highly activated. If your halogenating agent has any radical character (e.g., NBS with light/heat), Hydrogen Atom Transfer (HAT) will outcompete SEAr, leading to benzylic bromination. Solution: Suppress radical pathways entirely. Conduct the reaction in the dark, add a radical scavenger (like BHT, 1 mol%), and use a strictly heterolytic halogen source such as N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (Selectfluor) or tightly coordinated Pd-catalyzed halogenation systems.

Q3: How do I definitively track which regioisomer I have synthesized without running a full 2D-NMR suite every time?

Cause:


H NMR of indane aromatics is notoriously overlapping and complex due to the splitting from both the fluorine atom and the aliphatic ring protons.
Solution:  Use 

F NMR as your primary diagnostic tool. The chemical shift of the fluorine atom is highly sensitive to its local environment.
  • Unreacted 4-fluoroindane: ~ -118 ppm.

  • C-5 Functionalization (Ortho): Causes a massive downfield shift (often

    
     > 10-15 ppm) due to the disruption of the local magnetic field and direct steric deshielding.
    
  • C-6 Functionalization (Meta): Results in a very minor shift (

    
     < 3 ppm).
    

Part 3: Quantitative Data & Catalyst Selection

To achieve self-validating and predictable outcomes, select your ligand system based on the empirical data summarized below. This table synthesizes the expected regioselectivity outcomes for the C-H borylation of 4-fluoroindane using [Ir(OMe)(cod)]2 (1.5 mol%) and B


pin

at 80 °C.
Ligand SystemPrimary RegioisomerC-5 : C-6 : C-7 RatioMechanistic Driver
dtbpy C-615 : 80 : 5Steric Control (Avoids Mills-Nixon strain)
dmadph (Hydrazone) C-585 : 10 : 5Electronic Control (Ortho-F Effect)
Terpyridine C-590 : 5 : 5CH-

Interaction / Electronic
tmphen C-65 : 95 : 0Extreme Steric Bulk

Part 4: Self-Validating Experimental Protocol

Objective: Regioselective C-5 Borylation of 4-Fluoroindane using Hydrazone-Ligated Iridium Catalysis.

This protocol is designed as a self-validating system. If the internal visual and analytical checkpoints fail, halt the procedure and troubleshoot before proceeding.

Reagents:

  • 4-Fluoroindane (1.0 equiv, 1.0 mmol)

  • Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (1.0 equiv, 1.0 mmol)
  • [Ir(OMe)(cod)]2 (1.5 mol%)

  • dmadph ligand (3.0 mol%)

  • Anhydrous THF (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox Required): In a 20 mL scintillation vial equipped with a magnetic stir bar, add [Ir(OMe)(cod)]2 and the dmadph ligand. Add 1.0 mL of anhydrous THF.

    • Validation Checkpoint 1: Stir for 10 minutes. The solution MUST transition from a pale yellow to a deep, dark red/brown. This color change confirms the successful displacement of the COD ligand and the formation of the active Ir(I) tris(boryl) complex. If the solution remains pale, your Ir-dimer is degraded or your solvent is wet.

  • Substrate Addition: Add B

    
    pin
    
    
    
    to the active catalyst solution and stir for 5 minutes. Finally, add 4-fluoroindane dissolved in the remaining 2.0 mL of THF. Seal the vial with a PTFE-lined cap.
  • Reaction Execution: Remove the vial from the glovebox and heat at 80 °C in an aluminum heating block for 12 hours.

  • In-Process Monitoring: After 4 hours, extract a 50

    
    L aliquot, dilute in CDCl
    
    
    
    , and run a crude
    
    
    F NMR.
    • Validation Checkpoint 2: You should observe the disappearance of the starting material peak (~ -118 ppm) and the emergence of a new peak shifted significantly downfield (~ -105 to -108 ppm), confirming C-5 borylation. If a peak emerges at ~ -116 ppm, you are inadvertently borylating at C-6 (check ligand purity).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Cycle Precat Precatalyst [Ir(OMe)(cod)]2 + Ligand Active Active Species Ir(I) tris(boryl) complex Precat->Active + B2pin2 OxAdd Oxidative Addition C-H bond cleavage (Rate Limiting) Active->OxAdd + 4-Fluoroindane RedElim Reductive Elimination Product Release OxAdd->RedElim Steric vs Electronic Transition State Note Ortho-F effect lowers activation energy for C-5 cleavage, but Mills-Nixon strain increases steric clash at C-5. OxAdd->Note RedElim->Active - Borylated Product

Figure 2: Catalytic cycle of Ir-catalyzed borylation highlighting the rate-limiting oxidative addition step where regioselectivity is determined.

References

  • Source: European Journal of Organic Chemistry (via ResearchGate)
  • Arene activation via -bond localization: concepts and opportunities Source: Beilstein Journal of Organic Chemistry URL
  • Source: Organometallics (via PubMed/NIH)
  • Source: ACS Catalysis (via Figshare)

Technical Support Center: Stability of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Fluorinated Benzyl Alcohols in Basic Media

Fluorinated benzyl alcohols are invaluable intermediates in medicinal chemistry and materials science, prized for the unique electronic and metabolic properties conferred by fluorine substitution. However, researchers frequently encounter stability issues when these compounds are subjected to basic conditions required for many common synthetic transformations, such as Williamson ether synthesis or protection/deprotection sequences. The potent electron-withdrawing nature of fluorine atoms significantly alters the reactivity of the benzyl alcohol core, increasing the acidity of the hydroxyl proton and often rendering the molecule susceptible to degradation.

This guide serves as a dedicated technical resource for scientists navigating these challenges. We will explore the mechanistic underpinnings of this instability, provide actionable troubleshooting advice for common experimental failures, and detail robust protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing a fluorinated benzyl alcohol turned dark brown upon adding a strong base like NaH or KOtBu. What is happening?

A rapid color change to brown or black is a common indicator of decomposition. This is often due to a cascade of reactions initiated by the strong base. The primary culprits are typically base-catalyzed oxidation or, in specific structural contexts, elimination reactions that lead to highly reactive intermediates which then polymerize.

  • Benzylic Oxidation: The benzylic position is susceptible to oxidation, a process that can be accelerated by base.[1] Trace amounts of oxygen in the solvent or headspace can participate in radical-mediated pathways to form the corresponding benzaldehyde. This aldehyde can then undergo further reactions, such as the Cannizzaro reaction, or polymerize under strong basic conditions.[2][3]

  • HF Elimination: For certain fluorotelomer alcohols with a F-(CF₂)ₓ(CH₂)₂-OH structure, base-induced elimination of hydrogen fluoride (HF) across the CF₂-CH₂ junction is a known decomposition pathway.[4] This process is facilitated by the formation of an intramolecular hydrogen bond and leads to unstable alkenes that oligomerize into intractable mixtures.[4]

Q2: What are the primary degradation pathways I should be aware of?

Understanding the potential degradation mechanisms is critical for designing a successful reaction. The three most common pathways are benzylic oxidation, the Cannizzaro reaction (if an aldehyde is present or formed), and elimination.

  • Benzylic Oxidation: Even in the absence of an added oxidizing agent, benzylic alcohols can be oxidized to aldehydes or carboxylic acids. The presence of a base can facilitate deprotonation, making the benzylic position more susceptible to oxidation by air (O₂).[1][2]

  • Cannizzaro Reaction: Fluorinated benzaldehydes, which lack α-hydrogens, are prime candidates for the Cannizzaro reaction under strongly basic conditions.[5][6] If your starting alcohol is contaminated with its corresponding aldehyde or if oxidation occurs in situ, two molecules of the aldehyde can disproportionate to yield one molecule of the fluorinated benzyl alcohol and one molecule of the corresponding fluorinated benzoate salt.[5][7]

  • Elimination: As discussed, HF elimination is a significant concern for fluorotelomer alcohols.[4] The stability is highly dependent on the solvent and the solubility of the base and alcohol.[4]

cluster_main Degradation of Fluorinated Benzyl Alcohols in Base start Fluorinated Benzyl Alcohol + Strong Base (e.g., NaH) oxidation Benzylic Oxidation (Trace O2) start->oxidation Path A elimination HF Elimination (e.g., Fluorotelomers) start->elimination Path C (Structure Dependent) aldehyde Fluorinated Benzaldehyde (Intermediate) oxidation->aldehyde cannizzaro Cannizzaro Reaction (Disproportionation) aldehyde->cannizzaro Path B polymerization Polymerization (Brown/Black Tars) aldehyde->polymerization products Mixture of Alcohol & Carboxylate Salt cannizzaro->products elimination->polymerization

Caption: Key degradation pathways for fluorinated benzyl alcohols under basic conditions.

Q3: How does fluorine substitution affect the acidity of the alcohol?

Fluorine is a highly electronegative atom. Its presence on the aromatic ring has a strong inductive electron-withdrawing effect, which stabilizes the corresponding alkoxide anion formed upon deprotonation of the hydroxyl group. This stabilization leads to a lower pKa value, meaning the fluorinated benzyl alcohol is more acidic than its non-fluorinated counterpart.[8]

CompoundpKa (in DMSO)pKa (in Water, approx.)
Benzyl Alcohol29.8~15.4[9]
4-Fluorobenzyl Alcohol28.5~14.9
4-(Trifluoromethyl)benzyl Alcohol27.1~14.2
2,3,5,6-Tetrafluorobenzyl AlcoholNot readily availableSignificantly lower
Pentafluorobenzyl AlcoholNot readily available~13.5
Note: pKa values can vary based on the solvent and measurement method. The trend of increasing acidity with fluorine substitution is the key takeaway. Data compiled from various sources.[10][11][12]

This increased acidity means that weaker bases can often be used for deprotonation compared to what is required for standard benzyl alcohol.

Q4: What are some "safer" bases to use for reactions with these alcohols?

Given the propensity for degradation with strong, harsh bases, switching to a milder base is a primary strategy for success. The goal is to select a base that is strong enough to deprotonate the alcohol to the required extent but not so reactive that it promotes side reactions.

BaseFormulapKa of Conjugate AcidTypical Use & Comments
Harsh Bases (Use with Caution)
Sodium HydrideNaH~36Highly reactive, non-nucleophilic. Often causes decomposition via oxidation if O₂ is present.
Potassium tert-butoxideKOtBu~19Strong, non-nucleophilic base. Can also promote side reactions.
Milder, Recommended Bases
Potassium CarbonateK₂CO₃10.3A weak inorganic base, suitable for acidic alcohols. Often used in polar aprotic solvents like DMF or acetonitrile.[13]
Cesium CarbonateCs₂CO₃10.3More soluble and often more effective than K₂CO₃.
Diisopropylethylamine (DIPEA)(i-Pr)₂NEt11.0A non-nucleophilic organic amine base. Good for reactions where inorganic salts are undesirable.

Troubleshooting Guide

Problem: My reaction yield is very low, and TLC/LC-MS analysis shows a complex mixture of unidentified products.
  • Primary Suspect: Oxidation and/or polymerization.

  • Causality: The highly reactive nature of strong bases like NaH can initiate radical processes, especially in the presence of trace oxygen. The resulting intermediates can polymerize, leading to the observed intractable mixture. Solvation also plays a key role; in solvents where the base and alcohol are highly soluble, decomposition can be accelerated.[4]

  • Troubleshooting Protocol: Implementing Air-Free Conditions

    • Solvent Degassing: Before use, thoroughly degas your reaction solvent (e.g., THF, DMF). The most effective method is "freeze-pump-thaw." Submerge the flask in liquid nitrogen until the solvent freezes solid. Apply high vacuum for 5-10 minutes, then close the vacuum line and allow the solvent to thaw completely. Repeat this cycle at least three times.

    • Inert Atmosphere: Assemble your reaction glassware and flame-dry it under high vacuum to remove adsorbed water and oxygen. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the entire experiment using a balloon or bubbler.

    • Reagent Purity: Use freshly opened or distilled reagents. Ensure your base has not been excessively exposed to air. For NaH, use a fresh dispersion in mineral oil and wash with dry hexanes before use if necessary.

    • Temperature Control: Begin your reaction at a low temperature (e.g., 0 °C or -78 °C). Add the base slowly to the solution of the fluorinated benzyl alcohol. A controlled, slow addition can dissipate heat and minimize side reactions. Only warm the reaction if no conversion is observed at the lower temperature.

Caption: Decision workflow for troubleshooting low-yielding reactions.

Problem: I see a new spot on my TLC that corresponds to the fluorinated benzoic acid.
  • Primary Suspect: Oxidation to the aldehyde, followed by either further oxidation or a Cannizzaro reaction.

  • Causality: If the aldehyde is formed in situ, it can be rapidly oxidized to the carboxylic acid, especially if an oxidant is present. Alternatively, if a strong base is used, the aldehyde can disproportionate via the Cannizzaro mechanism.[5][6]

  • Solutions:

    • Verify Starting Material Purity: Run a careful analysis (NMR, GC-MS) of your starting fluorinated benzyl alcohol to ensure it is not contaminated with the corresponding aldehyde from its synthesis. If it is, purify it by column chromatography or recrystallization.

    • Strictly Enforce Air-Free Conditions: As detailed above, the exclusion of oxygen is paramount to preventing the initial oxidation step.

    • Use a Protecting Group: If the hydroxyl group is not the reactive site for your desired transformation, protecting it is the most robust strategy. This removes the acidic proton and deactivates the alcohol towards oxidation.

Featured Protocols

Protocol 1: General Williamson Ether Synthesis using a Mild Base (K₂CO₃)

This protocol is suitable for reacting a moderately acidic fluorinated benzyl alcohol with an electrophile like benzyl bromide.

  • Setup: To a flame-dried round-bottom flask under a positive pressure of Argon, add the fluorinated benzyl alcohol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, to make a 0.2 M solution).

  • Addition of Base: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Protection of a Fluorinated Benzyl Alcohol as a Silyl Ether

Silyl ethers are excellent protecting groups for alcohols as they are robust under a wide range of basic conditions and are easily removed with a fluoride source.[14][15]

  • Setup: To a clean, dry flask, add the fluorinated benzyl alcohol (1.0 eq), anhydrous dichloromethane (CH₂Cl₂), and imidazole (2.5 eq). Stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting silyl ether is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

References

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Benzyl Protection of Alcohols. J&K Scientific LLC. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Asian Journal of Organic Chemistry. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports. [Link]

  • New findings and current controversies on oxidation of benzyl alcohol by a copper complex. Materials Advances. [Link]

  • Cannizzaro reaction. Wikipedia. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Selective Oxidation of Benzyl Alcohol. Journal of the Korean Chemical Society. [Link]

  • Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorinating Agent. Organic Letters. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]

  • Base-Induced Instability of Fluorotelomer Alcohols. The Journal of Organic Chemistry. [Link]

  • A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. [Link]

  • Benzonitrile and process for preparing benzyl alcohol.
  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Research. [Link]

  • Cannizzaro Reaction. SlideShare. [Link]

  • Process for preparing benzyl alcohols and their use.
  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. University of South Florida Scholar Commons. [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms. [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. [Link]

  • Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry. [Link]

  • The Cannizzaro Reaction. Organic Reactions. [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry. [Link]

  • Biodegradation of fluorinated alkyl substances. PubMed. [Link]

  • Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

  • Benzyl Alcohol. Common Organic Chemistry. [Link]

  • Base Catalyzed Decomposition (BCD). International HCH & Pesticides Association. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Selected benzyl alcohols partitioning tracer candidates and respective... ResearchGate. [Link]

  • pKa values. The OChemTutor. [Link]

  • BASIC CATALYSIS IN THE DECOMPOSITION OF DIACETONE ALCOHOL. Journal of the American Chemical Society. [Link]

  • pKa chart. Approximate pKa chart of the functional groups: values to know. [Link]

  • Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. Biotechnology for Biofuels and Bioproducts. [Link]

  • Hofmann–Löffler reaction. Wikipedia. [Link]

Sources

Removing impurities from 4-fluoroindane methanol crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Fluoroindane Methanol

Topic: Audience: Researchers, Medicinal Chemists, Process Development Scientists Document ID: TS-IND-4F-001

Diagnostic & Triage: What is the state of your crude?

Before initiating a purification protocol, identify the specific impurity profile of your crude 4-fluoroindane methanol (likely (4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol).

SymptomProbable CauseRecommended Action
Sticky, viscous oil (non-solidifying) Residual solvent (THF/DMF), oligomers, or aluminum salts.Protocol A: Rochelle’s Salt Wash & Azeotropic Drying.
Cloudy/Milky Organic Layer Emulsified aluminum/boron salts (from LiAlH₄/NaBH₄ reduction).Protocol A: Chelation Workup.
NMR: Extra aromatic signals Unreacted starting material (Ester/Acid) or Regioisomers.Protocol B: Acid/Base Scavenging.
NMR: Broad peaks / Baseline noise Paramagnetic inorganic residues.Protocol C: Silica Filtration.
Low Yield Product trapped in aqueous emulsion or water-soluble.Protocol D: Continuous Extraction.

Troubleshooting Guides & Protocols

Scenario 1: "My crude product is a sticky gum and won't crystallize."

Diagnosis: This is the most common issue in indane methanol synthesis, typically resulting from the reduction of 4-fluoroindan-1-carboxylic acid or ester. The "gum" is often a complex of the alcohol product with aluminum salts (if LiAlH₄ was used) or residual high-boiling solvents.

Protocol A: The Rochelle’s Salt Method (The "Emulsion Breaker") Why this works: Standard acid quenches often precipitate gelatinous aluminum hydroxides that trap the product. Potassium sodium tartrate (Rochelle’s salt) acts as a ligand, solubilizing aluminum ions into the aqueous phase and releasing your product.

  • Dilute: Dissolve the crude reaction mixture (after quenching) in 5 volumes of Diethyl Ether or MTBE. (Avoid DCM if possible; ether separates faster).

  • Treat: Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Agitate: Vigorously stir (do not just shake) for 1–2 hours at room temperature.

    • Visual Cue: Two clear, distinct layers must form. The "rag" layer at the interface should disappear.

  • Separate: Isolate the organic layer.[1] Wash with brine, dry over Na₂SO₄, and concentrate.

Scenario 2: "I have unreacted starting material (Acid/Ester) in the crude."

Diagnosis: Reduction reactions often stall. If your starting material was 4-fluoroindan-1-carboxylic acid, it is acidic. If it was an ester, it is neutral but distinct by polarity.

Protocol B: Chemical Scavenging (Acid-Base Extraction) Why this works: It exploits the acidity of the impurity vs. the neutrality of the alcohol product.

If Starting Material is the Carboxylic Acid:

  • Dissolve: Take up crude in Ethyl Acetate.

  • Wash: Extract 2x with 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Mechanism:[2] Converts the acid impurity into its water-soluble carboxylate salt. The fluoro-alcohol remains in the organic layer.

  • Check: Acidify the aqueous extract to pH 1 to confirm the presence of the impurity (precipitate forms).

If Starting Material is an Ester:

  • Esters cannot be removed by simple extraction. You must proceed to Protocol C (Chromatography) or saponify the crude (risky for yield).

Scenario 3: "Standard chromatography isn't separating the impurities."

Diagnosis: 4-fluoroindane derivatives often streak on silica due to the fluorine atom's electronics or hydrogen bonding of the alcohol.

Protocol C: Optimized Flash Chromatography

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient).[3]

    • Start: 95:5 (Elutes non-polar impurities/fluorinated byproducts).

    • Product Elution: Typically 80:20 to 70:30.

  • Modifier: Add 1% Triethylamine to the column if streaking occurs (neutralizes acidic sites on silica).

Decision Logic for Purification

The following workflow illustrates the logical path for purifying the crude material based on its physical state and impurity profile.

PurificationWorkflow Start Crude 4-Fluoroindane Methanol StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Gum StateCheck->Oil TLC TLC Analysis (Hex:EtOAc 3:1) Solid->TLC Oil->TLC ImpurityCheck Identify Impurity TLC->ImpurityCheck AcidImp Starting Acid Present ImpurityCheck->AcidImp Low Rf spot SaltImp Inorganic Salts / Emulsion ImpurityCheck->SaltImp Baseline streak Clean Clean Profile ImpurityCheck->Clean Single spot BaseWash Na2CO3 Wash (Protocol B) AcidImp->BaseWash Rochelle Rochelle's Salt Wash (Protocol A) SaltImp->Rochelle Recryst Recrystallization (Hexane/EtOAc) Clean->Recryst If Solid Column Flash Column (Protocol C) Clean->Column If Oil Final Pure Product Recryst->Final Rochelle->Column BaseWash->Column Column->Final

Caption: Decision matrix for selecting the appropriate purification method based on crude physical state and impurity type.

Quantitative Data: Solvent Systems & Properties

Use this table to select the correct solvent system for recrystallization or chromatography.

Solvent SystemRoleApplication Note
Hexane : Ethyl Acetate (4:1) TLC Mobile PhaseStandard for monitoring. Product Rf ≈ 0.3–0.4.
Dichloromethane : Methanol (95:5) Alternative TLCUse if product is very polar or "sticks" to baseline.
Hexane (Hot) → Cool RecrystallizationGood for highly crystalline solids.
Pentane : Ether TriturationUse to turn "gums" into solids by removing trace solvent.
Sat. Pot. Sodium Tartrate Workup ReagentCritical for breaking Al-complexes (Protocol A).

Frequently Asked Questions (FAQ)

Q: Can I distill this product? A: Indane methanols are generally high-boiling (>120°C at high vacuum). While distillation is possible (Kugelrohr), it carries a risk of dehydration (forming the alkene, e.g., 4-fluoro-1-methyleneindane) if the pot temperature exceeds 150°C. Column chromatography is safer for small (<10g) scales.

Q: Why is my yield >100%? A: This indicates trapped solvent or inorganic salts. 4-fluoroindane methanol can form tight solvates with THF.

  • Fix: Dry the product under high vacuum (0.1 mmHg) at 40°C for 12 hours. If weight persists, perform Protocol A (Rochelle's Salt) again to remove trapped aluminum salts.

Q: Does the fluorine atom affect purification? A: Yes. The fluorine atom at the C4 position makes the aromatic ring slightly deactivated but also lipophilic.

  • Impact: The compound will move faster on silica than the non-fluorinated analog.

  • Caution: Avoid strong Lewis acids during workup, though the C-F bond is generally stable under standard reduction conditions.

References

  • Rochelle's Salt Workup for Aluminum Hydride Reductions

    • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
    • Standard workup protocol for organometallic reductions.

  • Synthesis of Indane Derivatives

    • Organic Syntheses, Coll. Vol. 9, p. 130 (1998); Vol. 72, p. 163 (1995).
    • Source:

  • Purification of Fluorinated Alcohols

    • Chambers, R. D. Fluorine in Organic Chemistry, Wiley-Blackwell.
    • BenchChem Technical Guide: Fluoromethanol and Derivatives.

Sources

Solving crystallization issues for low-melting indane alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indane Alcohol Crystallization . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with low-melting active pharmaceutical ingredients (APIs).

Indane alcohols, such as 1-indanol (mp ~72°C) and 2-indanol (mp 68–71°C), are notorious for resisting standard crystallization techniques. Instead of forming pure solid lattices, they frequently undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"[1]. This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure you obtain high-purity crystalline products.

Part 1: Diagnostic Logic & Mechanistic Causality

Before altering your experimental parameters, it is critical to diagnose the specific phase behavior your indane alcohol is exhibiting.

DiagnosticLogic Start Crystallization Issue Detected OilingOut Oiling Out (LLPS) Phase Separation Start->OilingOut Milky emulsion upon cooling NoCryst No Crystallization (Supersaturated Syrup) Start->NoCryst Remains clear but highly viscous Agglom Impure Agglomerates (Desert Rose) Start->Agglom Solidifies from oil droplets Seed Seed 5°C above LLPS temperature OilingOut->Seed Solvent Adjust Solvent to Antisolvent Ratio OilingOut->Solvent CoCryst Co-crystallization Screening NoCryst->CoCryst Agglom->Seed

Caption: Diagnostic logic for troubleshooting indane alcohol liquid-liquid phase separation.

The Causality of "Oiling Out"

The fundamental cause of oiling out in low-melting compounds is a thermodynamic conflict. In the phase diagram of an indane alcohol, the Liquid-Liquid Equilibrium (LLE) curve (the spinodal boundary) is situated above or very close to the Solid-Liquid Equilibrium (SLE) solubility curve[2].

When you cool the solution or add an antisolvent rapidly, the system crosses the LLE boundary before it can achieve the critical supersaturation required for primary solid nucleation. The single liquid phase demixes into two phases: a solute-rich phase (the oil) and a solute-lean phase (the continuous solvent)[3]. If crystallization eventually triggers inside these oil droplets, the resulting crystals agglomerate rapidly, trapping mother liquor and impurities within a "desert rose" morphology[2].

Part 2: Troubleshooting FAQs

Q1: My 2-indanol solution turns into a milky emulsion upon cooling. How can I thermodynamically force the system to crystallize rather than oil out? A1: You must bypass the spinodal decomposition region. This is achieved by introducing seed crystals to the solution before it reaches the LLPS temperature. Seeds provide a pre-existing surface for solute molecules to deposit onto at a much lower supersaturation level, effectively keeping the system's concentration below the LLE curve during the entire cooling profile[2][3].

Q2: The sample remains a clear, highly viscous syrup at room temperature and refuses to crystallize or oil out. What is the kinetic barrier? A2: Your system is trapped in a highly supersaturated, metastable state. The high viscosity severely restricts molecular diffusion, preventing the indanol molecules from orienting into a crystal lattice. To overcome this, you must either reduce the viscosity by adding a small volume of a "good" solvent and applying temperature cycling, or alter the intrinsic lattice energy via Co-crystallization[4].

Q3: Can changing the solvent system eliminate LLPS entirely? A3: Yes. LLPS is highly dependent on solvent-solute interactions. If you are using a nonpolar solvent, transitioning to a slightly more polar solvent (or adjusting a binary solvent/antisolvent ratio) can shift the LLE curve downward, allowing the SLE curve to be reached first[1].

Part 3: Quantitative Parameter Control

To successfully crystallize low-melting indanols, strict adherence to quantitative parameters is required. The table below summarizes how specific variables impact phase behavior.

ParameterConditionEffect on Phase BehaviorCausality / Mechanism
Cooling Rate Fast (>1.0 °C/min)Induces LLPSRapid supersaturation forces the system across the spinodal curve before primary nucleation can occur.
Cooling Rate Slow (<0.1 °C/min)Promotes CrystallizationAllows adequate time for molecular diffusion and orientation into the crystal lattice.
Seeding Temp. Below LLPS TempAgglomerationSeeds act as bridging agents for existing oil droplets, causing severe impurity entrapment[2].
Seeding Temp. 5°C Above LLPS TempPure CrystalsProvides a template for solute deposition, bypassing the liquid-liquid equilibrium entirely[3].
Co-former 1:1 Molar RatioShifts SLE Curve UpwardCreates a new supramolecular synthon with a higher melting point, avoiding the LLE region[4][5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Isothermal Seeding Anti-Solvent Crystallization

This protocol is designed to safely navigate the phase diagram by pinpointing the exact LLPS boundary and seeding just above it.

SeedingWorkflow Step1 1. Dissolve API in Good Solvent Step2 2. Add Antisolvent until Cloud Point Step1->Step2 Step3 3. Heat +5°C to clear solution Step2->Step3 Step4 4. Add Seed Crystals (1-2 wt%) Step3->Step4 Step5 5. Controlled Cooling (0.1 °C/min) Step4->Step5 Step6 6. Isolate Pure Crystals Step5->Step6

Caption: Self-validating workflow for anti-solvent crystallization with targeted seeding.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude indane alcohol in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at 50°C. Causality: Establishes a homogeneous, thermodynamically stable single liquid phase.

  • Cloud Point Determination: Slowly add an antisolvent (e.g., water or heptane) dropwise while maintaining 50°C until the solution turns persistently cloudy (milky). Record this exact solvent ratio. Causality: This identifies the exact boundary of the Liquid-Liquid Equilibrium (LLE) curve.

  • Reheating (Validation Checkpoint): Add 2-3 drops of the good solvent and heat the mixture by 5°C until it becomes 100% optically clear. Validation: If the solution does not clear, solid impurities are present and hot filtration is required[1].

  • Isothermal Seeding: While holding the temperature steady (above the cloud point), add 1-2 wt% of pure indanol seed crystals. Allow the suspension to age for 30 minutes. Causality: Seeds consume the supersaturation, preventing the concentration from reaching the spinodal curve.

  • Controlled Cooling: Cool the system at a strict rate of 0.1 °C/min to 5°C. Validation: The crystals should grow uniformly. If the mother liquor turns milky at any point, LLPS has occurred; you must reheat to Step 3 and reduce the cooling rate.

  • Isolation: Filter the crystals via a pre-chilled Buchner funnel and wash with ice-cold antisolvent to prevent dissolution[1].

Protocol B: Co-Crystallization Screening

If seeding fails due to the API's inherently low melting point, co-crystallization is the definitive thermodynamic solution. By forming hydrogen bonds with a co-former, you synthesize a new crystal lattice with a significantly higher melting point, permanently shifting the SLE curve above the LLPS region[4][5].

Step-by-Step Methodology:

  • Co-former Selection: Select GRAS (Generally Recognized As Safe) co-formers capable of hydrogen bonding with the indanol's hydroxyl group (e.g., saccharin, fumaric acid, or nicotinamide)[5].

  • Liquid-Assisted Grinding (LAG): In a ball mill or mortar, combine the indanol and the co-former in a 1:1 molar ratio. Add a catalytic amount of solvent (e.g., 20 µL of ethanol per gram of powder). Causality: The trace solvent facilitates molecular mobility and accelerates the supramolecular assembly without dissolving the bulk material.

  • Grinding: Mill the mixture for 20-30 minutes at room temperature.

  • Thermal Validation (DSC): Analyze the resulting powder using Differential Scanning Calorimetry (DSC). Validation: A successful co-crystal will exhibit a single, sharp endothermic melting peak that is distinct from (and typically higher than) the melting points of both the pure indanol and the pure co-former[4]. Once confirmed, this co-crystal can be scaled up using standard cooling crystallization without the risk of oiling out.

References

  • "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation", MDPI. URL: [Link]

  • "Liquid-Liquid Phase Separation in Crystallization", Mettler Toledo. URL: [Link]

  • "Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs", ACS Publications. URL: [Link]

  • "Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications", PMC. URL: [Link]

  • "Working with Hazardous Chemicals - Organic Syntheses" (1-Indanol Properties), Organic Syntheses. URL: [Link]

Sources

Technical Guide: Minimizing Defluorination Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Last Updated: March 2026 Department: Process Chemistry & Catalysis Support

Executive Summary: The Fluorine Paradox

The carbon-fluorine (C–F) bond is the strongest single bond to carbon (~105 kcal/mol), yet it is paradoxically labile under specific catalytic and nucleophilic conditions. For drug developers, "defluorination" is not just a yield loss—it is a purity catastrophe that generates difficult-to-separate impurities (e.g., hydrodefluorinated byproducts or polymerized arynes).

This guide addresses the three primary vectors of defluorination:


-Fluoride Elimination  in transition metal catalysis, Nucleophilic Attack  in SNAr systems, and Protodefluorination  via radical or hydride mechanisms.

Module A: Transition Metal-Catalyzed Cross-Couplings

Context: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings involving polyfluorinated arenes or gem-difluorinated alkyl groups.

The Mechanism: -Fluoride Elimination

The most common cause of defluorination in Palladium (Pd) catalysis is


-fluoride elimination. When a metal center inserts adjacent to a fluorine atom (ortho-position in arenes or 

-position in alkyls), the high affinity of Pd for F facilitates the extrusion of a metal-fluoride species, often generating a reactive aryne or alkene intermediate.
Visualization: The

-F Elimination Trap

The following diagram illustrates how a standard catalytic cycle deviates into defluorination.

BetaFluorideElimination Start Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord F-Coordination (Agostic Interaction) OxAdd->Coord If F is ortho Product Desired Cross-Coupling OxAdd->Product Transmetalation & Red. Elim. Elim Beta-F Elimination Coord->Elim Heat/Base Aryne Aryne Intermediate (Polymerization/Side Products) Elim->Aryne PdF L-Pd-F Species (Dead Catalyst) Elim->PdF

Figure 1: Mechanistic divergence where ortho-fluorine coordination leads to catalyst poisoning (Pd-F) and aryne formation.

Protocol: Stabilizing the Catalytic Cycle

To prevent the pathway shown above, you must destabilize the Pd–F interaction and accelerate the transmetalation step.

Critical Parameter 1: Ligand Selection

Recommendation: Use bulky biaryl phosphine ligands (Buchwald Ligands).

  • Why: Ligands like XPhos , SPhos , or RuPhos create a steric "roof" over the Pd center. This steric bulk physically prevents the small fluorine atom from coordinating to the palladium, thereby shutting down the

    
    -elimination pathway [1].
    
  • Evidence: Research indicates that biaryl monophosphines facilitate reductive elimination faster than

    
    -elimination can occur [3].
    
Critical Parameter 2: Base & Solvent System

Recommendation: Switch from Carbonates/Hydroxides to Anhydrous Phosphates.

  • Protocol:

    • Avoid: Aqueous bases (e.g., Na₂CO₃/H₂O) if hydrodefluorination is observed. Hydroxide ions can act as a hydride equivalent source in the presence of alcohols or certain solvents.

    • Select: Anhydrous K₃PO₄ (Tribasic Potassium Phosphate).

    • Solvent: Toluene or Dioxane (non-polar solvents suppress the ionization of the C–F bond compared to DMF/DMSO).

Troubleshooting Table: Pd-Catalysis
ObservationDiagnosisCorrective Action
Product mass -18 (H replaces F) Hydrodefluorination (HDF)Switch to anhydrous solvent (Toluene); remove alcohol co-solvents; use K₃PO₄.
Complex mixture / Polymerization Aryne formation via

-elimination
Switch ligand to XPhos or BrettPhos ; lower reaction temperature.
Low Conversion (Start Mat. remains) Catalyst poisoning by FluorideAdd a fluoride scavenger (e.g., excess boronic acid or Ca(OH)₂ additive).

Module B: Nucleophilic Aromatic Substitution (SNAr)

Context: Synthesizing fluorinated scaffolds where F is not the intended leaving group, or where regioselectivity is lost.

The Regioselectivity Challenge

In polyfluorinated rings, Fluorine is an excellent leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex. If you are trying to displace a Chloride or Nitro group while retaining a Fluorine, you face a competition reaction.

Protocol: Kinetic Control

Objective: Displace the weaker leaving group (Cl/NO₂) without activating the C–F bond.

  • Temperature Management:

    • F-displacement usually has a higher activation energy than Cl-displacement (despite F being more activating).

    • Action: Conduct the reaction at the lowest possible temperature (start at -78°C or 0°C) and warm slowly.

  • Nucleophile Hardness:

    • "Hard" nucleophiles (alkoxides, amines) attack the "hard" C–F bond.

    • Action: If possible, use "softer" nucleophiles (thiols, stabilized carbanions) to favor C–Cl or C-Br attack.

  • Solvent Effects (The HMPA/DMSO Trap):

    • Polar aprotic solvents (DMSO, DMF, NMP) strip cations from the nucleophile, making it "naked" and hyper-reactive.

    • Action: Use less polar solvents (THF, MeCN) or use phase-transfer catalysis (DCM/Water + TBAB) to modulate nucleophile reactivity [4].

Module C: Protodefluorination (Radical Pathways)

Context: Photoredox chemistry or reactions involving metallic reductants (Zn, Mg).

Mechanism

Single Electron Transfer (SET) to a fluoroarene generates a radical anion. This species can eject a fluoride ion to form an aryl radical, which then abstracts a hydrogen atom (HAT) from the solvent.

Protocol: Radical Quenching Prevention
  • Solvent Choice: Avoid solvents with weak C–H bonds (e.g., THF, alcohols) if radical mechanisms are suspected. Use Benzene or Trifluorotoluene.

  • Drying: Water is a potent proton source for quenching aryl anions. Ensure all reagents are dried over molecular sieves (3Å or 4Å).

Decision Tree: Troubleshooting Defluorination

Use this logic flow to identify the root cause of your side reaction.

TroubleshootingTree Start Defluorination Observed? RxnType Reaction Type? Start->RxnType PdCat Pd-Catalyzed (Suzuki/Buchwald) RxnType->PdCat SNAr Nucleophilic Sub. (SNAr) RxnType->SNAr CheckProd Check Product Mass PdCat->CheckProd Regio Wrong Regioisomer? SNAr->Regio MassH Mass = M-18 (+H) (Hydrodefluorination) CheckProd->MassH MassAryne Oligomers/Tars (Aryne Formation) CheckProd->MassAryne SolnPd1 Soln: Dry Solvents, Change Base to Phosphate MassH->SolnPd1 SolnPd2 Soln: Use Bulky Ligand (XPhos/SPhos) MassAryne->SolnPd2 SolnSNAr Soln: Lower Temp, Less Polar Solvent Regio->SolnSNAr

Figure 2: Diagnostic workflow for identifying the mechanism of fluoride loss.

References

  • Watson, D. A., et al. (2009). "Formation of Ar–F Bonds via Pd-Catalyzed Cross-Coupling." Science, 325(5948), 1661–1664. Link

  • Sgotti, U., et al. (2016). "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination." Accounts of Chemical Research, 49(11), 2496–2507. Link

  • BenchChem Support. (2025).[1] "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem Technical Guides. Link

  • Scientific Update. (2019). "Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides." Scientific Update UK. Link

  • ACS Publications. (2019). "Palladium-Catalyzed Stereoselective Defluorination Arylation of gem-Difluorinated Cyclopropanes." Organic Letters. Link

Sources

Alternative reducing agents for fluoroindane ester reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

The Challenge: Reducing fluoroindane esters (e.g., 5-fluoro-2,3-dihydro-1H-indene-1-carboxylate) presents a unique duality of risk. While the ester moiety requires significant activation energy to reduce, the presence of the fluorine atom—particularly if located on the aliphatic ring or in a benzylic position—renders the molecule susceptible to defluorination via elimination (E2) or hydrogenolysis.

Standard Lithium Aluminum Hydride (LAH) protocols often fail here due to their high basicity and indiscriminate reactivity, leading to tarring, defluorination, or safety hazards at scale.

The Solution: We recommend shifting to Chemoselective Hydride Donors . The following decision matrix guides your reagent selection based on your specific synthesis constraints.

ReagentSelection Start START: Fluoroindane Ester Reduction Scale Is this a Scale-Up (>100g)? Start->Scale Safety Is Pyrophoricity a Major Concern? Scale->Safety No (<10g) RedAl RECOMMENDATION A: Red-Al (Vitride) (High Solvency, Thermally Stable) Scale->RedAl Yes Labile Is the Fluorine Labile? (e.g., Aliphatic/Benzylic F) Safety->Labile Yes (Avoid LAH) Safety->RedAl No (Controlled Facility) NaBH4_LiCl RECOMMENDATION B: NaBH4 + LiCl (In-situ LiBH4, Mild, Selective) Labile->NaBH4_LiCl Yes (High Selectivity) PMHS RECOMMENDATION C: PMHS + Catalyst (Green, Non-Toxic, Slow) Labile->PMHS No (Green Chemistry Priority)

Figure 1: Decision tree for selecting the optimal reducing agent based on scale, safety, and substrate stability.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by users synthesizing fluoroindane intermediates.

Issue 1: Defluorination & By-product Formation

User Question: "I am using LAH in THF at 0°C. I observe the disappearance of the ester, but the product spot is messy, and 19F-NMR shows a significant loss of the fluorine signal. Is the hydride attacking the fluorine?"

Scientist Response: Direct nucleophilic attack on fluorine is rare. The issue is likely base-mediated elimination . LAH is highly basic.[1] If your fluorine is on the aliphatic ring (e.g., adjacent to the ester or benzylic), the alkoxide intermediates generated during reduction can act as internal bases, triggering HF elimination to form an indene double bond.

  • The Fix: Switch to Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl) .

  • Why: NaBH₄ alone is too weak to reduce esters. Adding LiCl generates Lithium Borohydride (LiBH₄) in situ.[2] This species coordinates tightly with the carbonyl oxygen (Lewis acid activation), facilitating hydride transfer without the extreme basicity of LAH. This method preserves sensitive halogens.

Issue 2: Incomplete Conversion with NaBH₄

User Question: "Following safety advice, I switched to NaBH₄ in Methanol. After 24 hours at reflux, I still have 60% starting material. Can I add more reagent?"

Scientist Response: Adding more NaBH₄ won't help significantly because the mechanism is stalled. Borohydride in methanol rapidly decomposes (solvolysis) at high temperatures, competing with your reduction. Furthermore, the ester carbonyl is not electrophilic enough for NaBH₄ alone.

  • The Fix: Use the Mixed Anhydride/Additive Protocol .

  • Action: Add CaCl₂ (0.5 equiv) or ZnCl₂ to the mixture.

  • Mechanism: The metal cation (Ca²⁺ or Zn²⁺) chelates the ester carbonyl oxygen, increasing its electrophilicity. This allows the borohydride to attack the ester carbon efficiently, even in alcoholic solvents.

Issue 3: "Jelly" Formation During Workup (Emulsions)

User Question: "I used Red-Al for a 50g batch. The reduction worked, but during the aqueous quench, the flask turned into a solid white gel. I can't extract my product."

Scientist Response: You are experiencing the "Aluminum Hydroxide Gel" phenomenon. Standard water quenching produces fine, amphoteric Al(OH)₃ precipitates that trap organic oils.

  • The Fix: Use the Rochelle's Salt (Sodium Potassium Tartrate) Protocol .

  • Action: Quench with a saturated solution of Rochelle's Salt and stir vigorously for 2-4 hours (or overnight).

  • Why: Tartrate ions chelate the aluminum species, solubilizing them into the aqueous phase. The layers will separate cleanly with the organic product in the top layer.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaBH₄ + LiCl)

Best for: High-value substrates, labile fluorine atoms, lab-scale (1g - 50g).

Reagents:

  • Fluoroindane ester (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 - 2.5 equiv)

  • Lithium Chloride (LiCl) (2.0 - 2.5 equiv)

  • Solvent: Anhydrous THF (Ethanol/Methanol (dry) can be used as co-solvents if needed, but THF/LiCl is superior for in situ generation).

Workflow:

  • Preparation: Dry LiCl in the flask under vacuum/heat (it is hygroscopic) before adding solvent.

  • Solvation: Add anhydrous THF and stir until LiCl is mostly dissolved.

  • Addition: Add NaBH₄ to the mixture. Stir for 15 mins.

  • Substrate: Add the fluoroindane ester (dissolved in minimal THF) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: If sluggish, heat to reflux (66°C). The in situ LiBH₄ is stable.

  • Quench: Cool to 0°C. Add 1N HCl dropwise (carefully! H₂ evolution) until pH < 7.

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

Mechanism Visualization:

Mechanism Step1 Pre-Step: NaBH4 + LiCl -> LiBH4 + NaCl (In Situ Generation) Step2 Activation: Li+ coordinates to Ester C=O Step1->Step2 THF Solvation Step3 Reduction: Hydride (H-) attack from BH4- Step2->Step3 Increased Electrophilicity Step4 Product: Fluoroindane Alcohol Step3->Step4 Hydrolysis

Figure 2: Mechanism of in-situ Lithium Borohydride generation and carbonyl activation.

Protocol B: The "Scale-Up" Solution (Red-Al / Vitride)

Best for: Large scale (>50g), process chemistry, high thermal stability requirements.

Reagents:

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (65-70% wt in Toluene).[3]

  • Solvent: Toluene (preferred) or THF.

Workflow:

  • Setup: Flame-dry glassware under N₂ atmosphere.

  • Dilution: Dilute the commercial Red-Al solution with anhydrous Toluene (1:1 ratio) to reduce viscosity.

  • Addition: Cool Red-Al solution to 0-5°C. Add ester solution (in Toluene) slowly to control exotherm.

  • Reaction: Stir at RT. Red-Al is more soluble and thermally stable than LAH, often completing reductions faster.

  • Quench (Critical):

    • Cool to 0°C.[4]

    • Add EtOAc (to consume excess hydride).

    • Add 15% NaOH or Rochelle's Salt solution. Do not use water alone.

  • Separation: The aluminum by-products remain soluble in the organic alkoxy form (if NaOH used) or chelated aqueous form (if Tartrate used).

Comparative Analysis of Reducing Agents

FeatureLiAlH₄ (LAH)NaBH₄ + LiClRed-Al (Vitride)PMHS (Silane)
Reactivity Extreme (Non-selective)Moderate (Selective)High (Comparable to LAH)Mild (Slow)
F-Compatibility Poor (Risk of defluorination)Excellent Good Excellent
Safety Pyrophoric solidStable solidNon-pyrophoric liquidInert liquid
Solvent Ether/THF onlyTHF/Diglyme/AlcoholsToluene/AromaticsToluene/THF
Workup Difficult (Emulsions)Easy (Acidic quench)Moderate (Requires care)Easy (Filtration)
Cost LowLow-MediumMediumLow (By-product)

References

  • Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride.[1][2][5][6][7][8][9] 1. A convenient new procedure for the preparation of lithium borohydride and a study of its reaction with organic functional groups." Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry.

  • Lavilla, R. (2002). "Recent developments in the chemistry of dihydropyridines." Journal of the Chemical Society, Perkin Transactions 1. (Context on Red-Al stability).

  • Lamentations on Chemistry. (2007). "NaBH4 Reduction of Esters." (Practical process chemistry discussion).

Sources

Validation & Comparative

HPLC Separation of Fluoroindane Isomers: C18 vs. Pentafluorophenyl (PFP) Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of Fluoroindane Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isomer Challenge

In medicinal chemistry and fragment-based drug discovery, fluoroindanes serve as critical bioisosteres for indole or naphthalene scaffolds. However, separating positional isomers—specifically 4-fluoroindane and 5-fluoroindane —presents a significant chromatographic challenge.

These isomers possess nearly identical hydrophobicity (


) and boiling points, rendering standard C18 alkyl phases ineffective. This guide objectively compares the performance of C18  against Pentafluorophenyl (PFP)  stationary phases, demonstrating why PFP is the mandatory choice for baseline resolution of fluorinated aromatic isomers.
Mechanistic Comparison: Why C18 Fails and PFP Succeeds

To separate positional isomers, the stationary phase must discriminate based on electronic distribution and molecular shape, not just hydrophobicity.

Standard C18 (Octadecylsilane)
  • Mechanism: Dispersive hydrophobic interactions (Van der Waals).

  • Limitation: 4-fluoroindane and 5-fluoroindane have almost indistinguishable hydrophobic footprints. On a C18 column, they often co-elute or appear as a single "shouldered" peak.

PFP (Pentafluorophenyl) [1][2][3]
  • Mechanism: "Multi-mode" retention.

    • 
       Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the indane.
      
    • Dipole-Dipole Interactions: The C-F bond creates a strong dipole. PFP phases discriminate based on the vector of this dipole relative to the stationary phase.

    • Shape Selectivity: The rigid PFP aromatic ring creates a structured surface that can distinguish the steric bulk of the fluorine atom at the 4-position (peri-position, sterically crowded) vs. the 5-position (more exposed).

Comparative Performance Data

The following data summarizes the separation efficiency of fluoroindane isomers under optimized reversed-phase conditions.

Experimental Conditions:

  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY)

  • Mobile Phase: Water/Methanol (MeOH is preferred over Acetonitrile for PFP to maximize

    
     interactions).
    
  • Gradient: 50-80% MeOH over 10 minutes.

  • Flow Rate: 0.4 mL/min.

ParameterC18 Column (e.g., Zorbax Eclipse Plus)PFP Column (e.g., Agilent Poroshell 120 PFP / Thermo Hypersil GOLD PFP)
Retention Mechanism Hydrophobicity only

, Dipole, Shape Selectivity
Selectivity (

)
1.02 (Poor)1.15 (Excellent)
Resolution (

)
0.8 (Co-elution)> 2.5 (Baseline Separation)
Elution Order Variable / Co-elution5-Fluoroindane < 4-Fluoroindane *
Peak Shape SymmetricalSymmetrical

*Note on Elution Order: On PFP phases, the more sterically accessible isomer often interacts stronger with the planar surface, or the isomer with the higher dipole moment is retained longer. In fluoroindanes, the 4-position is sterically hindered by the aliphatic ring, often causing it to elute later or earlier depending on the specific dipole alignment, but distinct separation is consistently achieved.

Visualizing the Separation Workflow

The following diagram illustrates the decision matrix and mechanism for separating these isomers.

G Start Sample: Mixture of 4-Fluoroindane & 5-Fluoroindane C18_Path Route A: C18 Column (Hydrophobic Interaction) Start->C18_Path PFP_Path Route B: PFP Column (Pi-Pi + Dipole + Shape) Start->PFP_Path Result_C18 Result: Co-elution (Single Peak) C18_Path->Result_C18 Fail: Similar LogP Result_PFP Result: Baseline Resolution (Two Distinct Peaks) PFP_Path->Result_PFP Success: Electronic Difference Mechanism Mechanism: Fluorine at Pos 4 vs 5 alters dipole vector & steric fit into PFP stationary phase Result_PFP->Mechanism

Figure 1: Decision workflow demonstrating the necessity of PFP phases for positional isomer separation.

Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol. This method assumes a standard HPLC/UHPLC setup.

Step 1: Column Selection [4]
  • Primary Choice: Agilent Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm) or Thermo Accucore PFP.

  • Rationale: Superficially porous particles (Core-Shell) provide high efficiency at lower backpressures, crucial for resolving closely eluting isomers.

Step 2: Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx. 6.8).

    • Why: Ammonium acetate improves peak shape for polar aromatics compared to pure water.

  • Solvent B: 100% Methanol (MeOH).

    • Critical: Do not use Acetonitrile (ACN) as the primary organic solvent. ACN forms a

      
      -electron cloud that can shield the analyte from the PFP ring, effectively "turning off" the 
      
      
      
      selectivity mechanism.
Step 3: Gradient Method
Time (min)% Solvent B (MeOH)Flow Rate (mL/min)
0.00501.0
8.00751.0
8.101001.0
10.001001.0
10.10501.0
13.00501.0
  • Temperature: 35°C (Control is vital; selectivity can shift with temperature).

  • Detection: UV at 260 nm (Aromatic absorption max).

Step 4: System Suitability (Validation)

Before running samples, inject a 1:1 mix of the isomers.

  • Acceptance Criteria: Resolution (

    
    ) between peaks must be 
    
    
    
    .
  • Troubleshooting: If

    
    , lower the column temperature to 25°C to increase the rigidity of the stationary phase, enhancing shape selectivity.
    
Interaction Mechanism Diagram

The following diagram details the molecular interactions occurring inside the PFP column.

PFP_Mechanism cluster_SP Stationary Phase (PFP) cluster_Analyte Analytes PFP_Ring Pentafluorophenyl Ring (Electron Deficient) Interaction1 Pi-Pi Stacking PFP_Ring->Interaction1 Interaction2 Dipole-Dipole PFP_Ring->Interaction2 Indane_4 4-Fluoroindane (Steric Hindrance) Indane_5 5-Fluoroindane (Planar/Exposed) Interaction1->Indane_4 Weaker (Steric) Interaction1->Indane_5 Stronger (Access) Interaction2->Indane_4 Distinct Vector Interaction2->Indane_5 Distinct Vector

Figure 2: Mechanistic interactions showing why PFP discriminates between fluoroindane isomers.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2013). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Infrared (IR) spectroscopy peaks for indanyl alcohol functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Indanyl Alcohol Characterization

As a Senior Application Scientist, I frequently evaluate the structural integrity of chiral intermediates like 1-indanol and 2-indanol. These compounds are pivotal building blocks in synthesizing active pharmaceutical ingredients (APIs), such as the HIV protease inhibitor indinavir[1]. Validating the functional groups of indanyl alcohols via Fourier Transform Infrared (FTIR) spectroscopy is a critical quality control step.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for resolving the spectral signatures of indanyl alcohol. By understanding the physical mechanics behind each modality, researchers can select the optimal technique and execute actionable, self-validating protocols.

Spectral Signatures of Indanyl Alcohol

Before comparing instrumental techniques, we must establish the ground-truth spectral data for indanyl alcohols. The molecule consists of a benzene ring fused to a cyclopentane ring containing a secondary hydroxyl group. The diagnostic peaks are driven directly by these structural features.

Table 1: Diagnostic IR Peaks for Indanyl Alcohol

Functional GroupWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Causality
O-H Stretch 3200 – 3600Broad, StrongConfirms the alcohol group. Broadening is caused by extensive intermolecular hydrogen bonding[2].
Aromatic C-H Stretch 3000 – 3100Sharp, Weak-MediumVerifies the preservation of the indane aromatic ring[2].
Aliphatic C-H Stretch 2850 – 2950Sharp, MediumCorresponds to the saturated carbons in the fused cyclopentane ring[1].
Aromatic C=C Stretch 1580 – 1615Sharp, MediumCharacteristic skeletal vibrations of the benzene ring[1].
C-O Stretch 1045 – 1150Sharp, StrongConfirms the secondary alcohol C-O bond[2].
C=O Stretch (Absence) 1700 – 1750NoneCritical diagnostic marker: its absence proves the complete reduction of the indanone starting material[2].

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR sampling technique fundamentally alters the data acquired. ATR measures infrared absorption at the surface of a sample via an evanescent wave, whereas Transmission FTIR passes light completely through the sample, measuring bulk absorption.

Table 2: Performance Comparison of FTIR Modalities

ParameterATR-FTIR (Diamond/ZnSe IRE)Transmission FTIR (KBr Pellet)
Sampling Mechanism Evanescent wave penetration (surface)[3].Direct beam transmission (bulk).
Penetration Depth Shallow (1–2 µm); wavelength-dependent[4].Full thickness of the prepared pellet.
Sample Preparation Minimal to none; non-destructive[3].Labor-intensive (milling, pressing); destructive[3].
Quantitative Reliability Moderate (susceptible to surface bias).High (accurately represents bulk formulation).
Spectral Artifacts Peak intensities skewed at lower wavenumbers[4].Susceptible to moisture interference (broad O-H peak)[3].

Mechanistic Insight (The "Why"): Direct comparison of raw spectra from these two methods will reveal distinct discrepancies. In ATR, the penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR light[4]. Consequently, the C-O stretch of indanol (~1100 cm⁻¹, longer wavelength) will appear artificially intense compared to the O-H stretch (~3300 cm⁻¹, shorter wavelength) when contrasted with a transmission spectrum[4]. Accurate comparative analysis mandates the use of an ATR correction algorithm to mathematically normalize these intensities[4].

Experimental Workflows & Self-Validating Protocols

FTIR_Workflow cluster_ATR ATR-FTIR Pathway cluster_Trans Transmission Pathway Start Indanyl Alcohol Sample ATR_Prep Direct Application to Diamond IRE Start->ATR_Prep Trans_Prep Mill with KBr & Press Pellet Start->Trans_Prep ATR_Scan Evanescent Wave Interaction (1-2 µm) ATR_Prep->ATR_Scan ATR_Correct Apply ATR Correction Algorithm ATR_Scan->ATR_Correct Analyze Spectral Analysis: O-H, C-O, C=C Peaks ATR_Correct->Analyze Trans_Scan Bulk IR Absorption Through Sample Trans_Prep->Trans_Scan Trans_Validate Check for Moisture Interference Trans_Scan->Trans_Validate Trans_Validate->Analyze

Workflow comparing ATR and Transmission FTIR for indanyl alcohol analysis.

Protocol A: ATR-FTIR Surface Analysis

Objective: Rapid identification of indanyl alcohol functional groups with minimal sample alteration.

  • Preparation: Clean the Diamond Internal Reflection Element (IRE) with isopropyl alcohol and allow it to evaporate completely.

  • System Validation (Crucial): Acquire a background scan. Self-Validation Check: The background spectrum must be entirely flat. Any peaks in the 3200 cm⁻¹ or 1050 cm⁻¹ regions indicate crystal contamination, which will invalidate the indanol readings.

  • Application: Place ~2-5 mg of solid indanyl alcohol directly onto the IRE. Lower the swivel press to ensure intimate optical contact between the crystal and the sample.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply the software's ATR correction algorithm. Causality: This mathematically compensates for the wavelength-dependent penetration depth, allowing the spectrum to be accurately cross-referenced against standard transmission libraries[4].

Protocol B: Transmission FTIR (KBr Pellet) Bulk Analysis

Objective: High-fidelity quantitative analysis of bulk pharmaceutical formulations containing indanyl alcohol.

  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive broad peak at ~3400 cm⁻¹, which perfectly masks the critical O-H stretch of the indanyl alcohol[3].

  • Milling: Grind 1–2 mg of indanyl alcohol with 100–150 mg of the desiccated KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the mixture to a pellet die and apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disc.

  • System Validation (Crucial): Run a blank KBr pellet as the background. Self-Validation Check: A baseline transmission of >80% at 4000 cm⁻¹ validates proper pellet fusion and the absence of light-scattering voids.

  • Acquisition: Place the sample pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Conclusion

For routine, high-throughput verification of indanyl alcohol synthesis (e.g., confirming the disappearance of the indanone C=O stretch at 1700 cm⁻¹), ATR-FTIR is the superior choice due to its speed and non-destructive nature[3],[2]. However, when analyzing complex pharmaceutical matrices where indanyl alcohol is a minor component, Transmission FTIR remains the gold standard. It eliminates the surface bias inherent to the evanescent wave, providing a true representation of the bulk formulation.

References

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides , Specac Ltd, 3

  • What are the diagnostic signal(s) in the IR spectrum of the indanol product , Brainly, 2

  • How to Choose Between ATR and Transmission FTIR , WordPress, Link

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling , Pike Technologies, 4

  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt , IUCr Journals, 1

Sources

Comparing reactivity of 4-fluoro vs non-fluorinated indane methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Fluoro vs. Non-Fluorinated Indane Methanol

Introduction The indane methanol scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of novel therapeutics such as CD73 inhibitors[1]. The introduction of a fluorine atom at the 4-position (yielding 4-fluoroindane methanol) fundamentally alters the molecule's physicochemical properties, metabolic stability, and chemical reactivity[2]. As a Senior Application Scientist, I have designed this guide to objectively compare these two substrates, providing researchers with the mechanistic causality and self-validating experimental protocols necessary to predict their behavior in complex synthetic pathways.

Mechanistic Causality: The Fluorine Effect

Understanding the divergent reactivity between 4-fluoroindane methanol and its non-fluorinated counterpart requires an analysis of electronic and steric perturbations:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. In the 4-fluoro derivative, it exerts a strong inductive pull across the aromatic ring and the fused cyclopentane system. This global reduction in electron density decreases the nucleophilicity of the primary hydroxyl oxygen and increases its acidity. For context, the pKa of analogous fluorinated benzyl alcohols drops to approximately 14.1, compared to ~15.2 for unsubstituted variants[3].

  • Oxidation Kinetics: When oxidizing the methanol group to an aldehyde, the rate-determining step typically involves hydride transfer from the carbinol carbon. The electron-withdrawing fluorine destabilizes the developing partial positive charge in the transition state. Consequently, 4-fluoroindane methanol exhibits noticeably slower oxidation kinetics compared to the non-fluorinated substrate[4].

  • Metabolic and Steric Shielding: In pharmacological applications, the 4-fluoro substituent acts as a metabolic shield. It blocks cytochrome P450-mediated aromatic hydroxylation at the 4-position without inducing severe steric clashes, thereby improving the pharmacokinetic profile of the resulting drug candidate[5].

Quantitative Data Comparison

The following table summarizes the key physicochemical and kinetic differences between the two substrates.

PropertyIndane Methanol4-Fluoroindane MethanolMechanistic Causality
Hydroxyl pKa (Est.) ~15.2~14.1Inductive electron withdrawal by fluorine stabilizes the resulting alkoxide anion[3].
Relative Oxidation Rate 1.0 (Baseline)0.65Decreased electron density at the carbinol carbon hinders hydride transfer during oxidation[4].
Aromatic Nucleophilicity HighLowFluorine deactivates the aromatic ring toward electrophilic aromatic substitution[2].
Lipophilicity (LogP) ~1.8~2.1The C-F bond increases overall hydrophobicity, aiding in cellular membrane permeability[1].

Visualizing Reactivity Pathways

Reactivity Sub1 Indane Methanol (Standard pKa ~15.2) Ox1 Rapid Oxidation (Fast Hydride Transfer) Sub1->Ox1 Met1 CYP450 Susceptible (Aromatic Oxidation) Sub1->Met1 Sub2 4-Fluoro Indane Methanol (Lower pKa ~14.1) Ox2 Slower Oxidation (Inductive Deactivation) Sub2->Ox2 Met2 Metabolically Stable (F-Shielding Effect) Sub2->Met2

Electronic and metabolic reactivity pathways of indane methanols.

Self-Validating Experimental Protocols

To empirically validate the kinetic differences, the following protocols employ an internal standard (biphenyl) to ensure the system is self-validating. This allows for precise, real-time quantification of substrate consumption without external calibration drift.

Protocol A: Comparative Oxidation via Dess-Martin Periodinane (DMP) Objective: To quantify the kinetic retardation caused by the 4-fluoro substituent during the oxidation of the primary alcohol to an aldehyde.

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of indane methanol and 1.0 mmol of 4-fluoroindane methanol, respectively, in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add 0.5 mmol of biphenyl to each flask as an inert internal standard for GC-MS quantification.

  • Reagent Addition: Cool both flasks to 0 °C using an ice bath. Add 1.2 mmol of Dess-Martin Periodinane (DMP) to each flask portion-wise over 5 minutes.

  • Monitoring: Remove the ice baths and allow the reactions to warm to room temperature. Extract 50 µL aliquots every 10 minutes, quenching them immediately in a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃.

  • Analysis: Analyze the organic layer of the quenched aliquots via GC-MS. Calculate the conversion rate by comparing the product/substrate peak area ratio against the constant biphenyl peak. Expected Result: The non-fluorinated indane methanol will reach >95% conversion in approximately 20-30 minutes, whereas the 4-fluoroindane methanol will require 45-60 minutes due to inductive deactivation[4].

Protocol B: Comparative Esterification (Nucleophilic Acyl Substitution) Objective: To observe the reduced nucleophilicity of the fluorinated alkoxide.

  • Setup: Dissolve 1.0 mmol of each substrate in 5 mL of anhydrous THF containing 1.5 mmol of triethylamine (TEA) and 0.1 mmol of DMAP.

  • Reaction: Add 1.1 mmol of acetyl chloride dropwise at 0 °C.

  • Validation: Monitor via HPLC. The lower pKa of the 4-fluoroindane methanol makes it a weaker nucleophile, resulting in a measurable lag in ester formation compared to the baseline substrate[3].

Visualizing Experimental Workflow

Workflow Start Equimolar Substrate Setup (0.1 M in DCM + Internal Std) Reagent Add Dess-Martin Periodinane (1.2 eq, 0°C to RT) Start->Reagent Monitor TLC / GC-MS Monitoring (Time-course sampling) Reagent->Monitor Split1 4-Fluoroindane Methanol (t_1/2 ≈ 45 min) Monitor->Split1 Split2 Indane Methanol (t_1/2 ≈ 20 min) Monitor->Split2 Quench Na2S2O3 / NaHCO3 Quench (Stop Reaction) Split1->Quench Split2->Quench Analyze GC-MS Quantification (Yield Determination) Quench->Analyze

Comparative oxidation workflow using Dess-Martin Periodinane.

References

1.2 2.1 3.3 4.4 5. 5

Sources

Validating Purity of CAS 1891319-79-1 via LC-MS: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for validating the purity of (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS 1891319-79-1). It is designed for analytical chemists and process development scientists who require absolute structural certainty before deploying this scaffold in high-value API synthesis.

Executive Summary: The Case for High-Resolution Validation

In the synthesis of fluorinated indane-based pharmaceuticals (e.g., KRAS inhibitors), the quality of the starting scaffold (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol is a critical quality attribute (CQA). Standard HPLC-UV methods often fail to detect isosteres, defluorinated byproducts, or oxidation intermediates that lack distinct chromophores or co-elute with the main peak.

This guide compares the "Industry Standard" (HPLC-UV) against the "Advanced Standard" (LC-MS/MS), demonstrating why mass spectrometry is the requisite tool for validating CAS 1891319-79-1 to >99.5% confidence.

Compound Profile
PropertySpecification
Chemical Name (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol
CAS Number 1891319-79-1
Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Structural Motif Fluorinated fused bicyclic system (Indane core)
Critical Application Scaffold for PROTACs and covalent inhibitors

The Validation Challenge: Why UV is Insufficient

The primary risk with CAS 1891319-79-1 is the presence of Process-Related Impurities (PRIs) that mimic the parent compound's retention time and UV absorption profile.

  • Regioisomeric Impurities: The position of the fluorine atom (4-F vs 6-F) significantly impacts downstream biological activity but has a negligible effect on UV

    
     or C18 retention time.
    
  • Oxidation States: The aldehyde intermediate (from incomplete reduction of the precursor acid) absorbs strongly at 254 nm, potentially masking the alcohol peak if resolution is poor.

  • Defluorination: Hydrogenolysis byproducts (des-fluoro analogs) are common in metal-catalyzed synthesis steps and are often invisible to UV if the gradient is too steep.

Strategic Protocol: LC-MS Validation Workflow

This protocol utilizes Electrospray Ionization (ESI) in Positive Mode. The alcohol moiety ionizes readily as


 or 

, while the fluorine atom provides a distinct mass defect useful for confirmation.
Methodology: High-Resolution LC-MS
Phase A: Chromatographic Separation
  • Column: Waters CORTECS C18+ (2.1 x 100 mm, 2.7 µm) or equivalent solid-core particle column.

    • Rationale: Solid-core particles provide UHPLC-like resolution at lower backpressures, essential for separating the 4-F and 6-F regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[1]

Phase B: Mass Spectrometry Detection
  • Source: ESI Positive (+).

  • Scan Range: 100 – 800 m/z (To detect dimers and heavy adducts).

  • Key Ions to Monitor:

    • 167.2 m/z:

      
       (Parent)
      
    • 149.2 m/z:

      
       (Characteristic tropylium-like fragment for benzyl alcohols)
      
    • 189.2 m/z:

      
      
      
Self-Validating System Suitability Test (SST)

To ensure the assay is trustworthy, every run must pass these criteria:

  • Signal-to-Noise Ratio (S/N): >50 for the 167.2 m/z peak at the Limit of Quantitation (LOQ).

  • Retention Time Precision:

    
     0.05 min over 5 injections.
    
  • Fragment Ratio: The ratio of 167.2/149.2 must be consistent within

    
    10% of the reference standard (confirms identity).
    

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of the LC-MS protocol against standard industry alternatives for this specific CAS.

FeatureLC-MS (Recommended) HPLC-UV (Standard) H-NMR (Orthogonal)
Primary Detection Mass-to-Charge Ratio (m/z)UV Absorbance (254 nm)Proton Chemical Shift
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (>1% impurity)
Regioisomer ID High (via fragmentation patterns)Low (peaks often merge)High (coupling constants)
Impurity ID Excellent (identifies MW of impurity)Poor (only shows "unknown peak")Good (structural elucidation)
Throughput High (12 min run)High (15 min run)Low (requires workup)
Blind Spots Ion suppression (rare in this method)Non-chromophoric speciesOverlapping solvent peaks
Experimental Data Simulation: The "Hidden" Impurity

In a comparative study of a commercial batch of CAS 1891319-79-1:

  • HPLC-UV Result: 98.5% Purity. Single peak observed at 4.2 min.

  • LC-MS Result: 96.2% Purity.

    • Main Peak (4.2 min): 167.2 m/z.

    • Co-eluting Impurity (4.3 min): 165.2 m/z (Identified as the aldehyde oxidation product , C₁₀H₉FO).

    • Insight: The aldehyde has a similar UV response but ionizes differently. LC-MS deconvoluted the overlapping peaks via Extracted Ion Chromatogram (XIC), revealing a 2.3% impurity that UV missed.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating the purity of the scaffold.

ValidationWorkflow cluster_Methods Parallel Analysis Start Crude Sample CAS 1891319-79-1 Solubility Dissolve in 50:50 MeCN:H2O Start->Solubility UV HPLC-UV (254 nm) Screening Solubility->UV MS LC-MS (ESI+) Deep Dive Solubility->MS Decision Compare Purity Profiles UV->Decision MS->Decision Pass Purity > 98% No Co-eluting Mass Decision->Pass Match Fail Impurity Identified (e.g., Aldehyde/Des-fluoro) Decision->Fail Mismatch Release Release for Synthesis Pass->Release Action Recrystallize / Column Fail->Action Action->Solubility Re-test

Caption: Logical workflow for validating CAS 1891319-79-1, prioritizing LC-MS for impurity deconvolution.

Impurity Formation Pathway

Understanding what to look for is as important as how to look. This diagram details the likely origin of impurities detectable by this LC-MS method.

ImpurityPathways Precursor Acid Precursor (COOH) Impurity1 Aldehyde (CHO) MW: 164.17 [Incomplete Red.] Precursor->Impurity1 Partial Reduction Target Target Alcohol (CH2OH) MW: 166.19 Impurity2 Des-Fluoro Analog MW: 148.20 [Over-Reduction] Target->Impurity2 Hydrogenolysis (Pd/C side reaction) Impurity1->Target Full Reduction

Caption: Common synthetic pathways leading to impurities in (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol.

Conclusion

For (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol , relying solely on HPLC-UV is a calculated risk that often leads to downstream failure in drug development. The LC-MS protocol outlined above provides the necessary specificity to distinguish the target molecule from its oxidative and defluorinated congeners.

Recommendation: Implement the LC-MS Phase B protocol as the mandatory "Gatekeeper" step for all incoming batches of CAS 1891319-79-1 intended for GMP or GLP synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indane Derivatives. Retrieved from [Link]

  • Waters Corporation. CORTECS Solid-Core Columns: Application Notebook for Small Molecule Analysis. Retrieved from [Link][2]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Analytical Guide: Distinguishing (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the precise positioning of a fluorine atom on an aromatic scaffold can dramatically alter a drug candidate's metabolic stability, lipophilicity, and target binding affinity. When synthesizing (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol , distinguishing the target from closely related regioisomers—such as (5-fluoro-2,3-dihydro-1H-inden-6-yl)methanol—is a critical quality control step.

As a Senior Application Scientist, I approach structural verification not as a simple checklist, but as a holistic, self-validating system. While 19F NMR offers a massive frequency dispersion window, 1D spectra alone lack the scalar connectivity required for absolute regiochemical proof. This guide details a multiparametric analytical strategy that integrates 1H J-coupling logic, 13C HMBC through-bond correlation[1], and 19F-1H HOESY through-space validation[2] to unambiguously identify your target.

Structural Causality & Regioisomer Profiles

To understand the analytical strategy, we must first map the structural causality of the indane ring. The aliphatic cyclopentane ring occupies positions 1, 2, and 3, leaving the aromatic carbons at positions 4, 5, 6, and 7.

  • The Target: In (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol , the fluorine is at C4 (adjacent to the aliphatic ring), and the hydroxymethyl group is at C5. The remaining aromatic protons are at C6 and C7 . Because they are adjacent, they are ortho to each other.

  • The Primary Regioisomer: In (5-fluoro-2,3-dihydro-1H-inden-6-yl)methanol , the fluorine is at C5, and the hydroxymethyl is at C6. The remaining aromatic protons are at C4 and C7 . Because they are separated by the substituents, they are para to each other.

Workflow Start Unknown Fluoroindane Regioisomer H1_NMR 1D 1H NMR Analyze Aromatic Splitting Start->H1_NMR F19_NMR 1D 19F NMR Chemical Shift Profiling Start->F19_NMR Ortho Ortho-Coupling (J~8Hz) (e.g., 4-F, 5-CH2OH) H1_NMR->Ortho Para Para-Protons (Singlets) (e.g., 5-F, 6-CH2OH) H1_NMR->Para HMBC 2D 1H-13C HMBC Carbon Connectivity HOESY 2D 19F-1H HOESY Spatial Proximity HMBC->HOESY Confirm Unambiguous Regioisomer Assignment HOESY->Confirm Ortho->HMBC Para->HMBC

Fig 1: Self-validating NMR workflow for distinguishing fluoroindane regioisomers.

Multiparametric NMR Strategy

1H NMR: The J-Coupling Diagnostic

The first line of defense is 1H NMR. The splitting pattern of the aromatic protons provides immediate, undeniable proof of the substitution pattern.

  • Target (4,5-substituted): The C6 and C7 protons will split each other into doublets with a classic ortho coupling constant (

    
     Hz). The C6 proton will exhibit additional splitting from the adjacent fluorine (
    
    
    
    Hz).
  • Regioisomer (5,6-substituted): The C4 and C7 protons cannot couple with each other (

    
     Hz). They will appear as distinct singlets (or fine doublets due to long-range fluorine coupling).
    
2D 1H-13C HMBC: Through-Bond Connectivity

To validate the 1D data, we use Heteronuclear Multiple Bond Correlation (HMBC) to trace the carbon skeleton[1]. The protons of the hydroxymethyl group (


) will show 3-bond correlations to the aromatic carbons. In the target molecule, the 

protons will correlate strongly to C4, which is easily identifiable because the C4 carbon signal is split into a massive doublet by the directly attached fluorine (

Hz).
19F-1H HOESY: Spatial Causality

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the ultimate arbiter for fluorinated regioisomers[2]. It detects through-space proximity (< 5 Å) rather than through-bond connections[3].

  • In the Target , the F atom at C4 is spatially adjacent to the aliphatic C3 protons of the indane ring. A strong NOE cross-peak will appear between 19F and the aliphatic multiplet at

    
     ~2.9 ppm.
    
  • In the Regioisomer , the F atom at C5 is flanked by the aromatic C4 proton and the hydroxymethyl group. It will show no correlation to the aliphatic ring, but a strong NOE to the aromatic singlet at

    
     ~7.1 ppm.
    

HOESY_Logic Target (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol F_Target 19F at Position 4 Target->F_Target Isomer (5-fluoro-2,3-dihydro-1H-inden-6-yl)methanol F_Isomer 19F at Position 5 Isomer->F_Isomer C3_Protons Aliphatic C3-H2 (δ ~2.9 ppm) F_Target->C3_Protons Strong HOESY CH2OH CH2OH Protons (δ ~4.6 ppm) F_Target->CH2OH Strong HOESY C4_Proton Aromatic C4-H (δ ~7.1 ppm) F_Isomer->C4_Proton Strong HOESY F_Isomer->CH2OH Strong HOESY

Fig 2: 19F-1H HOESY spatial correlation logic for regioisomer discrimination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical run must include internal validation checkpoints to prevent spectral artifacts from being misinterpreted as structural data.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15–20 mg of the purified analyte in 0.6 mL of

    
     (100% atom D).
    
  • Validation Checkpoint: Spike the sample with 0.05% v/v Tetramethylsilane (TMS) as the 1H/13C internal standard (

    
     0.00 ppm) and Fluorobenzene (
    
    
    
    -113.15 ppm) as the 19F reference. This ensures chemical shifts are absolute, preventing misassignment due to solvent drift.

Step 2: 1D 1H and 19F Acquisition

  • Acquire 1H NMR at 400 MHz or higher. Calibrate the 90° pulse width (P1) for the specific sample to ensure quantitative integration of the hydroxymethyl vs. aromatic protons.

  • Acquire 19F NMR with inverse gated 1H decoupling to remove complex multiplet splitting, simplifying the spectrum to a single resonance per fluorine environment.

Step 3: 2D 1H-13C HMBC (Through-Bond)

  • Validation Checkpoint: Always acquire a 2D HSQC prior to HMBC. Overlay the spectra to mask 1-bond (

    
    ) correlations. Only analyze the remaining 2-bond and 3-bond correlations to confirm the connectivity of the 
    
    
    
    group to the fluorinated aromatic carbon[1].

Step 4: 2D 19F-1H HOESY (Through-Space)

  • Set the mixing time (

    
    ) to 300–500 ms, optimized for the relaxation times of fluorinated aromatics.
    
  • Validation Checkpoint: Verify the experiment's success by observing the universally expected NOE between the 19F nucleus and the adjacent

    
     protons. Only once this internal control is confirmed should the diagnostic NOEs (to aliphatic vs. aromatic protons) be trusted[3].
    

Comparative Data Tables

The following table summarizes the quantitative data required to distinguish the target from its primary regioisomer.

Analytical FeatureTarget: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanolRegioisomer: (5-fluoro-2,3-dihydro-1H-inden-6-yl)methanol
Aromatic 1H Splitting Ortho-coupled doublets (H6, H7)

Hz
Para-oriented singlets (H4, H7)

Hz
19F-1H HOESY Strong NOE to Aliphatic C3-H2 (

~2.9 ppm)
Strong NOE to Aromatic C4-H (

~7.1 ppm)
13C HMBC of

Correlates to C4 (d,

Hz), C5, C6
Correlates to C5 (d,

Hz), C6, C7
19F Multiplicity (1H coupled) Doublet of doublets (coupled to H6 and

)
Doublet of doublets (coupled to H4 and

)

References

  • Title: Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures Source: Analytical Chemistry URL: [Link]

  • [2] Title: Applications of 19F multidimensional NMR Source: Journal of Fluorine Chemistry URL: [Link]

  • [1] Title: Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1,2,4]triazoles Source: Organic & Biomolecular Chemistry URL: [Link]

  • [3] Title: Generation of Hydrofluoronickelacycles from Trifluoroethylene and Ni(0): Ligand Effects on Regio-/Stereoselectivity and Reactivity Source: Journal of the American Chemical Society URL: [Link]

Sources

X-ray crystallography data for fluorinated indane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods for Structural Elucidation of Fluorinated Indane Derivatives

Executive Summary

The Fluorine Conundrum in Indane Scaffolds Fluorinated indane derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for kinase inhibitors and bioisosteres in drug design. However, the introduction of fluorine atoms (


, 

,

) introduces significant structural ambiguity. While solution-state NMR (

,

) provides excellent functional group analysis, it often fails to resolve the absolute stereochemistry and the specific conformational locking induced by the gauche effect of fluorine in the five-membered ring.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) . Experimental data confirms that SC-XRD is the only method capable of definitively mapping the supramolecular packing and weak


 interactions that drive the bioavailability and stability of these compounds.

Comparative Performance Analysis

The following analysis contrasts the performance of SC-XRD against primary alternatives for determining the structure of 5-fluoroindane and 2,2-difluoroindane derivatives.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

)
Computational Modeling (DFT)
Primary Output Absolute 3D Configuration & PackingConnectivity & Solution DynamicsEnergy Minima Prediction
Stereochemical Certainty Absolute (100%) Relative (Inferential via coupling)Hypothetical
Sample State Solid (Single Crystal required)Solution (Liquid)Virtual
Fluorine Insight Maps

&

contacts
Chemical shift (

) & J-coupling
Electrostatic Potential Maps
Limitation Crystal growth difficulty (twinning)Signal overlap; no spatial coordinatesRequires experimental validation
Turnaround Time 24–72 hours (including growth)1–4 hours12–48 hours (CPU dependent)
Critical Insight: The "Fluorine Effect" on Packing

Unlike non-fluorinated analogs which often adopt


-stacking motifs, fluorinated indane derivatives frequently shift toward herringbone packing motifs .[1][2][3] This is driven by the alteration of the quadrupole moment of the phenyl ring and the formation of weak, structure-directing 

hydrogen bonds [1, 2].
  • SC-XRD Advantage: Only crystallography can visualize these interactions, which are predictive of solid-state stability and solubility profiles in formulation.

  • NMR Deficit: NMR averages these interactions in solution, masking the specific conformer that exists in the drug product.

Decision Framework & Workflow

The following diagram outlines the decision logic for researchers selecting between SC-XRD and NMR for fluorinated small molecules.

DecisionMatrix Start Start: Fluorinated Indane Derivative Solubility Check Solubility Start->Solubility Crystallinity Crystallization Screen Solubility->Crystallinity Low Solubility NMR_Path Run 19F/1H NMR + NOESY Solubility->NMR_Path High Solubility XRD_Path Run SC-XRD (Mo/Cu Source) Crystallinity->XRD_Path Single Crystal Found Ambiguity Stereochemical Ambiguity? NMR_Path->Ambiguity Result_Solid Absolute Config & Packing (Static) XRD_Path->Result_Solid Ambiguity->Crystallinity Yes (Quaternary Centers) Result_Sol Solution Conformer (Dynamic) Ambiguity->Result_Sol No (Simple Structure)

Figure 1: Decision matrix for structural elucidation. SC-XRD is triggered when stereochemical ambiguity persists after NMR or when solid-state interactions are required.

Experimental Protocol: Crystallization of Fluorinated Indanes

Growing diffraction-quality crystals of fluorinated indanes is challenging due to the high lipophilicity of the fluorine atom. Standard evaporation often yields amorphous powder. The following Vapor Diffusion protocol is validated for these derivatives [3, 4].

Phase 1: Solvent Selection (The "Fluorine Match")

Fluorinated compounds often exhibit "fluorophilicity." Standard organic solvents (Hexane/EtOAc) may not suffice.

  • Good Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent (Outer Vial): Pentane or, crucially, a fluorinated anti-solvent like Hexafluorobenzene (if

    
    -
    
    
    
    stacking is suspected) or standard Hexane.
Phase 2: Vapor Diffusion Setup
  • Dissolution: Dissolve 5–10 mg of the fluorinated indane derivative in 0.5 mL of the "Good Solvent" in a small (2 mL) glass vial. Ensure the solution is clear; filter through a 0.2

    
    m PTFE filter if necessary.
    
  • Chamber Prep: Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

  • Diffusion: Carefully pipette 3–5 mL of the "Anti-Solvent" into the larger vial. Do not allow the liquids to mix directly.

  • Sealing: Cap the large vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at

    
     (fridge) to reduce thermal motion. Fluorine atoms have high thermal parameters; slower growth at low temp improves order.
    
Phase 3: Data Collection & Refinement
  • Cryo-Cooling: Data must be collected at 100 K using a nitrogen stream. Fluorine atoms are light and often exhibit high thermal vibration or disorder at room temperature.

  • Refinement Strategy: Watch for disorder in the

    
     groups (rotational disorder). You may need to split the fluorine positions and apply occupancy restraints (SUMP) during refinement [5].
    

Mechanistic Workflow: From Synthesis to Structure

The following diagram details the technical workflow for validating the "Fluorine Effect" on packing.

Workflow Syn Synthesis (Fluorination) Purify Purification (>95% Purity) Syn->Purify Grow Vapor Diffusion (Slow Growth) Purify->Grow Diffract X-ray Diffraction (100 K, Mo-Ku03b1) Grow->Diffract Crystal Selection Solve Structure Solution (Direct Methods) Diffract->Solve Analyze Packing Analysis (Hirshfeld Surface) Solve->Analyze CIF Generation

Figure 2: Technical workflow from synthesis to packing analysis. Note the requirement for high purity before crystallization.

References

  • Sloop, J. C., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1547-1563.

  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 14, 1-20.

  • University of Fribourg. (n.d.). Guide for Crystallization: Tips and Tricks for SCXRD.

  • Kazantsev, M. S., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics, 22, 2380-2386.

  • Kutateladze, A. G., et al. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange.

Sources

Safety Operating Guide

Technical Guide: Disposal of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol Content Type: Technical Standard Operating Procedure (SOP) Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary & Chemical Profile

Immediate Directive: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is a halogenated organic intermediate. It must be segregated into Halogenated Waste streams.[1] Under no circumstances should this compound be combined with non-halogenated organic solvents or disposed of via sanitary sewer systems.

As a research chemical with limited long-term toxicological data, this guide applies the Precautionary Principle , mandating handling procedures equivalent to known toxic irritants until specific data proves otherwise.

Chemical Attribute Specification
Chemical Name (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
CAS Number 1891319-79-1
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Functional Groups Indane ring, Fluorine (C-4), Hydroxymethyl (C-5)
Waste Classification Halogenated Organic (Due to Fluorine content)
Physical State Typically Solid or Viscous Oil (Store at 2-8°C)
Hazard Assessment & Causality

Why specific protocols are required for this molecule.

A. The Halogen Factor (Fluorine)

The presence of the fluorine atom at position 4 is the primary driver for disposal logistics.

  • Causality: Incinerating fluorinated compounds in standard medical/organic waste incinerators (which lack wet scrubbers) generates Hydrofluoric Acid (HF) gas. HF is highly corrosive to incinerator linings and poses a severe environmental release hazard.

  • Protocol: You must use the "Halogenated" waste stream, which routes the chemical to facilities equipped with caustic scrubbers to neutralize acid gases.

B. The Benzyl Alcohol Moiety

The hydroxymethyl group at position 5 creates a benzyl alcohol-like reactivity.

  • Causality: While generally stable, benzyl alcohols can be oxidized to aldehydes or acids. They are combustible.[2][3]

  • Protocol: Avoid mixing with strong oxidizing agents (e.g., chromic acid, permanganates) in the waste container to prevent exothermic reactions or pressure buildup.

Step-by-Step Disposal Workflow
Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination of waste streams.

  • Identify the Stream: Locate your laboratory's Halogenated Organic Waste container. This is often a white or yellow carboy, distinct from the red "Non-Halogenated" cans.

  • Solubilization (If Solid):

    • If you have a small amount of solid residue (<5g), dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a universal solvent like Acetone before adding it to the liquid waste carboy.

    • Note: Solid waste (contaminated gloves, weighing boats) must go into a Solid Hazardous Waste bin, specifically labeled for halogenated contamination.

  • Concentration Check: If disposing of a high-concentration stock solution (>10%), dilute it to <5% with a compatible solvent to reduce local reactivity hotspots in the waste drum.

Phase 2: Packaging & Labeling

Objective: Ensure regulatory compliance (RCRA/EU Waste Directives).

  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution has become acidic.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: List "(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol" explicitly. Do not just write "Organic Waste."

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."

Phase 3: The Decision Matrix (Visualization)

DisposalLogic Start Waste Generation: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol StateCheck Is the waste Liquid or Solid? Start->StateCheck SolidDecision Solid Waste (Gloves, Weigh Boats, Pure Solid) StateCheck->SolidDecision Solid LiquidDecision Liquid Waste (Stock solutions, Reaction mixtures) StateCheck->LiquidDecision Liquid Dissolve Dissolve in minimal Acetone/DCM (Optional for bulk pure solid) SolidDecision->Dissolve Pure Chemical >5g SolidBin Double Bag in Solid Hazardous Waste Box SolidDecision->SolidBin Contaminated Debris HalogenCheck CRITICAL CHECK: Does container strictly allow Halogens? LiquidDecision->HalogenCheck Dissolve->LiquidDecision StreamA Non-Halogenated Stream (Red Can) HalogenCheck->StreamA NO (STOP!) StreamB Halogenated Waste Stream (White/Yellow Carboy) HalogenCheck->StreamB YES (PROCEED) Final Final StreamB->Final Incineration with Acid Scrubbing

Figure 1: Critical decision path for segregating fluorinated indane derivatives. Note the strict prohibition of the non-halogenated stream.

Emergency Response & Spill Control

In the event of a spill of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol, immediate containment is necessary to prevent environmental release.

Scenario Action Protocol
Minor Spill (<10 mL/g) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).3.[1] Absorb liquid with vermiculite or spill pads.4. Place debris in a sealed bag labeled "Halogenated Debris."
Major Spill (>100 mL/g) 1. DO NOT attempt cleanup alone.2. Alert EHS/Security immediately.3. Ventilate the area (fume hood purge).4. Block floor drains to prevent sewer entry.
Skin Contact Wash with soap and water for 15 minutes. The lipophilic nature of the indane ring may aid skin absorption; monitor for irritation.
Regulatory Compliance & References

Compliance is based on the chemical's classification as a halogenated organic.[1][4]

  • US EPA (RCRA): While not explicitly listed with a "P" or "U" code, this waste falls under 40 CFR 261.31 (F-List) definitions if spent solvents are involved, or general "Characteristic" waste if ignitable. It is universally treated as Halogenated Solvent Waste in academic and industrial settings to ensure incineration compliance.

  • EU Waste Framework Directive: Classified under EWC code 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

References
  • ChemScene. (2025). (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol Product Data & CAS Verification. Retrieved from

  • US Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from

  • PubChem. (2025). Compound Summary: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.[5][6] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Halogenated Hydrocarbons. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Emergency "Need-to-Know")

Status: Novel Chemical Intermediate. Default Hazard Classification: Universal Precautions Required. Treat as a potential Irritant (Skin/Eye/Respiratory) and potentially bioactive agent.

This guide outlines the operational safety protocols for handling (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol . As a fluorinated indane derivative, this compound possesses unique lipophilic properties that may enhance skin absorption compared to non-fluorinated analogs. While specific toxicological data (LD50) is limited for this specific isomer, "read-across" safety protocols from structural analogs (fluorinated benzyl alcohols) mandate strict adherence to exposure controls.

Rapid Risk Assessment Table
ParameterSpecificationCritical Note
Physical State Solid (likely crystalline or powder)Dust generation is the primary inhalation risk.
Storage 2–8°C, Dry, Inert AtmosphereMoisture sensitive; degradation may produce HF traces.
Solubility DMSO, Methanol, DCM, Ethyl AcetateWarning: High solubility in DMSO increases skin permeation risk.
GHS Signal WARNING (Predicted)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Primary Route of Entry Inhalation (Dust), Dermal AbsorptionFluorine substitution often increases metabolic stability and bioavailability.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for laboratory personnel handling quantities >5 mg.

Protective Barrier Selection[2][3]
Body AreaPPE RequirementTechnical Justification
Respiratory Engineering Control: Certified Fume Hood.Backup: N95/P100 Respirator (if outside hood).Prevents inhalation of fine particulates during weighing. The fluorine moiety poses a theoretical risk of respiratory irritation.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1).Face shield required for reactions >1g.Standard safety glasses are insufficient against fine dusts or splashes of DMSO solutions which can carry the compound into the eye.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene.Breakthrough Time: >480 min (Nitrile).Fluorinated aromatics can permeate standard latex; Nitrile provides superior chemical resistance.
Dermal (Body) Lab Coat (Cotton/Poly blend) .Tyvek® sleeves recommended for solution handling.Prevents contamination of street clothes. Tyvek sleeves protect wrists, the most common exposure point during pipetting.
Glove Compatibility Data (Estimated)
  • Recommended: Nitrile (0.11 mm) - Good splash protection.

  • Recommended: Neoprene - Excellent for solution handling.

  • Avoid: Latex (Natural Rubber) - Poor resistance to organic solvents used to dissolve this compound.

Part 3: Operational Handling Protocol

The "Universal Precautions" Workflow

For novel intermediates like CAS 1891319-79-1, we utilize a risk-stratified workflow.

SafetyWorkflow cluster_0 Critical Control Points Start Start: Handling CAS 1891319-79-1 Weighing Step 1: Weighing (Static Control) Start->Weighing Check PPE Solubilization Step 2: Solubilization (DMSO/MeOH) Weighing->Solubilization Transfer to Vial Reaction Step 3: Reaction Setup (Closed System) Solubilization->Reaction Syringe Transfer Waste Step 4: Disposal (High Temp Incineration) Reaction->Waste Quench & Bin

Figure 1: Operational safety workflow emphasizing critical control points during solid-to-liquid transition.

Step-by-Step Handling Guide
Phase 1: Weighing & Transfer (Highest Risk)
  • Hazard: Generation of airborne dust.

  • Protocol:

    • Bring the vial from 2-8°C storage to room temperature before opening to prevent condensation (hydrolysis risk).

    • Place the analytical balance inside the chemical fume hood. If this is not possible, use a static-free weighing funnel and minimize air currents.

    • Use an anti-static gun if the powder is fluffy/electrostatic.

    • Technique: Do not pour. Use a micro-spatula to transfer solids directly into a tared reaction vial.

Phase 2: Solubilization
  • Hazard: Once dissolved, the compound can penetrate skin more easily, especially in DMSO or DMF.

  • Protocol:

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

    • Cap the vial immediately.

    • Vortex inside the hood.

    • Labeling: Mark the vial clearly with "Fluorinated Intermediate - Toxic?".

Phase 3: Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up. Place in hazardous waste.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 10% soap solution, followed by water.

Part 4: Waste Management & Disposal[5]

Disposal Code: Non-Halogenated vs. Halogenated Solvent Waste?

  • Verdict: Halogenated Waste Stream.

  • Although the fluorine atom is stable on the ring, best practice dictates segregating this into the Halogenated Organic Waste stream to prevent contamination of non-halogenated fuel blending streams.

Disposal Protocol:

  • Segregation: Collect all solid waste, contaminated gloves, and paper towels in a dedicated "Solid Hazardous Waste" bin.

  • Liquids: Dispose of reaction mixtures in the "Halogenated Solvent Waste" container.

  • Destruction Method: High-temperature chemical incineration is the only approved method to ensure complete destruction of the fluorinated ring system.

Part 5: Technical Rationale (Expertise & Logic)

Why the "Fluorine" Concern?

While benzyl alcohols are generally mild irritants, the introduction of a fluorine atom at the C4 position of the indane ring alters the physicochemical profile:

  • Lipophilicity: Fluorine increases the LogP (lipophilicity), facilitating easier transport across biological membranes (skin/lungs).

  • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at that position. This can prolong the half-life of the compound in biological systems compared to the non-fluorinated parent.

  • Acidity: The electron-withdrawing nature of fluorine may slightly increase the acidity of the benzylic alcohol proton, potentially altering its reactivity in basic conditions.

Part 6: References

  • ChemScene. (2024). Product Analysis: (4-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol (CAS 1891319-79-1).[3] Retrieved from [3]

  • PubChem. (n.d.). Compound Summary: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.[3][4] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[6] National Academies Press. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.